Product packaging for Bisucaberin(Cat. No.:CAS No. 112972-60-8)

Bisucaberin

Cat. No.: B055069
CAS No.: 112972-60-8
M. Wt: 400.5 g/mol
InChI Key: GTADQMQBQBOJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bisucaberin is a linear hydroxamate-class siderophore originally isolated from the bacterium Aliivibrio salmonicida. This compound exhibits a high affinity for ferric iron (Fe³⁺), functioning as a potent iron chelator to facilitate microbial iron acquisition under limiting conditions. Its primary research value lies in elucidating bacterial iron homeostasis, siderophore-mediated signaling, and inter-species competition for essential nutrients in the microbiome. This compound has garnered significant interest for its ability to induce apoptosis in tumor cells by chelating intracellular iron, a co-factor crucial for ribonucleotide reductase activity and DNA synthesis, positioning it as a valuable tool for investigating novel cancer therapeutics. Furthermore, it serves as a key molecule in environmental microbiology for studying bacterial communication and virulence in pathogenic strains. This product is provided for fundamental biochemical and cell-based research to explore iron biology, microbial ecology, and oncological pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32N4O6 B055069 Bisucaberin CAS No. 112972-60-8

Properties

IUPAC Name

1,12-dihydroxy-1,6,12,17-tetrazacyclodocosane-2,5,13,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O6/c23-15-7-10-18(26)22(28)14-6-2-4-12-20-16(24)8-9-17(25)21(27)13-5-1-3-11-19-15/h27-28H,1-14H2,(H,19,23)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTADQMQBQBOJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150242
Record name Bisucaberin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112972-60-8
Record name Bisucaberin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112972608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisucaberin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BISUCABERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PY4B0E1H1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Bisucaberin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisucaberin is a cyclic dihydroxamate siderophore, a class of high-affinity iron-chelating compounds produced by marine bacteria, including Alteromonas haloplanktis and Tenacibaculum mesophilum.[1] Its primary mechanism of action is the sequestration of ferric iron (Fe³⁺), an essential element for cellular processes. By depriving pathological cells, particularly cancer cells, of this critical nutrient, this compound induces a state of iron starvation that leads to cytostasis and sensitizes them to immune-mediated destruction. This guide provides a detailed examination of the molecular mechanisms, quantitative effects, and experimental methodologies associated with this compound's bioactivity.

Core Mechanism of Action: Iron Sequestration

The principal function of this compound is its ability to act as a siderophore, binding to ferric iron with high avidity.[2] Iron is a vital cofactor for numerous enzymes involved in fundamental cellular processes, including DNA synthesis and cellular respiration. By chelating extracellular and bioavailable iron, this compound effectively disrupts these iron-dependent pathways in target cells. The activity of this compound is specifically inhibited by the presence of ferric ions, confirming that its biological effects are directly attributable to its iron-chelating properties.[1]

A related compound, this compound B, is a linear, open-chain form of the macrocyclic this compound.[3][4] While structurally different, it also functions as a siderophore.[3][4] The biosynthesis of this compound is a complex process involving a dedicated gene cluster and non-ribosomal peptide synthetase (NRPS) machinery.[5]

Antitumor Activity

This compound exhibits significant antitumor properties through two primary mechanisms: the induction of cytostasis via inhibition of DNA synthesis and the sensitization of tumor cells to macrophage-mediated cytolysis.

Inhibition of DNA Synthesis and Cytostasis

By sequestering iron, this compound inhibits iron-dependent enzymes that are crucial for DNA replication and repair. This leads to a halt in the cell cycle and a state of cytostasis, where the tumor cells cease to proliferate.[1] While this compound itself does not directly cause cell lysis, its ability to arrest cell growth is a key component of its antitumor effect.[1]

Sensitization to Macrophage-Mediated Cytolysis

A crucial aspect of this compound's mechanism of action is its ability to render tumor cells more susceptible to destruction by macrophages.[1][6] This sensitization occurs even with macrophages that have not been pre-activated by lymphokines.[1] The underlying mechanism is believed to involve alterations in the tumor cell surface or the modulation of signaling pathways that make them recognizable and vulnerable to macrophage attack. This effect is observed both when tumor cells are pre-incubated with this compound and when it is added to a co-culture of macrophages and tumor cells.[1]

Signaling Pathways and Molecular Interactions

The following diagram illustrates the proposed mechanism of action for this compound in the context of its antitumor effects.

Bisucaberin_Mechanism cluster_extracellular Extracellular Environment cluster_tumor_cell Tumor Cell cluster_macrophage Macrophage This compound This compound This compound-Fe3+ This compound-Fe3+ This compound->this compound-Fe3+ Chelates Fe3+ Fe3+ Fe3+->this compound-Fe3+ Iron_Depletion Iron_Depletion This compound-Fe3+->Iron_Depletion Deprives cell of iron DNA_Synthesis_Inhibition DNA_Synthesis_Inhibition Iron_Depletion->DNA_Synthesis_Inhibition Sensitization Sensitization Iron_Depletion->Sensitization Cytostasis Cytostasis DNA_Synthesis_Inhibition->Cytostasis Cytolysis Cytolysis Sensitization->Cytolysis Increases susceptibility to Macrophage_Activation Macrophage_Activation Macrophage_Activation->Cytolysis CAS_Assay_Workflow Prepare_CAS_agar Prepare CAS agar plates containing the Fe-CAS-HDTMA complex (blue color) Inoculate_bacteria Inoculate test bacterium on the CAS agar surface Prepare_CAS_agar->Inoculate_bacteria Incubate Incubate the plates under appropriate conditions Inoculate_bacteria->Incubate Observe_halo Observe for the formation of a color change (orange/yellow halo) around the colony Incubate->Observe_halo Measure_halo Measure the diameter of the halo as a semi-quantitative measure of siderophore production Observe_halo->Measure_halo Cytolysis_Assay_Workflow Prepare_Tumor_Cells Culture and label tumor cells (e.g., with a radioactive marker like ⁵¹Cr or a fluorescent dye) Treat_Tumor_Cells Treat labeled tumor cells with this compound Prepare_Tumor_Cells->Treat_Tumor_Cells Prepare_Macrophages Isolate and culture macrophages (e.g., peritoneal macrophages) Co-culture Co-culture this compound-treated or untreated tumor cells with macrophages Prepare_Macrophages->Co-culture Treat_Tumor_Cells->Co-culture Incubate Incubate the co-culture for a defined period Co-culture->Incubate Measure_Lysis Measure the release of the label from the tumor cells into the supernatant, which is proportional to cell lysis Incubate->Measure_Lysis

References

An In-depth Technical Guide to the Structural and Functional Distinctions Between Bisucaberin and Bisucaberin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of Bisucaberin and this compound B, two closely related hydroxamate siderophores. It outlines their core structural differences, presents key physicochemical and biological data, details the experimental protocols for their characterization, and illustrates their role in microbial iron acquisition.

Core Structural Differences: A Tale of a Ring

The fundamental difference between this compound and this compound B lies in their macro-structure. This compound is a macrocyclic dimer, meaning its structure is a closed ring.[1] In contrast, this compound B is the linear, or ring-opened, form of this dimer.[2][3] This distinction arises from the hydrolysis of one of the amide bonds within the this compound ring, resulting in a linear molecule with a primary amine at one terminus and a carboxylic acid at the other.[4]

This compound is formally named 1,12-dihydroxy-1,6,12,17-tetraazacyclodocosane-2,5,13,16-tetrone.[1][5] this compound B, as the seco-acid (ring-opened) version, is an acyclic dimer of N-hydroxy-N-succinyl cadaverine (HSC).[3][4] While this compound B was initially identified as a degradation product of other siderophores, it has since been discovered to be biosynthesized de novo by the marine bacterium Tenacibaculum mesophilum.[2][6]

Fig. 1: Logical relationship between this compound and this compound B.

Comparative Physicochemical and Biological Data

The structural difference directly impacts the physicochemical properties and, to a lesser extent, the biological function of these molecules. The addition of a water molecule (H₂O) during the hydrolysis that converts this compound to this compound B is reflected in their molecular formulas and weights.

PropertyThis compoundThis compound BReference(s)
Molecular Formula C₁₈H₃₂N₄O₆C₁₈H₃₄N₄O₇[5],[3]
Molecular Weight 400.5 g/mol 418.5 g/mol (Calculated from formula)[5],[3]
Structure Type Macrocyclic DimerLinear Dimer[1],[2]
Producing Organism(s) Alteromonas haloplanktis, Vibrio salmonicidaTenacibaculum mesophilum[7],[4]
Siderophore Activity Potent iron (Fe³⁺) chelatorPotent iron (Fe³⁺) chelator[7],[4]
CAS Assay IC₅₀ 37 µM55 µM[4]
Key NMR Feature Symmetric structureAsymmetric structure with 18 resolved ¹³C signals[3]
Mass Spec (HR-ESIMS) [M+H]⁺ m/z 401.24[M+H]⁺ m/z 419.25019[5],[6]

Experimental Protocols

The characterization of these siderophores involves a multi-step process from bacterial cultivation to detailed spectroscopic analysis.

  • Bacterial Cultivation: Tenacibaculum mesophilum is cultured in a suitable medium (e.g., 400 mL in a 1-liter flask) and shaken at 30°C for 4 days at 200 rpm.[6]

  • Extraction: The culture supernatant is passed through a column packed with Amberlite XAD-7 resin. The resin is washed with water, and the siderophores are then eluted with methanol.

  • Purification: The methanol eluate is concentrated and subjected to reversed-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound B as a white amorphous solid.[6]

  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is used to determine the exact mass and molecular formula. For this compound B, this reveals a molecular formula of C₁₈H₃₄N₄O₇.[3]

  • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) Nuclear Magnetic Resonance spectroscopy are performed to determine the connectivity of atoms. For this compound B, analysis of 2D NMR data confirms the presence of two N-hydroxy-N-succinyl cadaverine (HSC) units connected by an amide bond, confirming its linear structure.[3][6]

  • Chemical Tests:

    • Ninhydrin Test: A positive result for this compound B indicates the presence of a primary amine, which is characteristic of its linear structure.[4]

    • Methylation: Treatment with trimethylsilyldiazomethane results in a 14-mass unit shift, confirming the presence of a carboxylic acid group by forming a methyl ester.[4]

The Chrome Azurol S (CAS) assay is a universal method for detecting siderophores based on their ability to chelate iron.

  • Reagent Preparation: A CAS assay solution is prepared, which contains the dye Chrome Azurol S complexed with ferric iron (Fe³⁺). This complex has a characteristic blue color with an absorbance maximum at 630 nm.

  • Assay Procedure: A dilution series of the test compound (e.g., this compound or this compound B) is mixed with the CAS assay solution.[4]

  • Data Analysis: As the siderophore chelates the iron, it removes it from the dye complex, causing a color change and a decrease in absorbance at 630 nm. The concentration of the siderophore that causes a 50% reduction in absorbance (IC₅₀) is calculated to quantify its iron-chelating activity.[4]

G cluster_0 Isolation & Purification cluster_1 Structural Analysis cluster_2 Activity Assay Culture Bacterial Culture (T. mesophilum) Extract Resin Extraction (Amberlite XAD-7) Culture->Extract HPLC Reversed-Phase HPLC Extract->HPLC MS HR-ESIMS (Formula Determination) HPLC->MS Pure Compound CAS CAS Assay (Iron Chelation) HPLC->CAS NMR 1D & 2D NMR (Connectivity) MS->NMR Tests Chemical Tests (Ninhydrin, Methylation) NMR->Tests IC50 IC50 Calculation CAS->IC50

Fig. 2: Experimental workflow for siderophore characterization.

Biological Role: Siderophore-Mediated Iron Uptake

Siderophores are low-molecular-weight compounds produced by microorganisms to scavenge for ferric iron (Fe³⁺), an essential but poorly soluble nutrient in many environments.[8] Both this compound and this compound B function as high-affinity iron chelators. The process of iron acquisition via these molecules is a critical survival mechanism.

  • Secretion: In iron-limited conditions, the bacterium synthesizes and secretes the siderophore (e.g., this compound B) into the extracellular environment.

  • Chelation: The siderophore's hydroxamate groups bind tightly and selectively to a ferric iron atom, forming a stable ferri-siderophore complex.

  • Uptake: This complex is recognized by specific receptors on the outer membrane of the bacterial cell and is actively transported into the cytoplasm.

  • Iron Release: Inside the cell, the iron is released from the siderophore, often through reduction to its more soluble ferrous (Fe²⁺) state, making it available for essential metabolic processes like DNA synthesis and cellular respiration.[7]

G cluster_cell Bacterial Cell cluster_membrane Cell Membrane Receptor Siderophore Receptor Fe2 Fe²⁺ (Usable Iron) Receptor->Fe2 Iron Release (Reduction) Cytoplasm Cytoplasm Metabolism Metabolic Processes Fe2->Metabolism Siderophore Siderophore (e.g., this compound B) Fe3 Fe³⁺ (Insoluble Iron) Siderophore->Fe3 Chelation Complex Ferri-Siderophore Complex Siderophore->Complex Fe3->Complex Complex->Receptor Recognition & Transport

Fig. 3: General pathway for siderophore-mediated iron uptake.

References

Alteromonas haloplanktis: A Promising Marine Source of the Siderophore Bisucaberin for Oncological Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The marine bacterium Alteromonas haloplanktis, specifically strain SB-1123 isolated from deep-sea mud, has been identified as a natural producer of bisucaberin, a cyclic dihydroxamate siderophore.[1] Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to scavenge iron from their environment. Beyond its primary role in iron acquisition, this compound has demonstrated compelling biological activities that position it as a molecule of interest for further investigation in oncology. This technical guide provides a comprehensive overview of Alteromonas haloplanktis as a source of this compound, detailing its biological effects, and presenting generalized experimental protocols for its production and isolation.

Biological Activity and Mechanism of Action

This compound exhibits a unique dual-pronged antitumor activity. It has been shown to render tumor cells susceptible to cytolysis mediated by murine peritoneal macrophages.[1] This sensitizing activity occurs both when tumor cells are pre-incubated with this compound and when it is added to a co-culture of macrophages and tumor cells.[1] The activity of this compound is specifically inhibited by the presence of ferric ions, underscoring its function as an iron chelator.[1]

In the absence of macrophages, this compound does not cause direct tumor cell lysis but rather induces cytostasis.[1] This cytostatic effect is attributed to the specific inhibition of DNA synthesis within the tumor cells.[1]

While the precise signaling pathways modulated by this compound in sensitizing tumor cells to macrophage-mediated cytolysis have not been fully elucidated, the general role of iron metabolism and siderophores in the tumor microenvironment is an active area of research. Iron is essential for cancer cell proliferation, and tumor-associated macrophages (TAMs) can be manipulated by tumor cells to facilitate iron supply. Siderophores can interfere with this iron trafficking, potentially repolarizing macrophages towards an anti-tumor phenotype and depriving cancer cells of this essential nutrient.

Quantitative Data

ParameterValueUnitsNotes
Fermentation Titer mg/LYield of crude this compound in the fermentation broth.
Purified Yield mg/LYield of purified this compound from the initial fermentation volume.
Purity %Purity of the final this compound product as determined by HPLC or other analytical methods.
IC50 (Cytostasis) µMConcentration of this compound that inhibits tumor cell growth by 50%.
Effective Concentration (Macrophage Sensitization) µMConcentration of this compound required to induce significant macrophage-mediated tumor cell cytolysis.

Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols for the cultivation of Alteromonas haloplanktis and the subsequent isolation and purification of this compound. These protocols are based on standard methodologies for the production of secondary metabolites from marine bacteria and should be optimized for the specific strain and laboratory conditions.

Cultivation of Alteromonas haloplanktis SB-1123

This protocol outlines the steps for growing Alteromonas haloplanktis SB-1123 for the production of this compound.

Materials:

  • Alteromonas haloplanktis SB-1123 culture

  • Marine Broth 2216 or a similar nutrient-rich, seawater-based medium

  • Sterile flasks

  • Shaking incubator

  • Centrifuge

Procedure:

  • Inoculum Preparation: Aseptically inoculate a small volume (e.g., 50 mL) of marine broth with a fresh culture of Alteromonas haloplanktis SB-1123. Incubate at a suitable temperature (typically 20-25°C for marine bacteria) with shaking (e.g., 150-200 rpm) for 24-48 hours, or until a turbid culture is obtained.

  • Production Culture: Inoculate a larger volume of sterile marine broth with the seed culture (typically a 1-5% v/v inoculation).

  • Incubation: Incubate the production culture under the same conditions as the inoculum for an extended period, typically 3-7 days, to allow for the production of secondary metabolites like this compound.

  • Cell Harvest: After the incubation period, harvest the bacterial cells by centrifugation (e.g., 8,000 x g for 20 minutes at 4°C). The supernatant, which contains the secreted this compound, should be carefully collected.

Isolation and Purification of this compound

This protocol describes a general workflow for extracting and purifying this compound from the culture supernatant.

Materials:

  • Culture supernatant from Alteromonas haloplanktis SB-1123 fermentation

  • Amberlite XAD resin or a similar non-polar adsorbent resin

  • Methanol

  • Silica gel for column chromatography

  • Solvent systems for chromatography (e.g., chloroform-methanol gradients)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Lyophilizer

Procedure:

  • Extraction: Pass the culture supernatant through a column packed with a non-polar adsorbent resin (e.g., Amberlite XAD). Wash the column with distilled water to remove salts and other polar impurities. Elute the adsorbed compounds, including this compound, with methanol.

  • Concentration: Evaporate the methanol from the eluate under reduced pressure to obtain a crude extract.

  • Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of solvents (e.g., increasing polarity with a chloroform-methanol mixture) to separate the different components of the extract. Collect fractions and monitor for the presence of this compound using a suitable assay (e.g., a colorimetric assay for siderophores or HPLC).

  • HPLC Purification: Pool the fractions containing this compound and further purify them using preparative HPLC with a C18 column. Use a suitable mobile phase (e.g., a water-acetonitrile gradient) to achieve high purity.

  • Lyophilization: Lyophilize the purified this compound fractions to obtain a stable, powdered product.

Visualizations

Logical Workflow for this compound Production and Isolation

Bisucaberin_Production_Workflow cluster_cultivation Cultivation of Alteromonas haloplanktis SB-1123 cluster_purification This compound Isolation and Purification Inoculum Inoculum Preparation Production Production Culture Inoculum->Production Incubation Incubation (3-7 days) Production->Incubation Harvest Cell Harvest (Centrifugation) Incubation->Harvest Supernatant Culture Supernatant Harvest->Supernatant Collect Supernatant Extraction Resin Adsorption & Elution Supernatant->Extraction Concentration Crude Extract Extraction->Concentration Silica Silica Gel Chromatography Concentration->Silica HPLC Preparative HPLC Silica->HPLC Final_Product Pure this compound HPLC->Final_Product

Caption: Workflow for the production and purification of this compound.

Proposed Mechanism of Action of this compound

Bisucaberin_MoA cluster_extracellular Extracellular Environment cluster_tumor_cell Tumor Cell cluster_macrophage Macrophage This compound This compound Fe3 Fe³⁺ This compound->Fe3 Chelates Iron DNA_Synth DNA Synthesis This compound->DNA_Synth Inhibits Activation Activation/Sensitization This compound->Activation Sensitizes Cytostasis Cytostasis (Growth Arrest) DNA_Synth->Cytostasis Leads to Cytolysis Tumor Cell Cytolysis Activation->Cytolysis Mediates

Caption: Proposed dual mechanism of action of this compound.

References

The Ferrous Frontier: A Technical Guide to Bisucaberin B Biosynthesis in Tenacibaculum mesophilum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the marine bacterium Tenacibaculum mesophilum and its production of the linear hydroxamate siderophore, Bisucaberin B. As the demand for novel chelating agents in medicine and biotechnology continues to grow, understanding the biosynthesis and regulation of unique siderophores from marine microorganisms offers significant opportunities for drug discovery and development. This document details the culture of T. mesophilum, the biosynthetic pathway of this compound B, and the regulatory mechanisms governing its production, alongside detailed experimental protocols for its study.

Introduction to Tenacibaculum mesophilum and this compound B

Tenacibaculum mesophilum, a Gram-negative, mesophilic, and obligately aerobic bacterium, was first isolated from a marine sponge.[1] This bacterium is a member of the family Flavobacteriaceae, a group known for its diverse metabolic capabilities in marine environments.[2] Under iron-limited conditions, T. mesophilum synthesizes and secretes this compound B, a linear dihydroxamate siderophore, as its sole iron-chelating agent.[3][4]

This compound B is an open-chain derivative of the cyclic siderophore this compound.[3] Its de novo biosynthesis by T. mesophilum is of particular interest as it represents the first chemically characterized siderophore from a member of the phylum Bacteroidetes.[4] The ability of this compound B to sequester ferric iron makes it a potential candidate for therapeutic applications, including the treatment of iron overload disorders and as a component of "Trojan horse" antibiotic strategies.

Quantitative Data on this compound B Production

The production of this compound B by Tenacibaculum mesophilum is intrinsically linked to the availability of iron in the culture medium. While comprehensive optimization studies for this specific strain are not widely published, data from the initial characterization and studies on related marine bacteria provide insights into the conditions influencing siderophore yield.

ParameterConditionThis compound B Yield (mg/L)Reference
Culture Medium Marine Broth 2216 (Difco)38.9[Fujita et al., 2013][5]
Temperature 30°C38.9[Fujita et al., 2013][6]
Incubation Time 4 days38.9[Fujita et al., 2013][6]
pH (Optimized for other marine bacteria) 7.0 - 8.5Potentially increased[6][7]
Iron Concentration Iron-deficientEssential for production[3]
Carbon Source (Optimized for other marine bacteria) Sucrose or GlucosePotentially increased[7][8]
Nitrogen Source (Optimized for other marine bacteria) Sodium Nitrate or Ammonium SulfatePotentially increased[8]

Experimental Protocols

Culturing Tenacibaculum mesophilum for Siderophore Production

This protocol describes the cultivation of T. mesophilum in an iron-deficient medium to induce the production of this compound B.

Materials:

  • Tenacibaculum mesophilum strain

  • Bacto Marine Broth 2216 (Difco)

  • Sterile flasks

  • Shaking incubator

Procedure:

  • Prepare Marine Broth 2216 according to the manufacturer's instructions. This medium is naturally low in iron, which is conducive to siderophore production.

  • Inoculate a sterile flask containing the marine broth with a fresh culture of T. mesophilum.

  • Incubate the culture at 30°C with shaking at 200 rpm for 4 days.[6]

  • After incubation, the culture can be used for the extraction and quantification of this compound B.

Chrome Azurol S (CAS) Liquid Assay for Siderophore Quantification

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. The assay is based on the competition for iron between the siderophore and the strong chelator, chrome azurol S.

Materials:

  • Culture supernatant from T. mesophilum

  • CAS assay solution (see preparation below)

  • 96-well microplate

  • Microplate reader

Preparation of CAS Assay Solution:

  • Solution A (Dye Solution): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

  • Solution B (Iron Solution): Dissolve 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Solution C (Detergent Solution): Dissolve 73 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

  • Slowly mix Solution A and Solution B.

  • While stirring, slowly add Solution C to the mixture from the previous step. The solution will turn dark blue.

  • Autoclave the final solution and store it in a dark bottle.

Procedure:

  • Centrifuge the T. mesophilum culture at 10,000 x g for 15 minutes to pellet the cells.

  • Collect the cell-free supernatant.

  • In a 96-well microplate, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.

  • Incubate at room temperature for 20 minutes.

  • Measure the absorbance at 630 nm using a microplate reader.

  • A decrease in absorbance compared to a control of uninoculated medium indicates the presence of siderophores.

  • Quantification can be achieved by creating a standard curve with a known hydroxamate siderophore, such as desferrioxamine B. The results are often expressed as percent siderophore units (SU), calculated as: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (CAS solution and uninoculated medium) and As is the absorbance of the sample.

Extraction and HPLC Quantification of this compound B

This protocol details the extraction of this compound B from culture supernatant and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cell-free culture supernatant

  • C18 solid-phase extraction (SPE) cartridges

  • Methanol

  • Water

  • HPLC system with a C18 column (e.g., Inertsil ODS-3, 4.6 x 250 mm)

  • UV detector

  • This compound B standard (if available) or desferrioxamine B for a semi-quantitative estimation.

Procedure:

Extraction:

  • Pass the cell-free culture supernatant through a C18 SPE cartridge.

  • Wash the cartridge with deionized water to remove salts and polar impurities.

  • Elute the bound this compound B with methanol.

  • Evaporate the methanol to dryness and redissolve the residue in a known volume of water or mobile phase for HPLC analysis.

HPLC Analysis:

  • Column: Inertsil ODS-3 (4.6 x 250 mm) or equivalent C18 column.[5]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 10% to 70% Mobile Phase B over 30 minutes.[5]

  • Flow Rate: 0.6 mL/min.[5]

  • Detection: UV at 220 nm.[5]

  • Injection Volume: 20 µL.

  • Quantification: Create a standard curve by injecting known concentrations of a this compound B standard. If a pure standard is unavailable, a semi-quantitative estimation can be made using a standard curve of a structurally similar hydroxamate siderophore like desferrioxamine B.

Biosynthesis and Regulation of this compound B

Proposed Biosynthetic Pathway

The biosynthesis of this compound B in T. mesophilum is proposed to follow a pathway similar to that of other N-hydroxy-N-succinyl-cadaverine (HSC)-based siderophores. This pathway is catalyzed by a series of enzymes encoded within a biosynthetic gene cluster.

BisucaberinB_Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine decarboxylase N_hydroxy_cadaverine N-hydroxy- cadaverine Cadaverine->N_hydroxy_cadaverine Cadaverine N-hydroxylase N_hydroxy_N_succinyl_cadaverine N-hydroxy-N-succinyl- cadaverine (HSC) N_hydroxy_cadaverine->N_hydroxy_N_succinyl_cadaverine N-hydroxycadaverine succinyltransferase BisucaberinB This compound B N_hydroxy_N_succinyl_cadaverine->BisucaberinB Dimerization (NRPS-independent synthetase) Succinyl_CoA Succinyl-CoA Succinyl_CoA->N_hydroxy_N_succinyl_cadaverine

Caption: Proposed biosynthetic pathway of this compound B from L-lysine.

Regulation of Biosynthesis by the Ferric Uptake Regulator (Fur)

The biosynthesis of siderophores in bacteria is tightly regulated by the intracellular iron concentration, primarily through the action of the Ferric Uptake Regulator (Fur) protein.

Fur_Regulation cluster_high_iron High Iron cluster_low_iron Low Iron Fe2_high Fe²⁺ Fur_dimer Fur Dimer Fe2_high->Fur_dimer binds Fur_Fe_complex Fur-Fe²⁺ Complex Fur_dimer->Fur_Fe_complex Fur_box Fur Box (Promoter Region) Fur_Fe_complex->Fur_box binds bsb_genes This compound B biosynthesis genes (bsb) Transcription_blocked Transcription Blocked Fur_box->Transcription_blocked Fur_inactive Apo-Fur (inactive) Fur_box_low Fur Box Fur_inactive->Fur_box_low cannot bind bsb_genes_low This compound B biosynthesis genes (bsb) Transcription_active Transcription Active bsb_genes_low->Transcription_active BisucaberinB_prod This compound B Production Transcription_active->BisucaberinB_prod Experimental_Workflow cluster_culture Cultivation cluster_separation Separation cluster_analysis Analysis & Quantification Inoculation Inoculation of T. mesophilum Incubation Incubation in Iron-deficient Medium Inoculation->Incubation Centrifugation Centrifugation Incubation->Centrifugation Supernatant Cell-free Supernatant Centrifugation->Supernatant CAS_Assay CAS Assay Supernatant->CAS_Assay Extraction Solid-Phase Extraction Supernatant->Extraction Quantification This compound B Yield CAS_Assay->Quantification Quantitative Screening HPLC HPLC-UV Extraction->HPLC LC_MS_NMR LC-MS & NMR (Structure Elucidation) Extraction->LC_MS_NMR HPLC->Quantification Precise Quantification

References

A Technical Guide to the Spectroscopic Analysis of Bisucaberin and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methodologies used in the characterization of Bisucaberin, a cyclic dihydroxamate siderophore, and its linear derivative, this compound B. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms, and their study is crucial for understanding microbial iron acquisition, with potential applications in medicine.[1][2] The structural elucidation of these complex molecules relies on a combination of modern spectroscopic techniques. This document details the data obtained from mass spectrometry, nuclear magnetic resonance, and UV-Visible spectroscopy, presents the experimental protocols for these analyses, and illustrates key relationships and workflows.

Molecular Structures and Interrelation

This compound is a macrocyclic siderophore composed of a cyclic dimer of a 1-hydroxy-1,6-diazaundecane-2,5-dione moiety.[3] Its structure has been confirmed through spectroscopic analysis and X-ray crystallography.[3] A key, naturally produced derivative is this compound B, which is the linear, ring-opened form of this compound.[4][5][6] The relationship between these two compounds is a simple cyclization/hydrolysis reaction.

cluster_0 Structural Relationship A This compound B (Linear Form) C18H34N4O7 B This compound (Cyclic Form) C18H32N4O6 A->B - H2O (Cyclization) B->A + H2O (Hydrolysis)

Figure 1: Relationship between this compound B and this compound.

Spectroscopic Data Presentation

The structural characterization of this compound and its derivatives is accomplished by integrating data from several complementary spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is fundamental for determining the molecular weight and elemental composition of this compound and its linear precursor. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident assignment of molecular formulas.

CompoundTechniqueIon ModeObserved m/zMolecular FormulaNote
This compound LC-MS[M+H]+401.24C18H33N4O6+The protonated molecule of the cyclic form.[7]
This compound B HR-ESIMS[M+H]+419.25019C18H35N4O7+The molecular formula is one H2O unit larger than this compound.[4][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to its symmetrical, macrocyclic structure, this compound is expected to have a relatively simple NMR spectrum. In contrast, its linear, asymmetrical derivative, this compound B, displays a more complex spectrum with all 18 carbon signals resolved.[4] The full assignment for this compound B was achieved through 2D NMR experiments, including COSY, HMQC, and HMBC.[4][6]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound B (Recorded at 400 MHz for ¹H and 100 MHz for ¹³C in CD₃OD and DMSO-d₆ (1:1))[4][6]

Positionδc (ppm)δh (ppm), mult. (J in Hz)
HSC Unit 1
1175.8-
228.02.44, t (6.4)
333.02.31, t (6.4)
4171.9-
546.13.45, t (6.4)
625.81.47
726.11.21, quint.
828.31.35, quint.
946.72.99, quint.
HSC Unit 2
1'171.5-
2'27.82.29, t (6.4)
3'30.32.59, t (6.4)
4'171.9-
5'46.63.48, t (6.4)
6'25.51.51
7'26.11.21, quint.
8'28.31.35, quint.
9'46.72.99, quint.
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify chromophores within a molecule. Hydroxamate-based siderophores like this compound lack extensive conjugated systems and therefore do not typically exhibit strong absorption bands in the near-UV and visible range.

CompoundSolventλmax
This compound B MeOH:H₂O (1:1)No UV absorption maximum above 224 nm[4][6]
Infrared (IR) Spectroscopy

While specific IR data for this compound is not detailed in the cited literature, the technique is valuable for identifying key functional groups.[3] The expected IR spectrum would confirm the presence of amide and hydroxamate moieties, which are central to its structure.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H Stretch (Hydroxamate)3200 - 3000 (Broad)
N-H Stretch (Amide)3400 - 3200
C-H Stretch (Aliphatic)3000 - 2850
C=O Stretch (Amide & Hydroxamate)1680 - 1630
C-N Stretch1250 - 1020

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate spectroscopic analysis.

cluster_1 General Spectroscopic Analysis Workflow iso Isolation & Purification (e.g., HPLC) ms Mass Spectrometry (HR-ESIMS) Determine Molecular Formula iso->ms nmr NMR Spectroscopy (1H, 13C, 2D) Elucidate C-H Framework ms->nmr elucidate Structure Elucidation ms->elucidate iruv IR & UV-Vis Spectroscopy Identify Functional Groups & Chromophores nmr->iruv nmr->elucidate iruv->elucidate

Figure 2: A generalized workflow for the spectroscopic analysis of natural products.
Mass Spectrometry

Low and high-resolution electrospray ionization (ESI) mass spectra were acquired using an Exactive mass spectrometer (Thermo Fisher Scientific).[4] Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) was performed on a 4700 Proteomics Analyzer (Applied Biosystems) using gentisic acid as the matrix.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a JEOL ECP-400 NMR spectrometer, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[4] The solvent used was a 1:1 mixture of deuterated methanol (CD₃OD) and deuterated dimethyl sulfoxide (DMSO-d₆).[4] Chemical shifts (δ) for ¹H and ¹³C spectra were referenced to the residual solvent peaks at δH 3.30 and δC 49.0 for CD₃OD.[4] Two-dimensional NMR experiments, including COSY, HMQC, and HMBC, were conducted to establish correlations and assign the complete structure.[4]

UV-Visible Spectroscopy

The UV spectrum for this compound B was measured on a Thermo Fisher Scientific ND-1000 spectrophotometer.[4] The sample was dissolved in a 1:1 mixture of methanol and water.[4]

Infrared (IR) Spectroscopy (General Protocol)

A general protocol for obtaining an IR spectrum of a solid sample involves using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the amorphous solid (1-2 mg) is mixed with dry potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. The spectrum is then recorded over a range of 4000 to 400 cm⁻¹, with an average of multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.[8][9]

Conclusion

The comprehensive spectroscopic analysis of this compound and its linear form, this compound B, demonstrates the power of combining multiple analytical techniques. Mass spectrometry provides the foundational molecular formula, while detailed 1D and 2D NMR experiments unravel the complex covalent structure. UV-Vis and IR spectroscopy offer complementary data on the electronic properties and functional groups present. Together, these methods provide the unambiguous evidence required for the structural elucidation and characterization of novel natural products, which is a critical step in the pipeline for drug discovery and development.

References

The Intricacies of Bisucaberin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisucaberin, a cyclic dihydroxamate siderophore, has garnered significant interest due to its potent iron-chelating properties and potential applications in drug development. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for the development of novel derivatives. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic cascade, relevant gene clusters, and methodologies for its heterologous production and analysis. Quantitative data is summarized for clarity, and detailed experimental protocols are provided for key cited experiments. Visual diagrams generated using Graphviz are included to illustrate the signaling pathways and experimental workflows.

Introduction to this compound

This compound is a siderophore, a small, high-affinity iron-chelating compound secreted by microorganisms to scavenge for iron. It is a macrocyclic dimer of N-hydroxy-N-succinyl-cadaverine (HSC). The biosynthesis of this compound and its linear counterpart, this compound B, has been elucidated through the study of various marine bacteria, including Aliivibrio salmonicida and Tenacibaculum mesophilum, as well as through metagenomic approaches.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the amino acid L-lysine and proceeds through a series of enzymatic reactions to form the key monomeric precursor, N-hydroxy-N-succinyl-cadaverine (HSC). Two molecules of HSC are then condensed and cyclized to form the final this compound macrocycle. A linear dimer, this compound B, is also produced, either as an intermediate or a final product depending on the specific enzymatic machinery of the producing organism.

Key Enzymes and Gene Clusters

The biosynthetic pathway is orchestrated by a set of enzymes encoded by dedicated gene clusters. Two such clusters, the bsb cluster from Tenacibaculum mesophilum and the mbs cluster from a marine metagenome, have been characterized.

Table 1: Enzymes involved in this compound Biosynthesis

GeneEnzyme Name (Proposed)Function
bsbA / mbsALysine/ornithine decarboxylaseDecarboxylation of L-lysine to cadaverine
bsbB / mbsBMonooxygenaseN-hydroxylation of cadaverine
bsbC / mbsCAcyl-CoA transferaseSuccinylation of N-hydroxycadaverine to form HSC
bsbD / mbsD / bibCThis compound synthaseDimerization and cyclization of HSC to form this compound
Biosynthetic Scheme

The general biosynthetic scheme for HSC-based siderophores, including this compound, can be summarized in the following steps:

  • Cadaverine Formation: L-lysine is decarboxylated by a lysine decarboxylase (BsbA/MbsA) to yield cadaverine.

  • N-hydroxylation: A monooxygenase (BsbB/MbsB) hydroxylates cadaverine to form N-hydroxycadaverine.

  • Succinylation: An acyl-CoA transferase (BsbC/MbsC) transfers a succinyl group from succinyl-CoA to N-hydroxycadaverine, forming N-hydroxy-N-succinyl-cadaverine (HSC).

  • Dimerization and Cyclization: The final step is catalyzed by this compound synthase (BsbD/MbsD/BibC), which dimerizes two molecules of HSC and catalyzes an intramolecular cyclization to form the stable 22-membered macrocycle of this compound. In some organisms, a linear dimer, this compound B, is the exclusive product.

Quantitative Data

While detailed kinetic parameters for the enzymes in the this compound biosynthetic pathway are not extensively reported in the literature, studies on the heterologous production of this compound and its precursors provide some quantitative insights.

Table 2: Heterologous Production of this compound and Related Compounds

Host OrganismExpressed GenesProductTiter/YieldReference
E. colimbs gene clusterThis compoundNot specified(Fujita et al., 2012)
E. colibsb gene clusterThis compound BNot specified(Fujita et al., 2013)

Note: Specific quantitative yields for this compound and this compound B in heterologous hosts are not consistently reported in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Heterologous Expression of the this compound Biosynthetic Gene Cluster in E. coli

This protocol is adapted from the methodologies described in the literature for expressing the mbs and bsb gene clusters.

Materials:

  • E. coli expression host (e.g., BL21(DE3))

  • Expression vector (e.g., pET series) containing the biosynthetic gene cluster

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Shaking incubator

  • Centrifuge

Procedure:

  • Transform the expression vector containing the this compound biosynthetic gene cluster into a suitable E. coli expression host.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic.

  • Grow the culture overnight at 37°C with shaking at 200 rpm.

  • Inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.05.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • The supernatant can be used for the extraction and analysis of secreted this compound, while the cell pellet can be used for the purification of the biosynthetic enzymes.

Extraction and Purification of this compound from Culture Supernatant

Materials:

  • Culture supernatant from the heterologous expression

  • Amberlite XAD-2 resin or equivalent

  • Methanol

  • Water

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Pass the cell-free culture supernatant through a column packed with Amberlite XAD-2 resin.

  • Wash the column with several volumes of water to remove salts and polar impurities.

  • Elute the bound this compound with methanol.

  • Concentrate the methanolic eluate using a rotary evaporator.

  • Redissolve the dried extract in a minimal volume of water or a suitable solvent for HPLC analysis.

  • Purify this compound using a preparative reverse-phase HPLC system with a C18 column, using a water/acetonitrile or water/methanol gradient.

  • Collect fractions and analyze for the presence of this compound using analytical HPLC or mass spectrometry.

Quantitative Analysis of this compound by HPLC

Materials:

  • Purified this compound standard

  • HPLC system with a UV detector

  • Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile phase B: Acetonitrile with 0.1% TFA

  • Samples for analysis

Procedure:

  • Prepare a standard curve by injecting known concentrations of the this compound standard.

  • Set up the HPLC system with a suitable gradient program. For example, a linear gradient from 10% to 90% mobile phase B over 30 minutes.

  • Set the flow rate to 1 mL/min and the detection wavelength to 210 nm.

  • Inject the prepared samples and standards.

  • Integrate the peak corresponding to this compound and quantify the concentration in the samples by comparing the peak area to the standard curve.

Mandatory Visualizations

This compound Biosynthetic Pathway

Bisucaberin_Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine BsbA/MbsA (Decarboxylase) N_Hydroxycadaverine N-Hydroxycadaverine Cadaverine->N_Hydroxycadaverine BsbB/MbsB (Monooxygenase) HSC N-Hydroxy-N-succinyl- cadaverine (HSC) N_Hydroxycadaverine->HSC BsbC/MbsC (Acyl-CoA Transferase) Bisucaberin_B This compound B HSC->Bisucaberin_B BsbD/MbsD/BibC (Dimerization) This compound This compound Bisucaberin_B->this compound BsbD/MbsD/BibC (Cyclization)

Caption: The enzymatic pathway for the biosynthesis of this compound from L-lysine.

Experimental Workflow for Heterologous Production and Purification

Heterologous_Production_Workflow cluster_expression Heterologous Expression cluster_purification Purification cluster_analysis Analysis Transformation Transformation of E. coli Culture Cell Culture and Induction Transformation->Culture Harvest Cell Harvesting Culture->Harvest Extraction Extraction from Supernatant Harvest->Extraction Resin_Chrom Resin Chromatography Extraction->Resin_Chrom HPLC_Purification Preparative HPLC Resin_Chrom->HPLC_Purification Analytical_HPLC Analytical HPLC HPLC_Purification->Analytical_HPLC MS_Analysis Mass Spectrometry Analytical_HPLC->MS_Analysis

Caption: A streamlined workflow for the production, purification, and analysis of this compound.

Conclusion

The biosynthesis of this compound is a fascinating example of microbial secondary metabolism, involving a concise and efficient enzymatic pathway. While the core components of this pathway have been identified and characterized, further research is needed to fully understand the intricate regulatory mechanisms and to obtain detailed kinetic data for the involved enzymes. The methodologies outlined in this guide provide a solid foundation for researchers to delve deeper into the study of this compound biosynthesis, paving the way for its potential biotechnological and pharmaceutical applications.

An In-depth Technical Guide to the Genetic Basis of Bisucaberin Production in Marine Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic basis of bisucaberin and this compound B production in marine microorganisms. It covers the biosynthetic gene clusters, their regulation, and detailed experimental protocols for their study, with a focus on applications in research and drug development.

Introduction to this compound and its Significance

This compound is a cyclic dihydroxamate siderophore, a high-affinity iron-chelating compound, originally isolated from the deep-sea bacterium Alteromonas haloplanktis[1][2]. Its linear counterpart, this compound B, has been isolated from the marine bacterium Tenacibaculum mesophilum[2]. Siderophores play a crucial role in the survival of microorganisms in iron-limited marine environments. Beyond their fundamental biological role, siderophores are of growing interest in the pharmaceutical industry for their potential as antimicrobial agents, in drug delivery systems, and for their role in microbial virulence. Understanding the genetic basis of this compound production is key to harnessing its potential.

Biosynthetic Gene Clusters (BGCs) for this compound and this compound B

The production of this compound and its analogs is directed by dedicated biosynthetic gene clusters (BGCs). These clusters have been identified and characterized in several marine microorganisms.

The this compound BGCs typically consist of a set of core genes responsible for the synthesis of the N-hydroxy-N-succinyl-cadaverine (HSC) monomer and its subsequent dimerization and cyclization or linearization. Below is a comparison of the identified BGCs from different marine sources.

Gene Putative Function in Tenacibaculum mesophilum (bsb cluster) Putative Function in Metagenomic Clone (mbs cluster) Putative Function in Vibrio salmonicida (bib cluster)
bsbA Lysine decarboxylasembsA : Lysine/ornithine decarboxylasebibA : Lysine/ornithine N-monooxygenase
bsbB Lysine-6-monooxygenasembsB : Hydroxylamine N-acetyltransferasebibB : Putative N-acetyltransferase
bsbE Major Facilitator Superfamily (MFS) transporter--
bsbC1 Acyl-CoA N-acyltransferasembsC : Acyl-CoA N-acyltransferase-
bsbD1 Siderophore synthetase component--
bsbC2 Acyl-CoA N-acyltransferase--
bsbD2 Siderophore synthetase component (linear product formation)mbsD : Siderophore synthetase component (cyclic product formation)bibC : Siderophore synthetase component

Note: The gene nomenclature and organization can vary between organisms. The functions are predicted based on homology.

The biosynthesis of this compound and this compound B follows a conserved pathway with variations in the final steps determining the product's structure.

Bisucaberin_Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Decarboxylation (e.g., bsbA) N_hydroxycadaverine N-hydroxycadaverine Cadaverine->N_hydroxycadaverine N-hydroxylation (e.g., bsbB) HSC_monomer N-hydroxy-N-succinyl- cadaverine (HSC) N_hydroxycadaverine->HSC_monomer Succinylation (e.g., bsbC1/C2) Bisucaberin_B This compound B (Linear Dimer) HSC_monomer->Bisucaberin_B Dimerization (e.g., bsbD2) This compound This compound (Cyclic Dimer) HSC_monomer->this compound Dimerization & Cyclization (e.g., mbsD, bibC)

Caption: Proposed biosynthetic pathway of this compound and this compound B.

Regulation of this compound Production

The expression of this compound BGCs is tightly regulated in response to environmental cues, primarily iron availability and bacterial population density (quorum sensing).

In many bacteria, including Vibrio species, the Ferric Uptake Regulator (Fur) protein acts as a transcriptional repressor of siderophore biosynthesis genes in iron-replete conditions. When intracellular iron is scarce, the Fur-Fe²⁺ complex does not form, leading to the derepression of the BGC and subsequent siderophore production.

Quorum sensing (QS) allows bacteria to coordinate gene expression in a cell-density-dependent manner. In several Vibrio species, QS regulators, such as LuxR/HapR and SmcR, have been shown to influence siderophore production. Typically, at high cell density, these regulators repress siderophore biosynthesis. This dual regulation by iron and QS ensures that siderophore production is tightly controlled and initiated only when necessary.

Bisucaberin_Regulation cluster_iron Iron Regulation cluster_qs Quorum Sensing Regulation High_Fe High Iron Fe_Fur Fe-Fur Complex High_Fe->Fe_Fur Low_Fe Low Iron bib_promoter bib Gene Cluster Promoter Low_Fe->bib_promoter Derepression Fur Fur Fur->Fe_Fur Fe_Fur->bib_promoter Repression Bisucaberin_prod This compound Production bib_promoter->Bisucaberin_prod High_Cell_Density High Cell Density LuxR LuxR/HapR/SmcR High_Cell_Density->LuxR Low_Cell_Density Low Cell Density Low_Cell_Density->bib_promoter Derepression LuxR->bib_promoter Repression

Caption: Regulation of the this compound (bib) gene cluster in Vibrio.

Quantitative Data on this compound Production

Quantitative analysis of siderophore production is crucial for understanding the efficiency of biosynthetic pathways and for optimizing production in heterologous hosts.

Organism Strain Condition Product Yield Reference
Tenacibaculum mesophilumWild-typeCulture mediumThis compound B38.9 mg/L[3]
E. coliHeterologous expression of bsbD2Culture mediumThis compound BNot specified, but confirmed production

Further research is needed to quantify and compare production yields across different wild-type and engineered strains.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the genetic basis of this compound production.

This protocol is adapted from methods used for the discovery of novel BGCs from environmental DNA[4][5][6].

Objective: To construct a metagenomic library from marine sediment and screen for this compound-producing clones.

Materials:

  • Marine sediment sample

  • DNA extraction kit suitable for soil/sediment

  • Cosmid vector (e.g., pWEB-TNC)

  • Gigapack III XL packaging extract

  • E. coli host strain (e.g., EPI300-T1R)

  • Chrome Azurol S (CAS) agar plates

Procedure:

  • DNA Extraction: Extract high-molecular-weight DNA from the marine sediment sample using a suitable commercial kit or a standard protocol.

  • DNA Fragmentation: Partially digest the extracted DNA with an appropriate restriction enzyme (e.g., Sau3AI) to generate fragments in the 30-40 kb range.

  • Ligation: Ligate the size-selected DNA fragments into the BamHI site of the cosmid vector.

  • Packaging and Transfection: Package the ligation mixture into lambda phage particles using the packaging extract. Transfect the E. coli host strain with the packaged cosmids.

  • Library Tittering and Amplification: Plate a dilution series of the transfected cells to determine the library titer. Amplify the library to obtain a sufficient number of clones for screening.

  • Screening: Plate the metagenomic library onto CAS agar plates. Clones producing siderophores will create a characteristic orange halo around the colony.

  • Hit Confirmation: Isolate the cosmid DNA from positive clones and re-transform fresh E. coli cells to confirm the siderophore-producing phenotype. Sequence the cosmid insert to identify the BGC.

Metagenomic_Library_Workflow Start Marine Sediment DNA_Extraction High-Molecular-Weight DNA Extraction Start->DNA_Extraction Fragmentation Partial Restriction Digest (30-40 kb fragments) DNA_Extraction->Fragmentation Ligation Ligation into Cosmid Vector Fragmentation->Ligation Packaging In vitro Packaging into Lambda Phage Ligation->Packaging Transfection Transfection of E. coli Host Packaging->Transfection Screening Screening on CAS Agar Plates Transfection->Screening Hit_Confirmation Confirmation and Sequencing of Positive Clones Screening->Hit_Confirmation

Caption: Workflow for metagenomic library construction and screening.

This protocol outlines the steps for expressing a cloned this compound BGC in E. coli for production and characterization[7][8][9][10].

Objective: To express a cloned this compound BGC in E. coli and confirm production.

Materials:

  • Cosmid or plasmid containing the this compound BGC

  • E. coli expression host (e.g., BL21(DE3))

  • Expression vector (e.g., pET series)

  • LB medium and appropriate antibiotics

  • IPTG for induction

  • CAS solution for detection

Procedure:

  • Subcloning: Subclone the this compound BGC from the cosmid into a suitable E. coli expression vector under the control of an inducible promoter (e.g., T7 promoter).

  • Transformation: Transform the expression plasmid into the E. coli expression host.

  • Culture and Induction: Grow the transformed E. coli in LB medium at 37°C to an OD₆₀₀ of 0.4-0.6. Induce gene expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Siderophore Detection: Centrifuge the culture to pellet the cells. To a sample of the supernatant, add an equal volume of CAS solution. A color change from blue to orange/purple indicates the presence of siderophores.

  • Extraction and Analysis: Extract the siderophores from the culture supernatant using a resin such as Amberlite XAD-2 or by solvent extraction. Analyze the extract by HPLC and mass spectrometry to confirm the production of this compound.

This protocol provides a general method for the purification of this compound from culture supernatants[4][5][11][12].

Objective: To purify this compound from a culture supernatant using HPLC.

Materials:

  • Culture supernatant containing this compound

  • Solid-phase extraction (SPE) column (e.g., C18)

  • HPLC system with a C18 reverse-phase column

  • Solvents: Acetonitrile (ACN) and water with 0.1% trifluoroacetic acid (TFA) or formic acid

Procedure:

  • Sample Preparation: Acidify the culture supernatant to pH 2-3 with HCl. Pass the acidified supernatant through a C18 SPE column to bind the siderophores. Wash the column with water and then elute the siderophores with methanol or acetonitrile.

  • HPLC Separation: Dry the eluate and redissolve it in a small volume of the initial mobile phase. Inject the sample onto the C18 HPLC column.

  • Gradient Elution: Elute the compounds using a linear gradient of increasing acetonitrile concentration in water (both with 0.1% TFA). A typical gradient might be 5% to 95% ACN over 30 minutes.

  • Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect fractions corresponding to the peaks.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the this compound.

Conclusion and Future Directions

The study of the genetic basis of this compound production has provided valuable insights into the biosynthesis and regulation of this important class of siderophores. The identification and characterization of the BGCs from diverse marine microorganisms have opened up opportunities for the heterologous production of this compound and its analogs. Future research should focus on:

  • Discovering Novel this compound Analogs: Metagenomic approaches continue to be a promising avenue for the discovery of novel BGCs encoding new this compound derivatives with potentially unique properties.

  • Optimizing Heterologous Production: Metabolic engineering of host strains can be employed to increase the yield of this compound and to produce specific analogs.

  • Elucidating Regulatory Networks: A more detailed understanding of the regulatory networks controlling this compound production will be crucial for manipulating its expression for biotechnological applications.

  • Exploring Biomedical Applications: Further investigation into the antimicrobial and drug delivery potential of this compound and its derivatives is warranted.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the fascinating world of this compound biosynthesis and to contribute to the advancement of this promising field.

References

Natural Variants and Analogs of Bisucaberin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisucaberin is a macrocyclic dihydroxamate siderophore, a class of high-affinity iron chelators, originally isolated from the deep-sea bacterium Alteromonas haloplanktis.[1][2] As with other siderophores, its primary biological function is to sequester ferric iron from the environment for microbial uptake. Beyond its role in microbial iron acquisition, this compound has garnered significant interest in the scientific community for its potent anti-tumor properties.[2] Notably, it has been shown to sensitize tumor cells to macrophage-mediated cytolysis and to directly inhibit DNA synthesis in cancer cells.[2] These biological activities underscore the therapeutic potential of this compound and its derivatives.

This technical guide provides an in-depth overview of the natural variants and synthetic analogs of this compound, with a focus on their chemical structures, biological activities, and the underlying mechanisms of action. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring this promising class of compounds.

Natural Variants and Analogs of this compound

The structural scaffold of this compound, composed of two N-hydroxy-N-succinylcadaverine (HSC) units linked by amide bonds, allows for natural variation and provides a template for synthetic modification.

  • This compound: The parent compound is a 22-membered macrocycle with C₂ symmetry, consisting of two HSC monomers.[3]

  • This compound B: A naturally occurring linear variant of this compound, isolated from the marine bacterium Tenacibaculum mesophilum.[4] It is essentially an open-ring form of this compound.

  • Desferrioxamines (DFO): This is a well-studied family of siderophores that are structurally and functionally analogous to this compound. Desferrioxamine G1, for instance, is a linear trimer of HSC.[5][6] Due to their availability and extensive research history, desferrioxamines often serve as a benchmark and a model for understanding the biological activities of hydroxamate siderophores.

  • Synthetic Analogs: The core structure of this compound can be chemically modified to create analogs with altered properties, such as increased lipophilicity for improved cell permeability or enhanced stability. The synthesis of such analogs is crucial for developing clinically viable drug candidates.[7]

Quantitative Data on Biological Activities

The biological activities of this compound and its analogs have been quantified in various assays. The following table summarizes key quantitative data from the literature. It is important to note that while the anti-tumor effects are of great interest, much of the available quantitative data for a range of analogs is focused on cytotoxicity, often using the closely related desferrioxamines as representative compounds.

CompoundBiological ActivityAssayCell Line/SystemResult (IC₅₀)
This compound Iron ChelationChrome Azurol S (CAS) AssayChemical Assay37 µM
This compound B Iron ChelationChrome Azurol S (CAS) AssayChemical Assay55 µM
Desferrioxamine (DFO) CytotoxicityMTT AssayHL-60 (promyelocytic leukemia), MCF-7 (breast cancer), HepG2 (hepatoma)Micromolar to millimolar range (dependent on cell line and culture medium)[8]
DFO Nanocomposite CytotoxicityMTT AssayHeLa (cervical cancer)29.9 ± 5 μM[9]

Experimental Protocols

Isolation of this compound B from Tenacibaculum mesophilum
  • Bacterial Culture: Inoculate Tenacibaculum mesophilum in a suitable marine broth and incubate at 30°C with shaking for 4 days.

  • Extraction: Centrifuge the culture to remove bacterial cells. The supernatant, containing the secreted siderophores, is then subjected to extraction.

  • Chromatographic Purification:

    • Pass the concentrated extract through a C18 reversed-phase open column, eluting with a stepwise gradient of aqueous methanol.

    • Monitor the fractions for siderophore activity using the Chrome Azurol S (CAS) assay.

    • Pool the active fractions and further separate them using size-exclusion chromatography on a Sephadex G-10 resin with water as the eluent.

    • The final purification is achieved by high-performance liquid chromatography (HPLC) to yield pure this compound B.[5]

General Synthesis of this compound Analogs

The synthesis of this compound analogs, both linear and cyclic, generally involves the preparation of a protected N-hydroxy-N-succinylcadaverine (HSC) monomer, followed by coupling and, for cyclic analogs, a macrocyclization step. The following is a generalized approach based on synthetic strategies for desferrioxamines.[7][10][11]

  • Synthesis of the HSC Monomer: This can be achieved through a multi-step synthesis starting from commercially available materials. The key is the introduction of the N-hydroxy group and the succinyl moiety onto a cadaverine backbone with appropriate protecting groups.

  • Linear Chain Elongation: The protected HSC monomers are coupled using standard peptide coupling reagents (e.g., DCC, HOBt) to form linear dimers, trimers, or higher oligomers.

  • Macrocyclization: For the synthesis of cyclic analogs like this compound, the linear precursor with reactive termini is subjected to high-dilution cyclization conditions to favor intramolecular ring closure.

  • Deprotection: The final step involves the removal of all protecting groups to yield the desired this compound analog.

Chrome Azurol S (CAS) Assay for Siderophore Activity

This is a universal colorimetric assay for the detection and quantification of siderophores.[3][4][5][12]

  • Preparation of CAS Assay Solution:

    • Dissolve Chrome Azurol S in water.

    • Separately, dissolve hexadecyltrimethylammonium bromide (HDTMA) in water.

    • Prepare a solution of FeCl₃ in HCl.

    • Slowly add the FeCl₃ solution to the CAS solution, followed by the slow addition of the HDTMA solution while stirring.

    • The final solution should be a deep blue color.

  • Assay Procedure:

    • Mix the test sample (e.g., purified compound or culture supernatant) with the CAS assay solution.

    • Incubate at room temperature for a specified time (e.g., 20 minutes).

    • Measure the absorbance at 630 nm.

  • Calculation: The amount of siderophore is inversely proportional to the absorbance at 630 nm. The percentage of siderophore activity can be calculated using the formula: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (CAS solution with uninoculated medium) and As is the absorbance of the sample.

Signaling Pathways and Mechanisms of Action

Biosynthesis of N-hydroxy-N-succinylcadaverine (HSC)-based Siderophores

The biosynthesis of this compound and its analogs is a non-ribosomal process. The key precursor, N-hydroxy-N-succinylcadaverine (HSC), is synthesized from the amino acid lysine. The assembly of HSC units into linear and cyclic siderophores is catalyzed by a family of enzymes known as NRPS-independent siderophore (NIS) synthetases.

This compound Biosynthesis Lysine Lysine Cadaverine Cadaverine Lysine->Cadaverine N_hydroxy_cadaverine N-hydroxy- cadaverine Cadaverine->N_hydroxy_cadaverine HSC N-hydroxy-N- succinylcadaverine (HSC) N_hydroxy_cadaverine->HSC Linear_dimer Linear Dimer (this compound B) HSC->Linear_dimer This compound This compound Linear_dimer->this compound

Biosynthesis of this compound from Lysine.
Sensitization of Tumor Cells to Macrophage-Mediated Cytolysis

A key anti-tumor effect of this compound is its ability to render cancer cells susceptible to attack by macrophages.[2] While the precise signaling cascade is still under investigation, it is hypothesized that this compound, by chelating iron from tumor cells, alters their physiology and surface properties, making them recognizable by macrophages. This likely involves the polarization of tumor-associated macrophages (TAMs) from an anti-inflammatory, pro-tumoral M2 phenotype to a pro-inflammatory, anti-tumoral M1 phenotype. Based on studies with the related siderophore desferrioxamine, this process may involve the activation of key inflammatory signaling pathways within the macrophage.[12][13]

Macrophage Activation by this compound-Treated Tumor Cells cluster_tumor Tumor Cell cluster_macrophage Macrophage This compound This compound Iron_Depletion Intracellular Iron Depletion This compound->Iron_Depletion Altered_Signals Release of 'Eat Me' Signals Iron_Depletion->Altered_Signals Macrophage_Receptors Macrophage Receptors Altered_Signals->Macrophage_Receptors Recognition ERK_Pathway ERK Pathway Macrophage_Receptors->ERK_Pathway NFkB_Pathway NF-κB Pathway Macrophage_Receptors->NFkB_Pathway M1_Polarization M1 Polarization (Pro-inflammatory) ERK_Pathway->M1_Polarization NFkB_Pathway->M1_Polarization Cytolysis Tumor Cell Cytolysis M1_Polarization->Cytolysis

Proposed signaling for macrophage-mediated cytolysis.
Inhibition of DNA Synthesis in Tumor Cells

This compound and its analogs can directly inhibit the proliferation of tumor cells by arresting DNA synthesis.[2] This effect is primarily attributed to their iron-chelating properties. Ribonucleotide reductase is a critical iron-dependent enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By depleting the intracellular pool of labile iron, this compound effectively inhibits ribonucleotide reductase, leading to a halt in DNA replication and cell cycle arrest in the S-phase.[6][14]

DNA Synthesis Inhibition This compound This compound Iron_Chelation Intracellular Iron Chelation This compound->Iron_Chelation Ribonucleotide_Reductase Ribonucleotide Reductase (Iron-dependent enzyme) Iron_Chelation->Ribonucleotide_Reductase Inhibits dNTP_Synthesis Deoxyribonucleotide (dNTP) Synthesis Ribonucleotide_Reductase->dNTP_Synthesis Catalyzes DNA_Replication DNA Replication dNTP_Synthesis->DNA_Replication Cell_Cycle_Arrest S-Phase Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Is Halted

References

The Ecological Role of Bisucaberin in Marine Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bisucaberin and its linear analog, this compound B, are hydroxamate-class siderophores produced by marine bacteria, playing a critical role in iron acquisition in the iron-limited marine environment. This technical guide provides a comprehensive overview of the ecological significance, quantitative activity, and the molecular and methodological aspects of this compound. Detailed experimental protocols for the isolation and characterization of this compound-producing organisms and the quantification of siderophore activity are presented. Furthermore, this guide illustrates the key experimental workflows and the regulatory signaling pathway governing this compound biosynthesis, providing a foundational resource for researchers in marine microbiology, natural product chemistry, and drug development.

Introduction to this compound

This compound is a cyclic dihydroxamate siderophore originally isolated from the deep-sea bacterium Alteromonas haloplanktis.[1] Its linear counterpart, this compound B, is produced by the marine bacterium Tenacibaculum mesophilum, which has been isolated from marine sponges.[2] Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the environment. In the vast expanse of the ocean, the concentration of bioavailable iron is exceedingly low, often acting as a limiting nutrient for primary productivity. The production of potent siderophores like this compound is a key competitive strategy for marine bacteria to thrive in these oligotrophic conditions.

Ecological Role of this compound

The primary ecological function of this compound is to sequester metabolically essential iron from the surrounding marine environment. The hydroxamate functional groups of this compound form a stable hexadentate complex with Fe³⁺, rendering it soluble and available for uptake by the producing bacterium. This process is crucial for various cellular functions that require iron as a cofactor, including respiration, DNA synthesis, and nitrogen fixation.

Beyond its role in iron nutrition for the producing organism, this compound can also influence the broader microbial community dynamics. The high-affinity chelation of iron by this compound can create a localized iron-depleted zone, potentially inhibiting the growth of competing microorganisms that are less efficient at iron acquisition. Conversely, some bacteria have evolved mechanisms to utilize siderophores produced by other species, a phenomenon known as "siderophore piracy". This suggests that this compound may play a role in both competitive and synergistic interactions within marine microbial consortia.

Quantitative Data on this compound Activity

The iron-chelating activity of this compound and this compound B has been quantified using the Chrome Azurol S (CAS) assay. This colorimetric assay measures the ability of a chelator to remove iron from a dye-iron complex, resulting in a color change that can be measured spectrophotometrically. The half-maximal inhibitory concentration (IC₅₀) is a measure of the concentration of a siderophore required to reduce the absorbance of the CAS-iron complex by 50%, with lower values indicating higher iron-chelating activity.

CompoundProducing OrganismAssayParameterValue (µM)Reference
This compoundAlteromonas haloplanktisChrome Azurol S (CAS) AssayIC₅₀37[2]
This compound BTenacibaculum mesophilumChrome Azurol S (CAS) AssayIC₅₀55[2]

Experimental Protocols

Isolation and Screening of this compound-Producing Bacteria

Objective: To isolate and identify marine bacteria capable of producing siderophores like this compound.

Methodology:

  • Sample Collection: Collect marine samples (e.g., seawater, sediment, marine invertebrates) in sterile containers.

  • Serial Dilution and Plating: Serially dilute the samples in sterile seawater and plate onto marine agar (e.g., Zobell Marine Agar 2216).

  • Incubation: Incubate the plates at a temperature relevant to the sampling environment (e.g., 25-30°C) until distinct colonies are visible.

  • Primary Screening with Chrome Azurol S (CAS) Agar:

    • Prepare CAS agar plates. The CAS agar contains a blue-colored ternary complex of Chrome Azurol S, Fe³⁺, and a detergent.

    • Streak individual bacterial isolates onto the CAS agar plates.

    • Incubate the plates for 48-72 hours.

    • Observe for the formation of an orange halo around the bacterial growth. A color change from blue to orange indicates the production of siderophores that have chelated the iron from the dye complex.

  • Secondary Screening and Quantification (Liquid CAS Assay):

    • Inoculate siderophore-positive isolates into a low-iron liquid medium.

    • Incubate the cultures with shaking for 2-4 days.

    • Centrifuge the cultures to pellet the cells and collect the supernatant.

    • Perform a liquid CAS assay on the supernatant to quantify siderophore production (see Protocol 5.2).

  • Identification of Producer: Identify the potent siderophore-producing isolates using 16S rRNA gene sequencing.

Chrome Azurol S (CAS) Liquid Assay for Siderophore Quantification

Objective: To quantify the iron-chelating activity of this compound in a liquid sample.

Methodology:

  • Preparation of CAS Assay Solution:

    • Dissolve Chrome Azurol S in deionized water.

    • In a separate container, dissolve FeCl₃ in HCl.

    • In a third container, dissolve a detergent (e.g., hexadecyltrimethylammonium bromide - CTAB) in deionized water.

    • Slowly mix the FeCl₃ solution with the CAS solution, then slowly add the CTAB solution while stirring to form the blue CAS assay solution.

  • Assay Procedure:

    • Prepare a dilution series of the test sample (e.g., culture supernatant containing this compound) with final concentrations ranging from approximately 5 to 1250 µM.

    • Mix the test sample dilutions with the CAS assay solution in a 1:1 ratio in a microplate.

    • Include a reference well containing sterile low-iron medium mixed with the CAS assay solution.

    • Incubate the microplate at room temperature for a defined period (e.g., 4 hours).

    • Measure the absorbance of each well at 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of siderophore activity using the formula: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.

    • Plot the siderophore activity against the concentration of the test sample to determine the IC₅₀ value.

HPLC Analysis of this compound B

Objective: To detect and identify this compound B in a bacterial culture supernatant.

Methodology:

  • Sample Preparation: Centrifuge the culture of Tenacibaculum mesophilum grown in a low-iron medium to pellet the cells. The supernatant can be directly used for analysis.

  • HPLC System: Use a reversed-phase HPLC system with a C18 column (e.g., Inertsil ODS-3, 4.6 × 250 mm).

  • Mobile Phase and Gradient: Employ a linear gradient of methanol in water. For example, a gradient from 10% to 70% methanol over 30 minutes.

  • Flow Rate: Set the flow rate to approximately 0.6 mL/min.

  • Detection: Monitor the eluent at 220 nm.

  • Identification: Confirm the identity of the this compound B peak by co-injection with a purified standard and by collecting fractions and testing their siderophore activity using the CAS plate assay.[2]

Signaling Pathways and Biosynthesis

The production of siderophores like this compound is a tightly regulated process, primarily controlled by the intracellular concentration of iron. The key regulator in many bacteria is the Ferric Uptake Regulator (Fur) protein.

Fur-Mediated Regulation of this compound Biosynthesis

In iron-replete conditions, the Fur protein binds to Fe²⁺ and forms a dimer. This Fur-Fe²⁺ complex then binds to a specific DNA sequence known as the "Fur box" located in the promoter region of the this compound biosynthesis (bsb) gene cluster. This binding represses the transcription of the bsb genes, thus halting the production of this compound.

Conversely, under iron-limiting conditions, Fur does not bind to Fe²⁺ and remains in its monomeric, inactive state. This prevents its binding to the Fur box, leading to the derepression of the bsb gene cluster and the subsequent biosynthesis and secretion of this compound.

Fur_Regulation cluster_high_iron High Iron Condition cluster_low_iron Low Iron Condition Fe2_high Fe²⁺ (High) Fur_dimer Fur-Fe²⁺ Dimer Fe2_high->Fur_dimer Binds to Fur Fur_box_bound Fur Box (Bound) Fur_dimer->Fur_box_bound Binds bsb_genes_repressed bsb Gene Cluster (Transcription Repressed) Fur_box_bound->bsb_genes_repressed Represses no_this compound No this compound Production bsb_genes_repressed->no_this compound Fe2_low Fe²⁺ (Low) Fur_inactive Fur (Inactive) Fur_box_unbound Fur Box (Unbound) Fur_inactive->Fur_box_unbound No Binding bsb_genes_transcribed bsb Gene Cluster (Transcription Active) Fur_box_unbound->bsb_genes_transcribed Allows Transcription bisucaberin_prod This compound Production bsb_genes_transcribed->bisucaberin_prod

Caption: Fur-mediated regulation of this compound biosynthesis.

This compound B Biosynthesis Gene Cluster and Pathway

The biosynthetic gene cluster for this compound B (bsb) has been identified in Tenacibaculum mesophilum. It consists of six open reading frames (bsbA, bsbB, bsbE, bsbC, bsbD, and bsbD2). The biosynthesis involves the formation of N-hydroxy-N-succinyl diamine (HSD) intermediates from amino acid precursors, followed by the enzymatic linkage of these monomers to form the final linear this compound B molecule. The enzyme BsbD2 is responsible for the final step, exclusively producing the linear form rather than the macrocyclic this compound.[3]

Bisucaberin_Biosynthesis_Workflow cluster_precursors Precursor Supply cluster_biosynthesis Biosynthesis Pathway Lysine Lysine bsbA bsbA (Decarboxylase) Lysine->bsbA Succinyl_CoA Succinyl-CoA bsbE_C bsbE/bsbC (Acyltransferase) Succinyl_CoA->bsbE_C bsbB bsbB (N-hydroxylase) bsbA->bsbB Cadaverine bsbB->bsbE_C N-hydroxycadaverine HSD_monomer HSD Monomer bsbE_C->HSD_monomer bsbD_D2 bsbD/bsbD2 (Amide-bond formation) HSD_monomer->bsbD_D2 Bisucaberin_B This compound B bsbD_D2->Bisucaberin_B

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Bisucaberin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methods for isolating and purifying Bisucaberin, a siderophore with potential applications in drug development. The protocols are based on established methodologies for the isolation of the related compound, this compound B, from bacterial cultures.

Introduction

This compound is a macrocyclic dihydroxamate siderophore produced by various microorganisms, including Alteromonas haloplanktis and Vibrio salmonicida.[1] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. Due to their strong and selective metal-binding properties, siderophores and their derivatives are being explored for various therapeutic applications, including as antimicrobial agents and in iron overload therapies. A linear form of this compound, known as this compound B, has been isolated from the marine bacterium Tenacibaculum mesophilum.[2][3][4] This document details the procedures for the isolation and purification of this compound, with a focus on the methods used for this compound B.

Data Presentation

The following table summarizes the quantitative data for the isolation and purification of this compound B from a culture of Tenacibaculum mesophilum.

ParameterValueReference
Starting Culture Volume400 mL[2][3]
Isolated Yield21.3 mg[2]
Final Concentration38.9 mg/L[2][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and purification of this compound.

Protocol 1: Culturing of Tenacibaculum mesophilum for this compound B Production

Materials:

  • Tenacibaculum mesophilum strain

  • Sea water-based medium (1.0 g D-galactose, 6.0 g tryptone, 1.0 g glycerol, 1.5 g yeast extract in 1.0 L of sea water)

  • Shaking incubator

Procedure:

  • Prepare a pre-culture by inoculating the Tenacibaculum mesophilum strain into the sea water-based medium.

  • Incubate the pre-culture overnight at 30°C with shaking at 200 rpm.[2][3]

  • Inoculate 400 mL of the same medium in a 1 L flask with the overnight pre-culture.[2][3]

  • Incubate the culture for 4 days at 30°C with shaking at 200 rpm.[2][3]

Protocol 2: Extraction of this compound B from Culture Medium

Materials:

  • C18 resin (e.g., Cosmosil 75C18-PREP)

  • Methanol (MeOH)

  • Centrifuge

Procedure:

  • After 4 days of cultivation, centrifuge the bacterial culture to separate the cells from the supernatant.

  • Pass the culture supernatant through a column packed with C18 resin to adsorb the active molecules.[2]

  • Elute the adsorbed compounds from the C18 resin with methanol.[2]

  • Concentrate the methanolic eluate for further purification.

Protocol 3: Purification of this compound B by Chromatography

This protocol involves a two-step chromatographic purification process: reversed-phase open column chromatography followed by size-exclusion chromatography.

Step 1: Reversed-Phase Open Column Chromatography

Materials:

  • C18 gel

  • Methanol (MeOH)

  • Deionized water

Procedure:

  • Fractionate the concentrated extract from Protocol 2 using a C18 gel open column.

  • Perform a stepwise gradient elution with increasing concentrations of methanol in water:

    • 100% Water

    • 10% Aqueous MeOH

    • 30% Aqueous MeOH

    • 50% Aqueous MeOH

    • 70% Aqueous MeOH

    • 100% MeOH[2]

  • Collect the fractions and identify those containing the active compound. The active compound is expected to elute in the 10% to 50% aqueous MeOH fractions.[2]

  • Combine the active fractions for the next purification step.

Step 2: Size-Exclusion Chromatography

Materials:

  • Sephadex G-10 resin

  • Deionized water

Procedure:

  • Further purify the combined active fractions from the reversed-phase chromatography step by size-exclusion chromatography on a Sephadex G-10 column.[2]

  • Elute the column with deionized water.[2]

  • Collect the fractions and identify those containing the purified this compound B. The active compound is typically found in the middle eluted fractions.[2]

  • Combine the pure fractions and concentrate to obtain this compound B as a white amorphous solid.[2]

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound involves a series of enzymatic reactions starting from the precursor N-hydroxy-N-succinylcadaverine (HSC). The key enzymes in this pathway are encoded by the bibA, bibB, and bibC genes.[1] The BibC multienzyme catalyzes the ATP-dependent dimerization and subsequent macrocyclization of HSC to form this compound.[1]

Bisucaberin_Biosynthesis cluster_precursor Precursor Synthesis cluster_dimerization Dimerization and Cyclization Cadaverine Cadaverine Enzyme: BibA Enzyme: BibA Cadaverine->Enzyme: BibA Hydroxylation Succinyl_CoA Succinyl-CoA Enzyme: BibB Enzyme: BibB Succinyl_CoA->Enzyme: BibB HSC N-hydroxy-N-succinylcadaverine (HSC) Enzyme: BibC Enzyme: BibC HSC->Enzyme: BibC ATP-dependent dimerization N-hydroxycadaverine N-hydroxycadaverine Enzyme: BibA->N-hydroxycadaverine N-hydroxycadaverine->Enzyme: BibB Succinylation Enzyme: BibB->HSC Bisucaberin_B This compound B (linear dimer) Bisucaberin_B->Enzyme: BibC Macrocyclization This compound This compound (cyclic dimer) Enzyme: BibC->Bisucaberin_B Enzyme: BibC->this compound

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for this compound Isolation and Purification

The following diagram illustrates the overall workflow for the isolation and purification of this compound from a bacterial culture.

Bisucaberin_Purification_Workflow Start Bacterial Culture (Tenacibaculum mesophilum) Centrifugation Centrifugation Start->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Cell_Pellet Cell Pellet (discard) Centrifugation->Cell_Pellet Extraction Solid Phase Extraction (C18 Resin) Supernatant->Extraction Elution Elution with Methanol Extraction->Elution Concentration1 Concentration Elution->Concentration1 RP_Chromatography Reversed-Phase Column Chromatography Concentration1->RP_Chromatography Fraction_Collection1 Fraction Collection RP_Chromatography->Fraction_Collection1 Active_Fractions1 Pooling of Active Fractions Fraction_Collection1->Active_Fractions1 SEC_Chromatography Size-Exclusion Chromatography (Sephadex G-10) Active_Fractions1->SEC_Chromatography Fraction_Collection2 Fraction Collection SEC_Chromatography->Fraction_Collection2 Pure_Fractions Pooling of Pure Fractions Fraction_Collection2->Pure_Fractions Concentration2 Concentration Pure_Fractions->Concentration2 Final_Product Purified this compound Concentration2->Final_Product

Caption: Workflow for this compound purification.

References

Laboratory Synthesis and Biological Activity of Bisucaberin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisucaberin, a cyclic dihydroxamate siderophore, has garnered significant interest due to its potent iron-chelating properties and its ability to sensitize tumor cells to macrophage-mediated cytolysis. This document provides detailed application notes and protocols for the laboratory synthesis of this compound, based on established chemical strategies. Furthermore, it elucidates the proposed signaling pathway by which this compound enhances the cytotoxic activity of macrophages against cancer cells, offering valuable insights for researchers in oncology and immunology.

Introduction

Siderophores are low-molecular-weight compounds produced by microorganisms to scavenge iron from the environment. This compound, first isolated from Alteromonas haloplanktis, is a notable example, consisting of a cyclic dimer of N-hydroxy-N-succinyl-cadaverine. Its robust affinity for ferric iron (Fe³⁺) underlies its primary biological function. Beyond iron acquisition, this compound exhibits intriguing anticancer properties by rendering tumor cells more susceptible to immune attack. This protocol outlines the total synthesis of this compound and explores the molecular mechanisms of its immunomodulatory effects.

Chemical Synthesis of this compound

The total synthesis of this compound can be achieved through a strategic multi-step process involving the preparation of a key monomer, N-benzyloxy-N-succinyl-cadaverine, followed by dimerization and cyclization. The following protocol is based on the synthetic strategy developed by Bergeron and McManis.

Materials and Reagents
  • Cadaverine (1,5-diaminopentane)

  • Succinic anhydride

  • O-Benzylhydroxylamine hydrochloride

  • Triethylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Standard organic solvents (e.g., Dichloromethane, Dimethylformamide, Methanol)

  • Reagents for purification (e.g., Silica gel for column chromatography)

Experimental Protocols

Step 1: Synthesis of N-Benzyloxy-cadaverine

  • Dissolve cadaverine in a suitable organic solvent such as dichloromethane.

  • Add triethylamine to the solution to act as a base.

  • Slowly add a solution of a suitable amino-protecting group reagent (e.g., Boc anhydride) to protect one of the amino groups of cadaverine.

  • Stir the reaction mixture at room temperature for several hours.

  • Purify the mono-protected cadaverine using column chromatography.

  • React the purified mono-protected cadaverine with O-benzylhydroxylamine hydrochloride in the presence of a coupling agent like EDC to form the N-benzyloxy derivative.

  • Purify the resulting N-benzyloxy-N'-protected-cadaverine.

  • Remove the amino-protecting group (e.g., with trifluoroacetic acid if Boc-protected) to yield N-benzyloxy-cadaverine.

Step 2: Synthesis of N-Benzyloxy-N-succinyl-cadaverine

  • Dissolve N-benzyloxy-cadaverine in a suitable solvent.

  • Add succinic anhydride to the solution.

  • Stir the reaction mixture at room temperature to allow the succinylation of the primary amine.

  • The resulting product is the open-chain N-benzyloxy-N-succinyl-cadaverine.

Step 3: Dimerization and Cyclization to form this compound

  • Activate the carboxylic acid group of N-benzyloxy-N-succinyl-cadaverine using a coupling agent such as EDC and NHS to form an active ester.

  • React two molecules of the activated monomer to form a linear dimer. This is typically performed under high dilution conditions to favor intramolecular cyclization over polymerization.

  • The head-to-tail cyclization of the linear dimer is then induced to form the macrocyclic structure.

  • The final step involves the deprotection of the benzyloxy groups. This is achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere to yield this compound.

  • Purify the final product using appropriate chromatographic techniques.

Quantitative Data Summary
ParameterExpected ValueNotes
Molecular Formula C₁₈H₃₂N₄O₆
Molecular Weight 400.47 g/mol
Overall Yield ~10-20%Dependent on the efficiency of each step, particularly the cyclization.
Purity >95%As determined by HPLC and NMR spectroscopy.

Signaling Pathway and Mechanism of Action

This compound's ability to sensitize tumor cells to macrophage-mediated cytolysis is primarily attributed to its iron-chelating properties, which induce a state of iron starvation and oxidative stress within the cancer cells.

Proposed Signaling Pathway for this compound-Mediated Tumor Cell Sensitization

Bisucaberin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_tumor_cell Tumor Cell cluster_macrophage Macrophage This compound This compound Fe3_ext Fe³⁺ This compound->Fe3_ext Chelates Fe3_int Intracellular Fe³⁺ Pool Fe3_ext->Fe3_int Depletion ROS Increased Reactive Oxygen Species (ROS) Fe3_int->ROS Fenton Reaction DNA_damage DNA Damage & Apoptotic Signaling ROS->DNA_damage Cell_stress Cellular Stress ROS->Cell_stress Macrophage Activated Macrophage Cell_stress->Macrophage Sensitization Signals (e.g., altered surface markers) Cytokines Release of Cytotoxic Factors (e.g., TNF-α) Macrophage->Cytokines Cytokines->DNA_damage Induces Cytolysis

Caption: Proposed signaling pathway of this compound in sensitizing tumor cells to macrophage-mediated cytolysis.

Experimental Workflow for Assessing this compound's Biological Activity

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment & Co-culture cluster_analysis Analysis Synth Synthesize this compound Purify Purify & Characterize Synth->Purify Stock Prepare Stock Solution Purify->Stock Treat_tumor Treat Tumor Cells with this compound Stock->Treat_tumor Tumor_cells Culture Tumor Cells Tumor_cells->Treat_tumor Macrophages Culture Macrophages Co_culture Co-culture Treated Tumor Cells with Activated Macrophages Macrophages->Co_culture Treat_tumor->Co_culture ROS_assay Measure Intracellular ROS (e.g., DCFDA assay) Treat_tumor->ROS_assay Cytotoxicity_assay Measure Tumor Cell Viability (e.g., MTT, LDH assay) Co_culture->Cytotoxicity_assay Apoptosis_assay Assess Apoptosis (e.g., Annexin V staining) Co_culture->Apoptosis_assay

Caption: Experimental workflow to evaluate the biological activity of synthesized this compound.

Discussion

The synthetic protocol provided offers a viable route to obtaining this compound for research purposes. The key challenges in the synthesis are typically the selective protection and deprotection steps and achieving a good yield in the macrocyclization step, which often requires careful optimization of reaction conditions.

The proposed signaling pathway highlights the potential of this compound as an adjunctive therapy in cancer treatment. By depleting iron in the tumor microenvironment, this compound not only directly inhibits tumor cell proliferation but also renders them more vulnerable to immune-mediated killing. This dual mechanism of action makes it an attractive candidate for further preclinical and clinical investigation. Future research should focus on optimizing the synthesis to improve yields and on further elucidating the precise molecular interactions between this compound-treated tumor cells and immune effector cells.

Application Notes and Protocols for the Detection of Bisucaberin in Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisucaberin is a siderophore, a small, high-affinity iron-chelating compound produced by various microorganisms. The cyclic form of this compound was first isolated from Alteromonas haloplanktis and has been shown to sensitize tumor cells to macrophage-mediated cytolysis and exhibit cytostatic effects by inhibiting DNA synthesis.[1] A linear form, this compound B, has been isolated from the marine bacterium Tenacibaculum mesophilum.[2][3] The ability of this compound to sequester iron makes it a molecule of interest for its potential therapeutic applications, particularly in oncology.

These application notes provide detailed protocols for the cultivation of this compound-producing bacteria, followed by the extraction, detection, and quantification of this compound from culture media using high-performance liquid chromatography (HPLC).

I. Cultivation of this compound-Producing Microorganisms

This protocol is based on the cultivation of Tenacibaculum mesophilum for the production of this compound B.[2]

Protocol 1: Culture of Tenacibaculum mesophilum

A. Media Preparation (per 1 Liter of seawater):

  • D-galactose: 1.0 g

  • Tryptone: 6.0 g

  • Glycerol: 1.0 g

  • Yeast extract: 1.5 g

B. Pre-culture Preparation:

  • Prepare the seawater-based medium as described above.

  • Inoculate the medium with a single colony of Tenacibaculum mesophilum.

  • Incubate overnight with shaking at 30°C.

C. Main Culture:

  • Inoculate 400 mL of the seawater-based medium in a 1 L flask with the overnight pre-culture.

  • Incubate at 30°C for 4 days with shaking at 200 rpm.[2]

II. Extraction of this compound from Culture Medium

This protocol describes the solid-phase extraction (SPE) method for isolating this compound from the culture supernatant.[2]

Protocol 2: Solid-Phase Extraction of this compound

  • Following incubation, centrifuge the culture medium to pellet the bacterial cells.

  • Pass the resulting supernatant through a C18 resin column (e.g., Cosmosil 75C18-PREP).[2]

  • Wash the column with deionized water to remove salts and other hydrophilic impurities.

  • Elute the bound this compound from the C18 resin using methanol.[2]

  • Concentrate the methanolic eluate under reduced pressure to obtain the crude extract.

  • For further purification, the concentrated extract can be subjected to size-exclusion chromatography (e.g., Sephadex G-10) followed by preparative HPLC.[2]

III. Analytical Detection and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the detection and quantification of this compound in culture extracts.

Protocol 3: HPLC Analysis of this compound

A. HPLC System and Conditions:

  • Column: Inertsil ODS-3 (4.6 × 250 mm) or equivalent C18 column.[2]

  • Mobile Phase: A linear gradient of 10% to 70% methanol in water over 30 minutes (from 2 min to 32 min).[2]

  • Flow Rate: 0.6 mL/min.[2]

  • Detection: UV detector set at 220 nm.[2]

  • Injection Volume: 50 µL of the centrifuged culture supernatant can be directly injected for analysis.[2]

B. Sample Preparation for HPLC:

  • For crude analysis, the centrifuged culture medium can be directly injected.[2]

  • For purified samples, dissolve the dried extract in the initial mobile phase conditions.

C. Confirmation of this compound:

  • The identity of the this compound peak can be confirmed by co-injection with a purified standard.[2]

  • Fractions can be collected and their siderophore activity can be confirmed using a Chrome Azurol S (CAS) plate assay.[2]

IV. Quantitative Data

The following table summarizes representative quantitative data for the analysis of hydroxamate siderophores using LC-MS/MS, which can be considered indicative for the analysis of this compound.

ParameterValueMethodReference Siderophore
Limit of Detection (LOD) 0.23 nMHPLC-ESI-MSDeferrioxamine B
Limit of Quantification (LOQ) Not ReportedHPLC-ESI-MSDeferrioxamine B
Recovery 89-121%LC-MS/MSIntracellular cyanotoxins

V. Visualizations

Experimental Workflow for this compound Detection

G cluster_culture Bacterial Culture cluster_extraction Extraction cluster_analysis Analysis Culture Culture of Tenacibaculum mesophilum (4 days) Centrifugation Centrifugation Culture->Centrifugation SPE Solid-Phase Extraction (C18 Resin) Centrifugation->SPE Supernatant Elution Elution with Methanol SPE->Elution Concentration Concentration Elution->Concentration HPLC HPLC Analysis Concentration->HPLC Detection UV Detection (220 nm) HPLC->Detection

Caption: Experimental workflow for the extraction and analysis of this compound.

Proposed Signaling Pathway for this compound's Anti-Cancer Activity

G cluster_extracellular Extracellular cluster_intracellular Tumor Cell This compound This compound Bisucaberin_Fe This compound-Fe(III) Complex This compound->Bisucaberin_Fe Iron Fe(III) Iron->Bisucaberin_Fe Iron_Depletion Intracellular Iron Depletion Bisucaberin_Fe->Iron_Depletion Iron Sequestration RNR Ribonucleotide Reductase Inhibition Iron_Depletion->RNR DNA_Synthesis DNA Synthesis Inhibition RNR->DNA_Synthesis Cell_Cycle Cell Cycle Arrest DNA_Synthesis->Cell_Cycle Proliferation Inhibition of Proliferation Cell_Cycle->Proliferation

Caption: Proposed mechanism of this compound's anti-cancer activity.

References

Application Notes and Protocols for Bisucaberin in Iron Chelation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisucaberin is a hydroxamate-class siderophore, a low-molecular-weight organic molecule produced by various microorganisms with a high affinity for ferric iron (Fe³⁺).[1] Originally isolated from the marine bacterium Alteromonas haloplanktis, it plays a crucial role in iron acquisition in iron-limited environments.[2] this compound exists in both a macrocyclic form and a linear form, known as this compound B, which is produced by the marine bacterium Tenacibulum mesophilum.[3][4] The potent and specific iron-chelating properties of this compound make it a valuable tool for researchers in various fields, including microbiology, biochemistry, and drug development. These application notes provide detailed protocols for utilizing this compound in iron chelation assays and summarize its key quantitative parameters.

Quantitative Data

The iron-chelating properties of this compound have been quantified using various assays. The following table summarizes key data for both the macrocyclic and linear (this compound B) forms.

ParameterMacrocyclic this compoundLinear this compound BAssay MethodReference
IC50 37 µM55 µMChrome Azurol S (CAS) Assay[3]
Protonation Constants (log Ka) log Ka1 = 9.49, log Ka2 = 8.76Not ReportedPotentiometric Titration[2]
Stepwise Fe(III) Formation Constants (log K) log KML = 23.5Not ReportedPotentiometric Titration[2]
Overall Fe(III) Formation Constant (log β) log β230 = 64.3 (for Fe₂L₃)Not ReportedPotentiometric Titration[2]
Iron Complex Stoichiometry (Fe³⁺:this compound) 1:1 (acidic pH), 2:3 (neutral/alkaline pH)Not ReportedPotentiometric Titration[2]

Note: Further research is needed to determine the protonation constants, formation constants, and specific iron complex stoichiometry for the linear this compound B.

Experimental Protocols

Protocol 1: Quantitative Determination of Iron Chelation using the Liquid Chrome Azurol S (CAS) Assay

This protocol describes a high-throughput method for quantifying the iron-chelating activity of this compound using a liquid CAS assay in a 96-well plate format.

Materials:

  • This compound (macrocyclic or linear)

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Ferric chloride (FeCl₃)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

  • Hydrochloric acid (HCl)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 630 nm

  • Appropriate solvents for dissolving this compound

Procedure:

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • In a separate flask, dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Slowly add the CAS solution to the HDTMA solution while stirring.

    • In a separate tube, prepare a 1 mM FeCl₃ solution in 10 mM HCl.

    • Add 10 mL of the 1 mM FeCl₃ solution to the CAS/HDTMA mixture. The solution should turn dark blue.

    • Prepare a PIPES buffer solution (e.g., 500 mM, pH 6.8).

    • Slowly add the PIPES buffer to the blue solution until the desired pH is reached.

    • Bring the final volume to 100 mL with deionized water. This is the CAS assay stock solution, which should be stored in the dark.

  • Preparation of this compound Samples:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Perform serial dilutions of the this compound stock solution to create a range of concentrations to be tested (e.g., 1 µM to 1000 µM).

  • Assay Performance:

    • In a 96-well microplate, add 100 µL of the CAS assay solution to each well.

    • Add 100 µL of your this compound dilutions to the respective wells.

    • For a negative control, add 100 µL of the solvent used to dissolve this compound.

    • For a positive control, a known iron chelator like Desferrioxamine (DFO) can be used.

    • Incubate the plate at room temperature for a set period (e.g., 20 minutes to 1 hour), protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 630 nm using a microplate reader.

    • The percentage of iron chelation can be calculated using the following formula: % Iron Chelation = [(Abs_control - Abs_sample) / Abs_control] x 100

      • Abs_control = Absorbance of the negative control

      • Abs_sample = Absorbance of the this compound sample

    • Plot the percentage of iron chelation against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Spectrophotometric Titration to Determine Iron-Bisucaberin Stoichiometry

This method, also known as Job's plot or the method of continuous variation, can be used to determine the stoichiometry of the iron-Bisucaberin complex.

Materials:

  • This compound

  • Ferric chloride (FeCl₃)

  • A suitable buffer solution (e.g., acetate buffer for acidic pH, HEPES for neutral pH)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Preparation of Equimolar Stock Solutions:

    • Prepare stock solutions of this compound and FeCl₃ of the same molar concentration in the chosen buffer.

  • Preparation of Sample Mixtures:

    • Prepare a series of solutions in separate tubes by mixing the equimolar stock solutions of this compound and FeCl₃ in varying mole fractions, while keeping the total molar concentration constant. For example, prepare mixtures with mole fractions of this compound ranging from 0 to 1.0 (e.g., 0, 0.1, 0.2, ..., 0.9, 1.0). The total volume of each mixture should be the same.

  • Spectrophotometric Measurement:

    • Allow the mixtures to equilibrate for a sufficient time for complex formation to complete.

    • Measure the absorbance of each mixture at the wavelength of maximum absorbance (λmax) of the iron-Bisucaberin complex. This can be determined by scanning the spectrum of a mixture containing both iron and this compound. For hydroxamate-iron complexes, this is typically in the range of 420-450 nm.

  • Data Analysis:

    • Plot the absorbance values against the mole fraction of this compound.

    • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a peak at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a peak at 0.67 would suggest a 2:1 (this compound:Fe³⁺) stoichiometry.

Signaling Pathways and Experimental Workflows

Iron_Chelation_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fe3_insoluble Insoluble Fe(III) Fe_this compound Fe(III)-Bisucaberin Complex Fe3_insoluble->Fe_this compound Chelation This compound This compound (Apo-siderophore) This compound->Fe_this compound Receptor Siderophore Receptor Fe_this compound->Receptor Binding Fe2_labile Labile Fe(II) Receptor->Fe2_labile Transport & Reduction Utilization Metabolic Utilization Fe2_labile->Utilization CAS_Assay_Workflow start Start prep_cas Prepare CAS Assay Solution (CAS, HDTMA, FeCl3) start->prep_cas prep_samples Prepare this compound Samples (Serial Dilutions) start->prep_samples mix Mix CAS Solution and This compound Samples in 96-well Plate prep_cas->mix prep_samples->mix incubate Incubate at Room Temperature mix->incubate measure Measure Absorbance at 630 nm incubate->measure analyze Calculate % Iron Chelation and Determine IC50 measure->analyze end End analyze->end

References

Application of Bisucaberin in Cancer Cell Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisucaberin is a siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺), originally isolated from the deep-sea bacterium Alteromonas haloplanktis. Structurally, it is a cyclic dimer of 1-hydroxy-1,6-diazaundecane-2,5-dione moiety.[1] In the context of oncology, this compound has demonstrated potential as an agent that can sensitize tumor cells to the body's immune response and exert direct cytostatic effects.[2] This document provides an overview of its application in cancer cell research, including its mechanism of action, protocols for key experiments, and a summary of its observed effects.

The primary anti-cancer activities of this compound identified in early studies are twofold:

  • Sensitization of Tumor Cells to Macrophage-Mediated Cytolysis: this compound can render tumor cells more susceptible to being destroyed by macrophages, a type of white blood cell involved in the immune response. This effect is observed even with macrophages that have not been activated by lymphokines.[2][3]

  • Direct Cytostasis: this compound has been shown to inhibit the growth of tumor cells directly, without necessarily killing them. This cytostatic effect is attributed to the inhibition of DNA synthesis within the cancer cells.[2]

It is important to note that the anti-tumor activity of this compound is inhibited by the presence of ferric iron, underscoring the central role of iron chelation in its mechanism of action.[2]

Mechanism of Action: The Role of Iron Chelation

The anti-cancer effects of this compound are intrinsically linked to its function as a siderophore. By sequestering iron, this compound disrupts crucial iron-dependent cellular processes in cancer cells, which have a high demand for this mineral to support their rapid proliferation. The general mechanisms by which iron chelators exert their anti-cancer effects include:

  • Inhibition of DNA Synthesis: Iron is an essential cofactor for ribonucleotide reductase, a key enzyme in the synthesis of deoxyribonucleotides, the building blocks of DNA. By depleting iron, this compound can inhibit this enzyme, leading to cell cycle arrest and the observed cytostatic effects.[4][5]

  • Induction of Apoptosis: Iron chelation can induce programmed cell death (apoptosis) through various signaling pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[6][7]

  • Modulation of Signaling Pathways: Iron is critical for the function of many proteins involved in cellular signaling. Iron chelation can impact multiple oncogenic signaling pathways, including the PI3K/Akt, MAPK/ERK, and mTOR pathways, which are often dysregulated in cancer.[4][8][9][10]

Data Presentation

While specific quantitative data for this compound's anti-cancer effects are limited in publicly available literature, the following tables illustrate how such data would be structured for clarity and comparative analysis.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hMethod
Hypothetical Data
MCF-7Breast CancerValueMTT Assay
A549Lung CancerValueMTT Assay
HCT116Colon CancerValueMTT Assay
PC-3Prostate CancerValueMTT Assay

Table 2: Effect of this compound on Cell Cycle Distribution in Cancer Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Hypothetical Data
ControlValueValueValue
This compound (X µM)ValueValueValue

Table 3: Effect of this compound on Apoptosis in Cancer Cells

Treatment% Apoptotic Cells (Annexin V positive)
Hypothetical Data
ControlValue
This compound (X µM)Value

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. Therefore, the following are generalized protocols for key assays relevant to its observed biological activities.

Protocol 1: Macrophage-Mediated Tumor Cell Cytolysis Assay

This assay determines the ability of macrophages to lyse tumor cells following sensitization with this compound.

Materials:

  • Target tumor cell line

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • This compound

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Cytotoxicity detection kit (e.g., LDH release assay)

  • 96-well culture plates

Procedure:

  • Preparation of Target Cells:

    • Culture target tumor cells to 70-80% confluency.

    • Harvest and resuspend the cells in fresh medium at a concentration of 1 x 10⁵ cells/mL.

  • Preparation of Effector Cells (Macrophages):

    • Culture macrophages to 70-80% confluency.

    • Harvest and resuspend in fresh medium at a concentration of 1 x 10⁶ cells/mL.

  • Co-culture and Treatment:

    • In a 96-well plate, add 100 µL of the target cell suspension to each well.

    • Add 100 µL of the macrophage suspension to the appropriate wells to achieve an effector-to-target (E:T) ratio of 10:1.

    • Add this compound at various concentrations to the treatment wells. Include a vehicle control.

    • Set up control wells: target cells only (spontaneous release), and target cells with lysis buffer (maximum release).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Measurement of Cytotoxicity:

    • Centrifuge the plate at 250 x g for 4 minutes.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Measure LDH release according to the manufacturer's protocol of the cytotoxicity detection kit.

  • Calculation:

    • Calculate the percentage of specific lysis using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 2: DNA Synthesis Inhibition Assay (BrdU Incorporation)

This assay measures the inhibition of DNA synthesis in cancer cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody (conjugated to a fluorescent dye or an enzyme)

  • Substrate for the enzyme (if applicable)

  • 96-well culture plates (black plates for fluorescence)

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.

  • BrdU Labeling:

    • Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation:

    • Remove the labeling medium and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation:

    • Wash the wells with a wash buffer.

    • Add the anti-BrdU antibody solution to each well and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the wells to remove unbound antibody.

    • If using an enzyme-conjugated antibody, add the substrate and incubate until color development.

    • Measure the fluorescence or absorbance using a plate reader.

  • Analysis:

    • The signal is proportional to the amount of BrdU incorporated, which reflects the rate of DNA synthesis. Compare the signals from treated cells to the control to determine the percentage of inhibition.

Visualizations

The following diagrams illustrate the potential signaling pathways and experimental workflows related to the application of this compound in cancer research.

G cluster_0 Experimental Workflow: Macrophage-Mediated Cytolysis Assay Prepare Target Cells Prepare Target Cells Prepare Macrophages Prepare Macrophages Prepare Target Cells->Prepare Macrophages Co-culture Co-culture Prepare Macrophages->Co-culture Add this compound Add this compound Co-culture->Add this compound Incubate Incubate Add this compound->Incubate Measure Cytotoxicity (LDH) Measure Cytotoxicity (LDH) Incubate->Measure Cytotoxicity (LDH)

Workflow for macrophage-mediated cytolysis assay.

G cluster_1 Experimental Workflow: DNA Synthesis Inhibition Assay Seed Cancer Cells Seed Cancer Cells Treat with this compound Treat with this compound Seed Cancer Cells->Treat with this compound BrdU Labeling BrdU Labeling Treat with this compound->BrdU Labeling Fix and Denature Fix and Denature BrdU Labeling->Fix and Denature Add Anti-BrdU Antibody Add Anti-BrdU Antibody Fix and Denature->Add Anti-BrdU Antibody Detect Signal Detect Signal Add Anti-BrdU Antibody->Detect Signal

Workflow for DNA synthesis inhibition assay.

G This compound This compound Iron Iron This compound->Iron Chelates RR Ribonucleotide Reductase This compound->RR Inhibits Iron->RR Cofactor for DNA_Synthesis DNA Synthesis RR->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Inhibition leads to

This compound's effect on DNA synthesis via iron chelation.

G This compound This compound Iron Iron This compound->Iron Chelates PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Inhibits mTOR mTOR Pathway This compound->mTOR Inhibits Iron->PI3K_Akt Required for Iron->MAPK_ERK Required for Iron->mTOR Required for Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival MAPK_ERK->Proliferation mTOR->Proliferation

Potential impact of this compound on key oncogenic signaling pathways.

Conclusion

This compound presents an interesting avenue for cancer research, primarily through its mechanism of iron chelation. Its ability to sensitize tumor cells to immune-mediated killing and to directly inhibit their growth by halting DNA synthesis are promising characteristics. However, the available research on this compound is limited, and further studies are required to fully elucidate its efficacy, specific molecular targets, and potential for clinical application. The protocols and conceptual frameworks provided here serve as a guide for researchers interested in exploring the anti-cancer properties of this and other iron-chelating compounds.

References

Application Notes and Protocols: Investigating the Anti-Tumor Effects of Bisucaberin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisucaberin is a siderophore, a small molecule with high affinity for iron, which has been shown to sensitize tumor cells to macrophage-mediated cytolysis.[1][2][3][4] Siderophores, by chelating iron, can disrupt essential cellular processes in cancer cells, which often exhibit an increased iron demand. This document provides a comprehensive set of protocols to investigate the potential of this compound as an anti-tumor agent. The following experimental procedures are designed to assess its cytotoxic effects, its ability to induce apoptosis, and its impact on cell cycle progression in various cancer cell lines. Furthermore, we propose a framework for investigating the molecular signaling pathways that may be modulated by this compound.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Tumor Cell Lines
Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer75.2 ± 5.1
MDA-MB-231Breast Cancer68.9 ± 4.7
A549Lung Cancer82.1 ± 6.3
HCT116Colon Cancer55.4 ± 3.9
HeLaCervical Cancer91.5 ± 7.2
  • Hypothetical data for illustrative purposes.

Table 2: Induction of Apoptosis by this compound in HCT116 Cells
TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control02.1 ± 0.31.5 ± 0.2
This compound2515.8 ± 1.25.4 ± 0.6
This compound5032.7 ± 2.512.1 ± 1.1
This compound10045.3 ± 3.120.8 ± 1.9
  • Hypothetical data for illustrative purposes.

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound
TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control055.2 ± 2.830.1 ± 1.914.7 ± 1.5
This compound2565.8 ± 3.120.5 ± 1.713.7 ± 1.3
This compound5072.4 ± 3.515.2 ± 1.412.4 ± 1.2
This compound10078.1 ± 3.910.3 ± 1.111.6 ± 1.0
  • Hypothetical data for illustrative purposes.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of tumor cells by 50% (IC50).

Materials:

  • Tumor cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the cells for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of cells undergoing apoptosis after treatment with this compound.

Materials:

  • Tumor cell line (e.g., HCT116)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100 µM) for 48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Tumor cell line (e.g., HCT116)

  • 6-well plates

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described in the apoptosis assay protocol.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The data can be used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][6][7]

Western Blot Analysis of Signaling Pathways

This protocol investigates the effect of this compound on key proteins involved in cancer-related signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.[8][9][10][11][12]

Materials:

  • Tumor cell line (e.g., HCT116)

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, anti-ERK, anti-phospho-ERK, anti-p38, anti-phospho-p38, anti-JNK, anti-phospho-JNK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed and treat cells with this compound as previously described.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry analysis can be performed to quantify the changes in protein expression levels.

Visualizations

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Phenotypic Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis start Select Tumor Cell Lines treat Treat with this compound (Varying Concentrations) start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western Western Blot (Signaling Pathways) treat->western ic50 IC50 Determination viability->ic50 quantify_apoptosis Quantify Apoptosis apoptosis->quantify_apoptosis quantify_cycle Quantify Cell Cycle Distribution cell_cycle->quantify_cycle quantify_protein Densitometry western->quantify_protein

Caption: Experimental workflow for studying this compound's anti-tumor effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras This compound This compound This compound->PI3K mTOR mTOR This compound->mTOR ERK ERK This compound->ERK Akt Akt PI3K->Akt Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation CellCycle Cell Cycle Progression mTOR->CellCycle Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation

References

Application Notes and Protocols for the Analysis of Bisucaberin by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisucaberin, a macrocyclic dihydroxamate siderophore, plays a crucial role in microbial iron acquisition and has garnered interest for its potential therapeutic applications, including its ability to sensitize tumor cells to macrophage-mediated cytolysis.[1][2] Accurate and reliable quantification of this compound is essential for research and development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound.

This document provides a detailed application note and protocol for the determination of this compound using a Reverse-Phase HPLC (RP-HPLC) method. The proposed method is based on the successful analysis of this compound B, a closely related linear hydroxamate siderophore, and established principles of HPLC method development for compounds with weak UV chromophores.[3][4]

Chemical Properties of this compound [5][6]

PropertyValue
Molecular FormulaC₁₈H₃₂N₄O₆
Molecular Weight400.47 g/mol
IUPAC Name1,12-dihydroxy-1,6,12,17-tetrazacyclodocosane-2,5,13,16-tetrone
AppearanceWhite amorphous solid

Proposed HPLC Method for this compound Analysis

Due to the lack of a strong UV chromophore in the this compound molecule, detection at a low wavelength (220 nm) is recommended.[3] The following method parameters are proposed for the quantitative analysis of this compound.

Table 1: Proposed Chromatographic Conditions

ParameterRecommended Condition
Column Inertsil ODS-3 (4.6 x 250 mm, 5 µm) or equivalent C18 column
Mobile Phase A: Water with 0.1% Formic AcidB: Methanol with 0.1% Formic Acid
Gradient 10% to 70% B over 30 minutes
Flow Rate 0.6 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 20 µL
Run Time 40 minutes

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of methanol and water. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase starting composition (90% A: 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Cell Culture Supernatant/Fermentation Broth: Centrifuge the sample at 10,000 x g for 15 minutes to remove cells and particulate matter.[3]

  • Filter the supernatant through a 0.22 µm syringe filter.

  • The filtered supernatant can be directly injected for analysis.[3] If the concentration of this compound is expected to be high, dilute the sample with the initial mobile phase composition.

Chromatographic Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition (90% A: 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the prepared standard solutions and samples.

  • Run the gradient program as detailed in Table 1.

  • Monitor the absorbance at 220 nm. The retention time for this compound is expected to be within the gradient portion of the run.

Quantification
  • Construct a calibration curve by plotting the peak area of the this compound standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the proposed HPLC method. These values are typical for a validated pharmaceutical analysis method and should be determined experimentally.

Table 2: Summary of Method Validation Parameters

ParameterExpected Result
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity No interference from matrix components

Visualizations

Experimental Workflow for this compound HPLC Analysis

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Sample Biological Sample (e.g., Cell Culture) Centrifuge Centrifugation (10,000 x g, 15 min) Sample->Centrifuge Standard This compound Reference Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Filter Filtration (0.22 µm) Centrifuge->Filter Inject Inject Sample/Standard Filter->Inject Dilute_Standard Prepare Working Standards (1-100 µg/mL) Stock->Dilute_Standard Dilute_Standard->Inject HPLC HPLC System (C18 Column, UV Detector @ 220 nm) Chromatogram Obtain Chromatogram HPLC->Chromatogram Inject->HPLC Cal_Curve Generate Calibration Curve Chromatogram->Cal_Curve Quantify Quantify this compound in Sample Chromatogram->Quantify Cal_Curve->Quantify

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship in Siderophore-Mediated Iron Uptake

G Bacteria Bacterium (Iron-deficient) Bisucaberin_Synth This compound Biosynthesis & Secretion Bacteria->Bisucaberin_Synth Fe3 Extracellular Fe³⁺ (Insoluble) Bisucaberin_Synth->Fe3 Chelates Fe_this compound Fe³⁺-Bisucaberin Complex Fe3->Fe_this compound Receptor Outer Membrane Receptor Fe_this compound->Receptor Transport Transport into Cytoplasm Receptor->Transport Fe_Release Iron Release (Fe²⁺) Transport->Fe_Release Metabolism Cellular Metabolism Fe_Release->Metabolism

Caption: Siderophore (this compound) mediated iron uptake.

References

Mass Spectrometry for the Characterization of Bisucaberin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisucaberin is a macrocyclic dihydroxamate siderophore produced by marine bacteria, such as Alteromonas haloplanktis.[1][2] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the environment.[3] Due to its crucial role in bacterial iron acquisition, this compound and other siderophores are of significant interest in understanding microbial pathogenesis and as potential targets for antimicrobial drug development. Furthermore, this compound has demonstrated cytostatic activity against tumor cells, suggesting its potential as an anticancer agent.[1][4]

Accurate and sensitive characterization of this compound is essential for its identification in biological samples, for studying its mechanism of action, and for the development of therapeutic applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the detection and structural elucidation of siderophores like this compound due to its high sensitivity and specificity.[5] This application note provides a detailed protocol for the characterization of this compound using LC-MS/MS.

Chemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₈H₃₂N₄O₆[6]
Molecular Weight400.47 g/mol [6]
IUPAC Name1,12-dihydroxy-1,6,12,17-tetrazacyclodocosane-2,5,13,16-tetrone[6]
TypeMacrocyclic Dihydroxamate Siderophore[7]

A linear form, named this compound B, has also been identified with the chemical formula C₁₈H₃₄N₄O₇.[8]

Principle of Mass Spectrometric Analysis

The characterization of this compound by LC-MS/MS involves three main steps:

  • Liquid Chromatography (LC) Separation: The sample containing this compound is injected into an LC system. A reversed-phase column separates this compound from other components in the matrix based on its polarity.

  • Ionization: The eluting this compound molecules are ionized, typically using electrospray ionization (ESI), to generate protonated molecules ([M+H]⁺).

  • Tandem Mass Spectrometry (MS/MS): The protonated this compound ions are selected in the first mass analyzer (MS1), fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer (MS2). The specific fragmentation pattern provides structural information for unequivocal identification.

Experimental Protocols

Sample Preparation from Bacterial Culture

This protocol is adapted from general procedures for siderophore extraction from liquid cultures.

Materials:

  • Bacterial culture supernatant

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Centrifuge and centrifuge tubes

  • SPE manifold

Protocol:

  • Culture Centrifugation: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant, which contains the secreted this compound.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove salts and other hydrophilic impurities.

  • Elution: Elute the bound this compound with 5 mL of methanol.

  • Drying: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of 50% methanol in water with 0.1% formic acid for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with an electrospray ionization (ESI) source and tandem MS capabilities (e.g., quadrupole-time-of-flight (Q-TOF) or triple quadrupole).

LC Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
MS1 Scan Range m/z 100-1000
MS/MS Precursor Ion m/z 401.24 (for [M+H]⁺ of this compound)
Collision Energy Ramped from 10-40 eV (optimization may be required)

Data Presentation

The following table summarizes the expected quantitative data for the characterization of this compound by LC-MS/MS. The fragmentation data is predicted based on the known structure of this compound and the common fragmentation patterns of cyclic dihydroxamate siderophores, which typically involve cleavage of the C-N bonds within the macrocyclic ring.

Table 1: Predicted Mass Spectrometric Data for this compound

AnalyteAdductPrecursor Ion (m/z)Predicted Fragment Ions (m/z)Predicted Neutral Loss
This compound[M+H]⁺401.24383.23H₂O
201.12C₉H₁₆N₂O₃ (Half of the molecule)
183.11C₉H₁₄N₂O₂
This compound B[M+H]⁺419.25401.24H₂O
219.13C₉H₁₈N₂O₄
201.12C₉H₁₆N₂O₃

Data Interpretation

The identification of this compound is confirmed by matching the precursor ion m/z with its calculated exact mass and by the presence of its characteristic fragment ions in the MS/MS spectrum. For the cyclic this compound, a prominent fragmentation pathway is expected to be the cleavage of the macrocycle into two symmetrical halves. Other characteristic losses, such as the loss of water, are also anticipated. For the linear this compound B, fragmentation is likely to occur at the amide bond linking the two monomeric units.

Visualizations

G Experimental Workflow for this compound Characterization cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Bacterial Culture Supernatant B Solid-Phase Extraction (SPE) A->B C Elution and Drying B->C D Reconstitution C->D E LC Separation D->E F Electrospray Ionization (ESI) E->F G Tandem Mass Spectrometry (MS/MS) F->G H Data Acquisition G->H I Compound Identification H->I J Structural Elucidation I->J

Caption: Workflow for the characterization of this compound.

G Siderophore-Mediated Iron Uptake Pathway cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Fe3_ext Fe³⁺ (Insoluble) Complex_ext This compound-Fe³⁺ Complex Fe3_ext->Complex_ext Chelation Bisucaberin_ext This compound (Apo-siderophore) Bisucaberin_ext->Complex_ext Receptor Outer Membrane Receptor Complex_ext->Receptor Transport Complex_int This compound-Fe³⁺ Complex Receptor->Complex_int Transport Fe2_int Fe²⁺ (Soluble) Complex_int->Fe2_int Reduction Metabolism Cellular Metabolism (e.g., DNA synthesis) Fe2_int->Metabolism Signaling Iron-Responsive Gene Regulation Fe2_int->Signaling

Caption: Siderophore-mediated iron uptake pathway.

Conclusion

This application note provides a comprehensive protocol for the characterization of the siderophore this compound using LC-MS/MS. The detailed experimental procedures and expected data will be valuable for researchers in microbiology, natural product chemistry, and drug development who are investigating the role of this compound in various biological systems. The high sensitivity and specificity of this method make it ideal for the reliable identification and structural elucidation of this compound in complex biological matrices.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Bisucaberin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisucaberin is a cyclic dihydroxamate siderophore, a class of high-affinity iron chelators produced by various microorganisms.[1][2] Its structure, elucidated through spectroscopic analysis and X-ray crystallography, reveals a 22-membered macrocyclic ring composed of two N-hydroxy-N-succinyl-cadaverine units.[2] As a siderophore, this compound plays a crucial role in microbial iron acquisition and has garnered interest for its potential therapeutic applications, including its ability to sensitize tumor cells to macrophage-mediated cytolysis.[3] Understanding the precise structural features and conformational dynamics of this compound is paramount for elucidating its mechanism of action and for the development of novel therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of natural products like this compound in solution.[4][5] This document provides detailed application notes and standardized protocols for the NMR analysis of this compound, aimed at ensuring high-quality, reproducible data for researchers in academia and the pharmaceutical industry.

Molecular Structure of this compound

This compound possesses a symmetrical macrocyclic structure. The molecule consists of a cyclic dimer of 1-hydroxy-1,6-diazaundecane-2,5-dione moieties.[2] This symmetrical nature will be reflected in its NMR spectra, simplifying the interpretation of the data.

Predicted NMR Data for this compound

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are extrapolated from the known data for this compound B and should be considered as a guide for initial spectral assignment.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹³C Chemical Shift (δC, ppm)Predicted ¹H Chemical Shift (δH, ppm)MultiplicityPredicted J Coupling (Hz)
1, 12171.5 - 172.5---
2, 1327.5 - 28.52.25 - 2.35t~6.5
3, 1430.0 - 31.02.55 - 2.65t~6.5
4, 15171.5 - 172.5---
5, 1646.0 - 47.03.45 - 3.55t~6.5
6, 1725.0 - 26.01.45 - 1.55m
7, 1826.0 - 27.01.20 - 1.30m
8, 1926.0 - 27.01.30 - 1.40m
9, 2046.0 - 47.03.45 - 3.55t~6.5

Note: Predicted values are based on the data for this compound B and known chemical shift trends. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

To obtain high-quality NMR spectra of this compound, the following detailed protocols are recommended. These protocols are based on established methodologies for the NMR analysis of natural products.[8][9]

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purity can be assessed by HPLC or LC-MS.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Methanol-d₄ (CD₃OD) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable choices for polar compounds like this compound. For resolving exchangeable protons (e.g., N-H, O-H), DMSO-d₆ is often preferred.

  • Sample Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Filtration: Filter the final solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following experiments are recommended for the complete structural elucidation and assignment of this compound. All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) equipped with a cryoprobe for enhanced sensitivity.[5]

  • ¹H NMR (Proton NMR):

    • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR (Carbon NMR):

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024-4096, or more, to achieve an adequate signal-to-noise ratio.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for connecting spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the 3D structure and conformation of the macrocycle.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.

  • Spectral Assignment: Use the combination of 1D and 2D NMR data to assign all proton and carbon signals in the this compound molecule.

Visualizations

Biosynthetic Relationship of this compound

The biosynthesis of the macrocyclic this compound is understood to proceed from its linear precursor, this compound B.[6][7] This relationship is depicted in the following diagram.

Bisucaberin_Biosynthesis Bisucaberin_B This compound B (Linear Precursor) Cyclization Intramolecular Amide Bond Formation Bisucaberin_B->Cyclization This compound This compound (Cyclic Siderophore) Cyclization->this compound

Caption: Biosynthetic cyclization of this compound B to this compound.

General Workflow for NMR Analysis of this compound

The following workflow outlines the key steps for the comprehensive NMR analysis of this compound, from sample preparation to final structure elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Purity_Check Purity Assessment (>95%) Dissolution Dissolution in Deuterated Solvent Purity_Check->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer 1D_NMR 1D NMR (¹H, ¹³C) Transfer->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR Processing Processing (FT, Phasing, Baseline Correction) 2D_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure_Elucidation Structure & Conformation Elucidation Assignment->Structure_Elucidation

Caption: Experimental workflow for NMR analysis of this compound.

Conclusion

The application of NMR spectroscopy is fundamental to the detailed structural and conformational analysis of this compound. The protocols and predicted data presented in this document serve as a comprehensive guide for researchers to obtain and interpret high-quality NMR data. A thorough understanding of this compound's molecular characteristics will undoubtedly facilitate further investigations into its biological functions and its potential as a lead compound in drug development.

References

Application Notes and Protocols for the Genetic Manipulation of Bisucaberin Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the genetic manipulation of Bisucaberin biosynthetic pathways. This compound, a cyclic hydroxamate siderophore, and its linear counterpart, this compound B, are microbial iron chelators with potential applications in medicine and biotechnology. Genetic engineering of their biosynthetic pathways offers opportunities to enhance production yields and generate novel analogs with improved properties.

Introduction to this compound and its Biosynthesis

This compound is a siderophore originally isolated from the deep-sea bacterium Alteromonas haloplanktis. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. The biosynthetic gene clusters responsible for this compound and this compound B production have been identified in various marine bacteria, including Vibrio salmonicida and Tenacibaculum mesophilum.[1][2][3]

The biosynthesis of this compound is a multi-step enzymatic process. In Vibrio salmonicida, the gene cluster typically consists of three genes, while a cluster of four genes has been identified from a deep-sea metagenome and successfully expressed in Escherichia coli.[1][2] The biosynthetic pathway for the related linear siderophore, this compound B, in Tenacibaculum mesophilum, involves a gene cluster with six open reading frames.[4] Understanding the organization and function of these gene clusters is fundamental to their genetic manipulation.

Genetic Manipulation Strategies

Several genetic engineering strategies can be employed to manipulate this compound biosynthetic pathways for enhanced production or the generation of novel derivatives.

  • Heterologous Expression: The entire biosynthetic gene cluster can be cloned and expressed in a well-characterized host organism like E. coli. This approach allows for easier genetic manipulation, optimization of fermentation conditions, and potentially higher production yields compared to the native producers.[2][4]

  • Promoter Engineering: The native promoters within the gene cluster can be replaced with stronger, inducible, or synthetic promoters to increase the transcription of biosynthetic genes and, consequently, the production of this compound.[5][6][7]

  • Metabolic Engineering of the Host: The metabolism of the heterologous host can be engineered to increase the supply of precursor molecules required for this compound biosynthesis. For example, pathways leading to the production of cadaverine and succinyl-CoA can be upregulated.[8][9]

  • Enzyme Engineering: The biosynthetic enzymes themselves can be modified through rational design or directed evolution to alter their substrate specificity, leading to the production of novel this compound analogs with potentially improved therapeutic properties.

Quantitative Data on this compound Production

The following table summarizes the reported production yields of this compound and this compound B in native and heterologous hosts.

CompoundProducing OrganismHost OrganismProduction Yield (mg/L)Reference
This compound BTenacibaculum mesophilumNative38.9[4]
This compound BTenacibaculum mesophilum gene clusterE. coli16.1[4]

Experimental Protocols

This section provides detailed protocols for key experiments in the genetic manipulation of this compound biosynthetic pathways.

Protocol for Cloning of this compound Biosynthetic Gene Cluster using Transformation-Associated Recombination (TAR) in Yeast

This protocol describes a method for the direct cloning of large natural product biosynthetic gene clusters.[10][11][12][13]

Materials:

  • High-molecular-weight genomic DNA from the this compound-producing bacterium

  • TAR cloning vector (e.g., pCAP01)

  • Yeast spheroplasts (Saccharomyces cerevisiae)

  • Polyethylene glycol (PEG) 8000

  • Sorbitol

  • Calcium chloride (CaCl2)

  • Selective yeast growth media

Procedure:

  • Design and prepare a TAR vector: The vector should contain "hooks" (short sequences homologous to the ends of the target this compound gene cluster).

  • Linearize the TAR vector: Digest the vector with a restriction enzyme that cuts between the hooks.

  • Prepare yeast spheroplasts: Treat yeast cells with zymolyase to remove the cell wall.

  • Co-transform yeast spheroplasts: Introduce the linearized TAR vector and the high-molecular-weight genomic DNA into the yeast spheroplasts using a PEG/CaCl2-mediated transformation method.

  • Select for positive clones: Plate the transformed spheroplasts on a selective medium that allows for the growth of yeast cells containing the re-circularized plasmid (formed by homologous recombination between the vector hooks and the genomic DNA).

  • Isolate and verify the cloned gene cluster: Isolate the plasmid DNA from the yeast colonies and verify the presence and integrity of the full this compound biosynthetic gene cluster by PCR and restriction digest analysis.

Protocol for Heterologous Expression of this compound in E. coli

Materials:

  • E. coli expression host (e.g., BL21(DE3))

  • Expression vector containing the cloned this compound biosynthetic gene cluster under the control of an inducible promoter (e.g., T7 promoter)

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transform E. coli: Introduce the expression vector into the E. coli host strain.

  • Culture the recombinant strain: Grow the transformed E. coli in LB medium at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce gene expression: Add IPTG to a final concentration of 0.1-1 mM to induce the expression of the this compound biosynthetic genes.

  • Continue cultivation: Incubate the culture at a lower temperature (e.g., 16-25°C) for 16-48 hours to allow for protein expression and this compound production.

  • Harvest and extract this compound: Centrifuge the culture to separate the cells from the supernatant. This compound is typically secreted into the medium, so the supernatant is the primary source for extraction.

Protocol for Quantification of this compound using the Chrome Azurol S (CAS) Assay

The CAS assay is a colorimetric method for detecting and quantifying siderophores.

Materials:

  • CAS assay solution

  • Culture supernatant containing this compound

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare CAS assay solution: Mix a solution of Chrome Azurol S dye with a solution of hexadecyltrimethylammonium bromide (HDTMA) and a solution of FeCl3.

  • Perform the assay: In a 96-well plate, mix the culture supernatant with the CAS assay solution.

  • Incubate: Allow the reaction to proceed at room temperature for a specified time (e.g., 20 minutes).

  • Measure absorbance: Read the absorbance at 630 nm. The decrease in absorbance is proportional to the amount of siderophore present.

  • Quantify: Use a standard curve generated with a known siderophore (e.g., deferoxamine) to quantify the concentration of this compound in the sample.

Protocol for LC-MS Analysis of this compound

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of small molecules like this compound.[14][15][16][17][18]

Materials:

  • High-performance liquid chromatography (HPLC) system coupled to a mass spectrometer

  • Reversed-phase C18 column

  • Mobile phases: Water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)

  • This compound standard (if available)

Procedure:

  • Prepare the sample: Filter the culture supernatant to remove any particulate matter.

  • Inject the sample: Inject the prepared sample onto the HPLC system.

  • Perform chromatographic separation: Use a gradient elution method to separate the components of the sample. For example, a linear gradient from 5% to 95% B over 30 minutes.

  • Detect by mass spectrometry: Operate the mass spectrometer in positive ion mode and scan for the expected mass-to-charge ratio (m/z) of this compound and its fragments.

  • Quantify: For quantitative analysis, create a standard curve using a purified this compound standard.

Visualizations

The following diagrams illustrate key pathways and workflows described in these application notes.

Bisucaberin_Biosynthetic_Pathway cluster_precursors Precursor Supply cluster_synthesis This compound Synthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Decarboxylation (Gene A) Succinyl_CoA Succinyl-CoA N_Hydroxy_N_succinylcadaverine N-Hydroxy-N-succinyl- cadaverine (HSC) Succinyl_CoA->N_Hydroxy_N_succinylcadaverine N_Hydroxycadaverine N-Hydroxycadaverine Cadaverine->N_Hydroxycadaverine N-Hydroxylation (Gene B) N_Hydroxycadaverine->N_Hydroxy_N_succinylcadaverine Succinylation (Gene C) This compound This compound N_Hydroxy_N_succinylcadaverine->this compound Dimerization & Cyclization (Gene D)

Caption: Proposed biosynthetic pathway of this compound.

Genetic_Manipulation_Workflow cluster_cloning Gene Cluster Cloning cluster_expression Heterologous Expression & Optimization cluster_analysis Analysis & Quantification Genomic_DNA Isolate Genomic DNA from Native Producer TAR_Cloning TAR Cloning of This compound Gene Cluster Genomic_DNA->TAR_Cloning Expression_Vector Ligate into Expression Vector TAR_Cloning->Expression_Vector Transform_Ecoli Transform E. coli Host Expression_Vector->Transform_Ecoli Fermentation Fermentation & Induction Transform_Ecoli->Fermentation Promoter_Engineering Promoter Engineering Promoter_Engineering->Transform_Ecoli Metabolic_Engineering Host Metabolic Engineering Metabolic_Engineering->Transform_Ecoli Extraction Extraction of this compound Fermentation->Extraction CAS_Assay CAS Assay Extraction->CAS_Assay LCMS LC-MS Analysis Extraction->LCMS Characterization Structural Characterization LCMS->Characterization

Caption: General workflow for genetic manipulation of this compound pathways.

References

Techniques for Crystallizing Bisucaberin for X-ray Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of Bisucaberin, a siderophore with potential applications in drug development, for the purpose of X-ray crystallographic analysis. While the specific crystallization conditions for this compound are detailed in a 1987 publication, the general principles and techniques for small molecule crystallization outlined here provide a robust framework for reproducing and optimizing these results.

This compound is a cyclic hydroxamate siderophore, a class of small molecules produced by microorganisms to scavenge iron.[1] Its structure was elucidated by spectroscopic analysis and X-ray crystallography, revealing a cyclic dimer of 1-hydroxy-1,6-diazaundecane-2,5-dione.[1] The ability of this compound to chelate iron and its role in sensitizing tumor cells to macrophage-mediated cytolysis underscore its potential as a therapeutic agent. A detailed understanding of its three-dimensional structure through X-ray analysis is crucial for structure-based drug design and the development of novel therapeutics.

Data Presentation: Crystallization Screening Conditions for Siderophores

The following table summarizes common solvents and conditions that have been successfully used for the crystallization of siderophores and other small molecules. These serve as a starting point for the crystallization screening of this compound.

Parameter Condition/Reagent Rationale and Notes
Solvents Methanol, Ethanol, IsopropanolProtic solvents are often good choices for dissolving polar molecules like siderophores.
Acetonitrile, AcetoneAprotic polar solvents can also be effective. Acetone has been used in the crystallization of the related siderophore, desferrioxamine B.
WaterThis compound has some water solubility. It can be used as the primary solvent or as an anti-solvent.
Dichloromethane, ChloroformLess polar solvents, may be useful as anti-solvents or for co-crystallization attempts.
Anti-solvents Diethyl ether, Hexane, TolueneNon-polar solvents used to slowly decrease the solubility of the compound in a more polar solvent, inducing crystallization.
WaterIf this compound is dissolved in a water-miscible organic solvent, the slow addition of water can induce crystallization.
Crystallization Techniques Slow EvaporationA simple and effective method where the solvent is allowed to slowly evaporate, increasing the concentration of the solute to the point of supersaturation and crystallization.
Vapor Diffusion (Hanging & Sitting Drop)A controlled method where an anti-solvent vapor slowly diffuses into a drop containing the dissolved sample, gradually inducing crystallization. This is a common technique in protein crystallography but is also applicable to small molecules.
Liquid-Liquid Diffusion (Solvent Layering)A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
Temperature GradientThe solubility of the compound is manipulated by slowly changing the temperature (either cooling or heating) of a saturated solution.
Additives Ferric Chloride (FeCl₃)As this compound is a siderophore, co-crystallization with its target ion, Fe(III), may yield stable, well-ordered crystals. The iron complex will likely have different solubility properties than the free siderophore.
Other Metal Salts (e.g., GaCl₃, AlCl₃)Other trivalent metal ions can sometimes form isomorphous crystals and may be easier to crystallize.

Experimental Protocols

The following are detailed protocols for the crystallization of this compound. These should be considered as starting points, and optimization will likely be required.

Protocol 1: Slow Evaporation
  • Preparation of a Saturated Solution:

    • Dissolve a small amount of purified this compound (1-5 mg) in a suitable solvent (e.g., methanol, ethanol) in a small, clean vial.

    • Add the solvent dropwise with gentle vortexing until the solid is completely dissolved.

    • If necessary, gently warm the solution to aid dissolution.

    • Add a minimal amount of additional solid to ensure the solution is saturated.

  • Crystallization:

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This will allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

    • Monitor the vial daily for the formation of crystals. This may take several days to weeks.

Protocol 2: Vapor Diffusion (Hanging Drop)
  • Well Preparation:

    • Pipette 500 µL of an anti-solvent (e.g., diethyl ether, hexane) into the reservoir of a 24-well crystallization plate.

  • Drop Preparation:

    • On a siliconized glass coverslip, mix 1-2 µL of a concentrated this compound solution (in a solvent like methanol or acetonitrile) with 1-2 µL of the reservoir solution (anti-solvent).

  • Sealing and Incubation:

    • Invert the coverslip and place it over the well, sealing it with vacuum grease.

    • Place the plate in a stable, vibration-free environment at a constant temperature.

    • The anti-solvent vapor from the reservoir will slowly diffuse into the drop, reducing the solubility of this compound and promoting crystallization.

Protocol 3: Liquid-Liquid Diffusion (Solvent Layering)
  • Solution Preparation:

    • Prepare a concentrated solution of this compound in a dense solvent (e.g., dichloromethane or chloroform) in a narrow glass tube (e.g., an NMR tube).

  • Layering the Anti-solvent:

    • Carefully and slowly layer a less dense, miscible anti-solvent (e.g., hexane or diethyl ether) on top of the this compound solution. A syringe or a pipette with a steady hand is required to avoid mixing.

  • Incubation:

    • Seal the tube and leave it undisturbed in a vertical position.

    • Crystals will ideally form at the interface between the two solvents over time.

Mandatory Visualizations

Experimental Workflow for this compound Crystallization

Crystallization_Workflow start Start: Purified this compound solubility Solubility Screening (Various Solvents) start->solubility prep_solution Prepare Concentrated Solution solubility->prep_solution crystallization Crystallization Screening prep_solution->crystallization slow_evap Slow Evaporation crystallization->slow_evap vapor_diff Vapor Diffusion (Hanging/Sitting Drop) crystallization->vapor_diff liquid_diff Liquid-Liquid Diffusion crystallization->liquid_diff temp_grad Temperature Gradient crystallization->temp_grad observe Microscopic Observation slow_evap->observe vapor_diff->observe liquid_diff->observe temp_grad->observe no_crystals No Crystals / Poor Quality observe->no_crystals crystals Crystals Formed observe->crystals optimize Optimization (Concentration, Temperature, Anti-solvent) no_crystals->optimize Iterate harvest Harvest & Mount Crystal crystals->harvest optimize->prep_solution xray X-ray Diffraction Analysis harvest->xray

Caption: Workflow for this compound crystallization.

References

Application Notes and Protocols for Fluorescent Probes Based on Bisucaberin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development and utilization of fluorescent probes derived from bisucaberin. This compound, a macrocyclic dihydroxamate siderophore, offers a unique scaffold for creating highly specific and sensitive tools for iron detection and bacterial imaging.[1][2]

Application Note 1: A "Turn-On" Fluorescent Probe for Imaging the Labile Iron Pool

Introduction

Iron is an essential element for numerous biological processes, but its dysregulation can lead to oxidative stress and cellular damage. Fluorescent probes are invaluable tools for visualizing and quantifying intracellular labile iron pools (LIP). This application note describes a hypothetical this compound-based probe, Bisuca-Fluor , designed for the "turn-on" fluorescent detection of Fe³⁺.

Principle of the Assay

The probe's design is based on the principle of photoinduced electron transfer (PeT) quenching. A suitable fluorophore is conjugated to the this compound macrocycle. In the absence of iron, the lone pair electrons of the hydroxamate groups can quench the fluorescence of the attached fluorophore. Upon binding of Fe³⁺ to the this compound moiety, the electrons are engaged in coordination, which suppresses the PeT process and results in a "turn-on" fluorescent signal. The intensity of this signal is proportional to the concentration of labile iron.

Potential Applications

  • Cellular Biology: Real-time imaging of labile iron pools in living cells to study iron homeostasis and trafficking.

  • Drug Discovery: Screening for compounds that modulate intracellular iron levels.

  • Disease Research: Investigating the role of iron dysregulation in pathologies such as cancer, neurodegenerative diseases, and cardiovascular disorders.

Advantages of a this compound-Based Probe

  • High Affinity and Selectivity: As a natural siderophore, this compound exhibits high affinity and selectivity for Fe³⁺ over other biologically relevant metal ions.

  • Ratiometric Potential: Modifications to the fluorophore could enable the development of ratiometric probes, which allow for more accurate quantification by minimizing the effects of environmental factors.[3][4]

  • Biocompatibility: Siderophore-based probes are generally well-tolerated by cells.

Workflow for Labile Iron Pool Imaging

G cluster_prep Probe Preparation and Cell Culture cluster_exp Experimental Procedure cluster_acq Data Acquisition and Analysis prep_probe Synthesize and Purify Bisuca-Fluor Probe culture_cells Culture Adherent Cells on Glass-Bottom Dishes load_probe Load Cells with Bisuca-Fluor culture_cells->load_probe wash_cells Wash Cells to Remove Excess Probe load_probe->wash_cells induce_change Treat Cells with Iron Chelator or Donor (Optional) wash_cells->induce_change acquire_images Acquire Images using Fluorescence Microscopy induce_change->acquire_images quantify Quantify Fluorescence Intensity in Regions of Interest acquire_images->quantify analyze Analyze and Interpret Data quantify->analyze

Caption: Workflow for labile iron pool imaging.

Table 1: Expected Photophysical and Binding Properties of Bisuca-Fluor

PropertyValue (Hypothetical)
Fluorophore NBD (Nitrobenzoxadiazole)
λ_ex (max) 465 nm
λ_em (max) 535 nm
Quantum Yield (Φ) -Fe³⁺ < 0.01
Quantum Yield (Φ) +Fe³⁺ > 0.3
Binding Affinity (K_d) ~10⁻²⁰ M
Fold-Increase in Fluorescence > 30-fold
Optimal pH Range 6.5 - 7.5

Protocol 1: Synthesis and Characterization of a this compound-NBD Conjugate (Bisuca-NBD)

This protocol outlines a plausible synthetic route for conjugating the fluorophore 4-chloro-7-nitrobenzofurazan (NBD-Cl) to this compound. This strategy involves the partial hydrolysis of one of the amide bonds in this compound to yield a free amine, which can then be reacted with NBD-Cl.

Materials

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • 4-chloro-7-nitrobenzofurazan (NBD-Cl)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • High-purity water

Methodology

  • Partial Hydrolysis of this compound: a. Dissolve this compound in a solution of 1 M HCl. b. Stir the reaction mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Mass Spectrometry (MS) to identify the formation of the ring-opened product with a single free amine. c. Once the desired product is observed, neutralize the reaction mixture with NaHCO₃. d. Extract the product with a suitable organic solvent (e.g., ethyl acetate) and dry over anhydrous sodium sulfate. e. Purify the mono-amino this compound derivative by silica gel column chromatography.

  • Conjugation of NBD-Cl to Mono-amino this compound: a. Dissolve the purified mono-amino this compound in anhydrous DMF. b. Add triethylamine (TEA) to the solution to act as a base. c. In a separate vial, dissolve NBD-Cl in anhydrous DMF. d. Add the NBD-Cl solution dropwise to the this compound solution while stirring at room temperature, protected from light. e. Allow the reaction to proceed for several hours (monitor by TLC). f. Upon completion, remove the solvent under reduced pressure.

  • Purification of Bisuca-NBD: a. Redissolve the crude product in a minimal amount of DCM. b. Purify the final product, Bisuca-NBD, by silica gel column chromatography using a gradient of methanol in dichloromethane. c. Collect the fluorescent fractions and confirm the purity and identity of the product.

  • Characterization: a. Mass Spectrometry (MS): Confirm the molecular weight of the final product. b. NMR Spectroscopy (¹H and ¹³C): Confirm the structure of the conjugate and the successful attachment of the NBD fluorophore. c. Spectrophotometry: Determine the absorption and emission spectra of Bisuca-NBD in the presence and absence of Fe³⁺. d. Fluorometry: Quantify the fluorescence quantum yield and determine the binding affinity (K_d) for Fe³⁺.

Synthesis Workflow

G This compound This compound hydrolysis Partial Hydrolysis (HCl) This compound->hydrolysis mono_amino Mono-amino this compound hydrolysis->mono_amino conjugation Conjugation with NBD-Cl mono_amino->conjugation crude_product Crude Bisuca-NBD conjugation->crude_product purification Column Chromatography crude_product->purification final_product Purified Bisuca-NBD purification->final_product characterization Characterization (MS, NMR, Spectroscopy) final_product->characterization G cluster_extracellular Extracellular Space cluster_membrane Bacterial Outer Membrane cluster_intracellular Periplasm / Cytoplasm probe Bisuca-Fluor complex [Bisuca-Fluor]-Fe³⁺ probe->complex iron Fe³⁺ iron->complex receptor Siderophore Receptor complex->receptor Binding internalized_probe Internalized Probe receptor->internalized_probe Transport

References

Troubleshooting & Optimization

Technical Support Center: Bisucaberin Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Bisucaberin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound, presented in a question-and-answer format.

Extraction Troubleshooting

Question: My this compound yield is significantly lower than expected after the initial extraction from the bacterial culture. What are the potential causes and solutions?

Answer:

Low yields of this compound from the initial extraction can stem from several factors related to the culture conditions and the extraction process itself. Here are some common causes and troubleshooting steps:

  • Suboptimal Culture Conditions: Siderophore production is often induced by iron-limiting conditions. Ensure your culture medium is iron-depleted to maximize this compound expression. Additionally, factors like pH, temperature, and incubation time can significantly impact yield. Optimization of these parameters is crucial. For instance, some bacteria show maximum siderophore production at a neutral pH of 7 and temperatures around 28-37°C, with peak production occurring after 48-72 hours of incubation.[1][2][3]

  • Inefficient Cell Lysis (for intracellular this compound): If this compound is retained within the bacterial cells, inefficient cell lysis will result in poor extraction. Consider using more rigorous lysis methods such as sonication or bead milling in conjunction with your chosen solvent.

  • Incorrect Solvent Choice: The polarity of the extraction solvent is critical. For hydroxamate siderophores like this compound, polar solvents are generally more effective. While the published protocol for this compound B uses a C18 resin and methanol for elution, other solvents or solvent combinations could be more efficient for your specific strain or conditions.[4][5] Comparative studies on siderophore extraction have shown that solvent choice can dramatically impact recovery rates.[4][5]

  • Formation of Emulsions: During liquid-liquid extraction, the formation of an emulsion layer between the aqueous and organic phases can trap your product, leading to lower yields. To prevent this, use gentle mixing instead of vigorous shaking. If an emulsion does form, it can sometimes be broken by adding a small amount of a saturated salt solution or by centrifugation.

  • Degradation of this compound: Siderophores can be susceptible to degradation, especially at extreme pH values or high temperatures. Ensure that your extraction protocol avoids harsh conditions that could compromise the integrity of the molecule.

Purification Troubleshooting: Column Chromatography

Question: I am observing poor separation of this compound during column chromatography (e.g., C18, Sephadex). What could be the issue?

Answer:

Poor resolution in column chromatography can be frustrating. Here are several factors to consider for each of the common chromatography steps used in this compound purification:

Solid-Phase Extraction (SPE) with C18 Resin:

  • Improper Column Conditioning: Failure to properly condition the C18 cartridge will lead to poor retention of this compound. Always pre-wet the sorbent with an appropriate solvent (e.g., methanol) followed by equilibration with the loading buffer.

  • Sample Overload: Loading too much crude extract onto the column can exceed its binding capacity, causing this compound to elute prematurely with the unbound fraction. Try reducing the sample load or using a larger column.

  • Inappropriate Flow Rate: A flow rate that is too high during sample loading can prevent efficient binding of this compound to the resin. Conversely, a flow rate that is too slow during elution can lead to band broadening and poor separation.

Size-Exclusion Chromatography (SEC) with Sephadex:

  • Incorrect Pore Size: The pore size of the Sephadex resin is critical for effective separation based on molecular size. If this compound is co-eluting with larger or smaller molecules, you may be using a resin with an inappropriate fractionation range.

  • Sample Aggregation: this compound, like other peptides, can sometimes aggregate, leading to elution in the void volume. Consider modifying your buffer composition (e.g., adjusting pH or ionic strength) to minimize aggregation.

  • Non-specific Interactions: Although SEC is primarily based on size, non-specific interactions between the analyte and the stationary phase can occur, leading to peak tailing or altered elution times. Adjusting the buffer's ionic strength can often mitigate these effects.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Poor Peak Shape (Tailing or Fronting): This can be caused by a variety of factors including column contamination, improper mobile phase composition (e.g., incorrect pH or ion-pairing agent concentration), or column degradation.

  • Inadequate Resolution: If this compound is not well-separated from impurities, optimizing the gradient elution method is key. Try adjusting the gradient slope, the organic solvent composition, or the flow rate.

  • Sample Solubility Issues: If the sample is not fully dissolved in the mobile phase, it can precipitate on the column, leading to blockages and poor performance. Ensure your sample is completely solubilized before injection.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield of this compound from a bacterial culture?

A1: The yield of this compound can vary significantly depending on the producing microbial strain and the culture conditions. For this compound B from Tenacibaculum mesophilum, a yield of 38.9 mg/L has been reported.[6] However, siderophore production is highly dependent on the optimization of parameters such as pH, temperature, aeration, and media composition. Studies on other siderophore-producing bacteria have shown that yields can range from approximately 80 to 140 µmol/L under optimized conditions.[7]

Q2: How can I optimize the culture conditions to maximize this compound production?

A2: To maximize this compound production, a systematic optimization of culture parameters is recommended. This can be done using a one-factor-at-a-time approach or a statistical method like Response Surface Methodology (RSM).[1] Key parameters to optimize include:

  • Iron Concentration: Siderophore production is typically highest in iron-depleted media.

  • Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly influence microbial growth and secondary metabolite production.

  • pH: The optimal pH for siderophore production is often around neutral (pH 7).[2][8]

  • Temperature: Most siderophore-producing bacteria have an optimal temperature for growth and production between 25°C and 37°C.[2]

  • Incubation Time: Siderophore production often peaks during the stationary phase of bacterial growth, typically between 48 and 96 hours.[8]

Q3: What are the best solvents for extracting this compound?

A3: The choice of solvent depends on the specific properties of the this compound derivative you are working with. As a hydroxamate siderophore, this compound is a polar molecule. The published protocol for this compound B utilizes a solid-phase extraction with C18 resin, where the compound is retained and then eluted with methanol.[6] For other siderophores, different solvent systems have been evaluated. For instance, a combination of calcium chloride and ascorbate in an aqueous solution has been shown to be effective for extracting certain hydroxamate and α-hydroxycarboxylate siderophores from complex matrices.[4][5] It is advisable to test a few different polar solvents or solvent systems to determine the most efficient one for your specific application.

Q4: How can I monitor the purity of my this compound sample during purification?

A4: The purity of your this compound sample can be monitored at each stage of the purification process using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to assess the complexity of your sample and the presence of the target compound.

  • High-Performance Liquid Chromatography (HPLC): An analytical RP-HPLC method can provide a quantitative measure of purity by analyzing the peak area of your target compound relative to impurities.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to confirm the molecular weight of the compound in your fractions and identify any co-eluting impurities.

Data Presentation

Table 1: Comparison of Siderophore Production by Different Bacterial Strains under Optimized Conditions

Bacterial StrainSiderophore TypeOptimized YieldReference
Enterobacter hormaecheiNot specified98% (as % siderophore units)[1]
Enterococcus spp.Hydroxamate71-90% (as % siderophore units)[8]
Bacillus spp.Hydroxamate71-90% (as % siderophore units)[8]
Pseudomonas spp.Not specified84.73% (as % siderophore units)[2]
Providencia vermicolaHydroxamate and Ferric Hydroxamate80.34% (as % siderophore units)[9]
Azotobacter vinelandiiCatechol and Hydroxamate80–140 µmol/L[7]
Bacillus megateriumHydroxamate80–140 µmol/L[7]
Bacillus subtilisCatechol80–140 µmol/L[7]

Table 2: Effect of Extraction Solvents on the Recovery of Different Siderophore Types

Siderophore TypeExtraction SolventRecovery RateReference
Hydroxamate (DFOB)Water< 35%[4][5]
Hydroxamate (DFOB)Methanol< 35%[4][5]
Hydroxamate (DFOB)Calcium chloride + AscorbateHigh (Quantitative in some soils)[4][5]
α-hydroxycarboxylate (Rhizoferrin)Water< 5%[4][5]
α-hydroxycarboxylate (Rhizoferrin)Methanol< 5%[4][5]
α-hydroxycarboxylate (Rhizoferrin)Acidified Ethyl Acetate~35%[5]
α-hydroxycarboxylate (Rhizoferrin)Calcium chloride + AscorbateHigh (Quantitative in some soils)[4][5]
Catecholate (Protochelin)Water< 5%[4][5]
Catecholate (Protochelin)Methanol< 5%[4][5]

Experimental Protocols

Detailed Methodology for this compound B Extraction and Purification

This protocol is adapted from the published method for the isolation of this compound B from Tenacibaculum mesophilum.[6]

  • Culture and Inoculation:

    • Pre-culture the siderophore-producing strain (e.g., Tenacibaculum mesophilum) overnight in a suitable seawater-based medium.

    • Inoculate a larger volume of the same medium (e.g., 400 mL in a 1 L flask) with the pre-culture.

    • Incubate with shaking (e.g., 200 rpm) at the optimal temperature (e.g., 30°C) for the required duration (e.g., 4 days).

  • Extraction:

    • Centrifuge the culture medium to pellet the bacterial cells.

    • Pass the supernatant through a C18 resin column to adsorb the this compound B.

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the bound compounds with methanol.

    • Concentrate the methanol eluate under reduced pressure.

  • Purification:

    • Step 1: Reversed-Phase Open Column Chromatography:

      • Fractionate the concentrated extract on a C18 reversed-phase open column.

      • Elute stepwise with increasing concentrations of methanol in water (e.g., 10%, 30%, 50%, 70%, 100% methanol).

      • Collect fractions and test for siderophore activity (e.g., using a CAS assay).

      • Combine the active fractions (typically eluting at 10-50% methanol).

    • Step 2: Size-Exclusion Chromatography:

      • Further purify the combined active fractions by size-exclusion chromatography on a Sephadex G-10 column using water as the eluent.

      • Collect fractions and again identify the active fractions.

    • Step 3: High-Performance Liquid Chromatography (HPLC):

      • Perform final purification of the active fractions by reversed-phase HPLC on an ODS column.

      • Use a linear gradient of aqueous methanol (e.g., 10% to 60% methanol over 30 minutes) to elute the compounds.

      • Monitor the elution profile with a suitable detector (e.g., UV-Vis) and collect the peak corresponding to this compound B.

      • Confirm the purity and identity of the final product using analytical techniques like LC-MS and NMR.

Mandatory Visualizations

experimental_workflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Culture 1. Culture of Tenacibaculum mesophilum Centrifugation 2. Centrifugation Culture->Centrifugation SPE 3. Solid-Phase Extraction (C18 Resin) Centrifugation->SPE Supernatant Elution 4. Elution with Methanol SPE->Elution Concentration 5. Concentration of Eluate Elution->Concentration RP_Column 6. Reversed-Phase Column Chromatography Concentration->RP_Column SEC 7. Size-Exclusion Chromatography (Sephadex G-10) RP_Column->SEC Active Fractions HPLC 8. RP-HPLC Purification SEC->HPLC Active Fractions Analysis 9. Purity and Structural Analysis (LC-MS, NMR) HPLC->Analysis Pure this compound B

Caption: Experimental workflow for the extraction and purification of this compound B.

troubleshooting_workflow Start Problem: Low this compound Yield or Purity Check_Culture 1. Review Culture Conditions (Iron, pH, Temp, Time) Start->Check_Culture Check_Extraction 2. Evaluate Extraction Protocol (Solvent, Lysis, Emulsions) Check_Culture->Check_Extraction Conditions Optimal Optimize_Culture Optimize Culture Parameters Check_Culture->Optimize_Culture Suboptimal Check_Purification 3. Analyze Purification Steps (Column Choice, Loading, Elution) Check_Extraction->Check_Purification Protocol Sound Optimize_Extraction Test Alternative Solvents/Lysis Methods Check_Extraction->Optimize_Extraction Inefficient Optimize_Purification Adjust Chromatography Conditions (Gradient, Flow Rate, Column) Check_Purification->Optimize_Purification Inefficient Success Improved Yield/Purity Check_Purification->Success Steps Optimized Optimize_Culture->Start Optimize_Extraction->Start Optimize_Purification->Start

Caption: Logical workflow for troubleshooting this compound extraction and purification issues.

References

Addressing instability issues of Bisucaberin in solution.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Bisucaberin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺). Its primary biological function is to chelate iron from the environment and transport it into microbial cells. This compound has also been investigated for its potential to sensitize tumor cells to macrophage-mediated cytolysis.[1][2]

Q2: What is the relationship between this compound and this compound B?

A2: this compound is a macrocyclic dimer, while this compound B is its linear, open-form counterpart.[3][4] this compound B has been described as a bacterial degradation product of desferrioxamine B, a related siderophore.[3][4]

Q3: What are the main challenges when working with this compound in solution?

A3: The primary challenge is its potential instability. Like other hydroxamate siderophores, this compound's stability can be influenced by factors such as pH, temperature, solvent, and exposure to light. Degradation can lead to a loss of iron-chelating activity and experimental variability.

Q4: How does iron chelation affect the stability of this compound?

A4: Complexation with ferric iron (Fe³⁺) generally increases the stability of hydroxamate siderophores. The resulting ferri-siderophore complex is often more resistant to degradation than the iron-free (apo-) form.

Troubleshooting Guide: this compound Instability in Solution

This guide provides solutions to common problems encountered during the handling and use of this compound. The recommendations are based on best practices for hydroxamate siderophores, including the closely related compound desferrioxamine B (DFO-B).

Problem Possible Cause Recommended Solution
Loss of activity (reduced iron chelation) Degradation of the hydroxamate functional groups.- Prepare solutions fresh whenever possible. - Store stock solutions at -20°C or lower. - Protect solutions from light by using amber vials or wrapping containers in foil. - Maintain a neutral to slightly acidic pH (see Table 1 for details).
Precipitation in aqueous buffer Poor solubility or aggregation.- Ensure the pH of the buffer is within the optimal range for solubility. - For higher concentrations, consider using a small amount of a co-solvent like DMSO before dilution in aqueous buffer.[5] - Visually inspect solutions for cloudiness or precipitates before use; discard if observed.
Inconsistent experimental results Variable degradation rates between experiments.- Standardize solution preparation and storage protocols. - Use a consistent source and batch of this compound. - Perform a quality control check on a new batch of this compound solution using a functional assay (e.g., Chrome Azurol S (CAS) assay).[3]
Discoloration of the solution Oxidation or degradation.- Purge the solvent with an inert gas (e.g., argon or nitrogen) before dissolving this compound to minimize oxidation.[5] - Avoid prolonged exposure to air.

Data on Solution Stability (Based on Desferrioxamine B)

Quantitative stability data for this compound is limited. The following tables summarize stability information for the structurally related hydroxamate siderophore, desferrioxamine B (DFO-B), which can serve as a valuable guide.

Table 1: pH-Dependent Stability of Desferrioxamine B in Aqueous Solution

pH RangeStability CharacteristicsKey Considerations
< 2 Dissociation of the iron complex can occur.[6]Avoid highly acidic conditions for prolonged periods if working with the iron complex.
3.5 - 5.5 A 10% solution of DFO-B mesylate in water has a pH in this range.This is a generally stable pH range for the apo-siderophore.
Neutral (7.0 - 7.4) The amino group is protonated, and the molecule carries a positive charge.[6] The solubility in PBS (pH 7.2) is approximately 5 mg/mL.[5]Stable for short-term experimental use.
> 10 The terminal amino group deprotonates.[6]Basic conditions may promote hydrolysis of the hydroxamate groups.

Table 2: Solubility of Desferrioxamine B Mesylate

SolventSolubilityReference
Water50 mg/mL
PBS (pH 7.2)~5 mg/mL[5]
DMSO~5 mg/mL[5]
AlcoholSoluble (1 part in 20)
Dehydrated Alcohol, Chloroform, EtherPractically insoluble

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Chrome Azurol S (CAS) Assay for Iron Chelation Activity

This assay is a colorimetric method to determine the iron-chelating activity of siderophores.

  • Materials: CAS assay solution, this compound solution, 96-well plate, plate reader.

  • Procedure:

    • Prepare a dilution series of your this compound solution in the appropriate buffer.

    • Add a fixed volume of the CAS assay solution to each well of a 96-well plate.

    • Add an equal volume of your this compound dilutions to the wells.

    • Incubate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

    • Measure the absorbance at 630 nm. A decrease in absorbance indicates iron chelation by this compound.[3]

Visualizations

Siderophore_Iron_Uptake cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound Apo-Bisucaberin Ferri_this compound Ferri-Bisucaberin Complex This compound->Ferri_this compound Chelation Fe3_ion Fe³⁺ (Insoluble) Fe3_ion->Ferri_this compound Receptor Outer Membrane Receptor Ferri_this compound->Receptor Binding Fe2_ion Fe²⁺ (Soluble) Receptor->Fe2_ion Transport & Reduction Metabolism Cellular Metabolism Fe2_ion->Metabolism

Caption: Siderophore-mediated iron uptake pathway for this compound.

Bisucaberin_Troubleshooting Start Experiment with This compound Solution Issue Inconsistent Results or Loss of Activity? Start->Issue Check_Storage Check Storage Conditions: - Aliquoted? - Stored at -20°C or below? - Protected from light? Issue->Check_Storage Yes Success Consistent Results Issue->Success No Check_Prep Review Solution Preparation: - Freshly prepared? - Correct solvent? - pH of buffer? Check_Storage->Check_Prep Solution2 Optimize Storage: Use aliquots, store cold & dark Check_Storage->Solution2 Check_Handling Evaluate Handling: - Multiple freeze-thaw cycles? - Exposed to air for long periods? Check_Prep->Check_Handling Solution3 Standardize Protocol: Use inert gas, check pH Check_Prep->Solution3 Solution1 Prepare Fresh Solution Check_Handling->Solution1 Solution1->Success

Caption: Troubleshooting workflow for this compound solution instability.

References

Technical Support Center: Improving the Efficiency of Bisucaberin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Bisucaberin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important siderophore.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, from the preparation of the linear precursor to the final macrocyclization step.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the synthesis of the protected N-hydroxy-N-succinyl-cadaverine (HSC) monomer. Incomplete reaction of the N-Boc-protected cadaverine with succinic anhydride. Inefficient purification leading to product loss.Ensure complete dissolution of reagents and monitor the reaction by TLC or LC-MS until the starting material is consumed. Optimize column chromatography conditions (e.g., silica gel activity, solvent gradient) to improve separation and recovery.
Side reactions during the coupling of HSC monomers to form the linear dimer. Presence of moisture, leading to hydrolysis of activated esters. Steric hindrance affecting the coupling efficiency.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider using a more potent coupling agent such as HATU or HCTU. Microwave-assisted coupling may also improve efficiency.[1]
Difficulty in removing protecting groups (e.g., Boc, Benzyl). Incomplete deprotection reaction. Catalyst poisoning during hydrogenolysis for benzyl group removal.For Boc deprotection, ensure a sufficient excess of acid (e.g., TFA) and adequate reaction time. Monitor by TLC/LC-MS. For hydrogenolysis, use a fresh, high-quality catalyst (e.g., Pd/C). Ensure the substrate is free of impurities that could poison the catalyst.
Low yield in the final macrocyclization step. High concentration of the linear precursor favoring intermolecular polymerization over intramolecular cyclization. Inefficient activation of the carboxylic acid terminus. Unfavorable conformation of the linear precursor for cyclization.Employ high-dilution conditions to favor intramolecular cyclization. This can be achieved by the slow addition of the linear precursor to the reaction mixture. Use a highly efficient coupling reagent for macrolactamization, such as DPPA (diphenylphosphoryl azide) or T3P® (propylphosphonic anhydride). Introducing a "turn-inducing" element, such as a proline or a D-amino acid residue in analogous syntheses, can facilitate cyclization. While not native to this compound, this principle highlights the importance of precursor conformation.
Formation of oligomeric byproducts during macrocyclization. Reaction concentration is too high.Strictly adhere to high-dilution principles. The optimal concentration may need to be determined empirically, typically in the range of 1-10 mM.
Epimerization at chiral centers during synthesis (if applicable to derivatives). Use of strong bases or high temperatures during coupling or deprotection steps.Employ milder coupling reagents and conditions. Use bases like diisopropylethylamine (DIPEA) instead of stronger, more nucleophilic bases. Keep reaction temperatures as low as possible.
Difficulty in purifying the final this compound product. Similar polarity of this compound and unreacted linear precursor or oligomeric byproducts.Utilize reversed-phase HPLC for purification, as it often provides better separation for cyclic and linear peptides of similar size.[2] Experiment with different solvent systems and gradients to optimize separation.

Frequently Asked Questions (FAQs)

Q1: What is a recommended synthetic strategy for this compound?

A1: A convergent strategy is recommended. This involves the synthesis of a protected N-hydroxy-N-succinyl-cadaverine (HSC) monomer, followed by a coupling reaction to form the linear dimer precursor. The final step is a high-dilution macrocyclization to yield this compound. This approach is analogous to the successful synthesis of the related siderophore, desferrioxamine B.[1][3]

Q2: Which protecting groups are suitable for this compound synthesis?

A2: A common strategy involves protecting the terminal amine of cadaverine with a Boc (tert-butyloxycarbonyl) group and the hydroxylamine with a benzyl group. The Boc group is acid-labile, while the benzyl group is typically removed by hydrogenolysis. This orthogonal protecting group strategy allows for selective deprotection at different stages of the synthesis.

Q3: What are the critical parameters for the macrocyclization step?

A3: The most critical parameter is maintaining high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. The choice of an efficient coupling reagent and an appropriate solvent are also crucial for achieving a good yield.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary methods for monitoring reaction progress. For final product characterization, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential.

Q5: What are some common side reactions to be aware of?

A5: During the coupling steps, the formation of N-acylurea byproducts can occur if carbodiimide-based coupling agents are used without an additive like HOBt. In the macrocyclization step, the primary side reaction is the formation of linear oligomers.

Experimental Protocols

Synthesis of the Linear Dimer Precursor (adapted from the synthesis of a related desferrioxamine intermediate)[1]

This protocol outlines the key steps to obtain the linear precursor for this compound.

1. Synthesis of N-Boc-N'-benzyloxy-N'-succinyl-cadaverine:

  • To a solution of N-Boc-cadaverine in an appropriate solvent (e.g., DCM), add succinic anhydride and a non-nucleophilic base like triethylamine.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • The resulting carboxylic acid is then coupled with O-benzylhydroxylamine using a standard peptide coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a suitable solvent like DMF.

  • The product is purified by column chromatography.

2. Deprotection of the Boc Group:

  • The N-Boc protected intermediate is treated with an excess of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • The reaction is typically complete within 1-2 hours at room temperature.

  • The solvent and excess TFA are removed under reduced pressure to yield the amine salt.

3. Dimerization to Form the Linear Precursor:

  • The N-Boc-N'-benzyloxy-N'-succinyl-cadaverine (from step 1) is activated with a coupling agent (e.g., HBTU, HATU) and DIPEA in DMF.

  • The deprotected amine salt (from step 2) is then added to the reaction mixture.

  • The reaction is stirred until completion and the protected linear dimer is purified by column chromatography.

  • Finally, the benzyl protecting groups are removed via hydrogenolysis using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere to yield the linear dimer precursor.

Macrocyclization of the Linear Dimer Precursor

1. High-Dilution Cyclization:

  • The linear dimer precursor is dissolved in a large volume of a suitable solvent (e.g., DMF or DCM).

  • A solution of a coupling agent (e.g., DPPA with a base like sodium bicarbonate, or T3P® with a base like DIPEA) is prepared in the same solvent.

  • The solution of the linear precursor is added dropwise to the vigorously stirred solution of the coupling agent over a period of several hours using a syringe pump.

  • The reaction is stirred for an additional period until LC-MS analysis indicates the consumption of the starting material.

  • The solvent is removed under reduced pressure, and the crude product is purified by reversed-phase HPLC.

Quantitative Data Summary

The following table summarizes typical yields for analogous reactions in the synthesis of desferrioxamine B, which can serve as a benchmark for the synthesis of the this compound precursor.[1]

Reaction Step Product Typical Yield (%)
N-Boc protection of cadaverineN-Boc-cadaverine>90%
Succinylation of N-Boc-cadaverineN-Boc-N'-succinyl-cadaverine80-90%
Coupling with O-benzylhydroxylamineProtected HSC monomer70-85%
DimerizationProtected linear dimer60-75%
HydrogenolysisLinear dimer precursor>90%
MacrocyclizationCyclic product (highly variable)10-50%

Visualizations

experimental_workflow cluster_monomer Monomer Synthesis cluster_dimer Linear Dimer Synthesis cluster_cyclization Macrocyclization start Cadaverine boc_protection N-Boc Protection start->boc_protection succinylation Succinylation boc_protection->succinylation coupling1 Coupling with O-benzylhydroxylamine succinylation->coupling1 monomer Protected HSC Monomer coupling1->monomer deprotection Boc Deprotection monomer->deprotection coupling2 Dimerization Coupling monomer->coupling2 deprotection->coupling2 hydrogenolysis Benzyl Deprotection coupling2->hydrogenolysis linear_dimer Linear Dimer Precursor hydrogenolysis->linear_dimer cyclization High-Dilution Macrocyclization linear_dimer->cyclization purification HPLC Purification cyclization->purification This compound This compound purification->this compound troubleshooting_logic low_yield Low Yield in Macrocyclization? check_concentration Check Reaction Concentration low_yield->check_concentration Yes yield_ok Yield is acceptable low_yield->yield_ok No high_concentration Concentration too high? check_concentration->high_concentration check_coupling_reagent Evaluate Coupling Reagent inefficient_coupling Inefficient coupling? check_coupling_reagent->inefficient_coupling check_precursor_purity Verify Linear Precursor Purity impure_precursor Impure precursor? check_precursor_purity->impure_precursor high_concentration->check_coupling_reagent No solution_high_dilution Action: Use High-Dilution Conditions high_concentration->solution_high_dilution Yes inefficient_coupling->check_precursor_purity No solution_stronger_reagent Action: Use a more potent coupling reagent (e.g., DPPA) inefficient_coupling->solution_stronger_reagent Yes solution_repurify Action: Repurify linear precursor by HPLC impure_precursor->solution_repurify Yes

References

Common challenges in working with siderophores like Bisucaberin.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bisucaberin, a valuable siderophore for your research in microbiology, drug development, and environmental science. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges in your work with this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when working with this compound.

Q1: What is this compound and what are its key properties?

This compound is a cyclic dihydroxamate siderophore, a high-affinity iron chelator, originally isolated from the deep-sea bacterium Alteromonas haloplanktis[1]. Its structure consists of a cyclic dimer of 1-hydroxy-1,6-diazaundecane-2,5-dione moieties[2][3]. A linear, open form of this molecule, this compound B, has also been identified[3].

Q2: I am observing low or no this compound production from my bacterial culture. What could be the issue?

Several factors can lead to low yields of this compound. Here are some common causes and troubleshooting steps:

  • Iron Contamination: Siderophore production is tightly regulated by iron concentration. Even trace amounts of iron in your glassware or media can suppress production. Ensure all glassware is acid-washed (e.g., with 6 M HCl) to remove any residual iron[4].

  • Suboptimal Growth Conditions: The growth phase of the bacteria can significantly impact siderophore production. Ensure your culture has reached the appropriate growth phase (typically late logarithmic to early stationary phase) for maximum production. Also, verify that the incubation temperature and pH of the medium are optimal for your bacterial strain[5][6].

  • Media Composition: The composition of the culture medium is critical. Use an iron-deficient medium to induce siderophore production. However, ensure that other essential nutrients are not limiting.

Q3: My purified this compound appears to be degrading. How can I improve its stability?

The stability of siderophores like this compound can be influenced by several factors:

  • pH: Hydroxamate siderophores are generally more stable in neutral to slightly acidic conditions. Avoid strongly acidic or alkaline conditions during storage and experimentation, as this can lead to hydrolysis of the hydroxamate groups.

  • Temperature: For long-term storage, it is recommended to store this compound solutions at -20°C or below[7]. Avoid repeated freeze-thaw cycles.

  • Light Exposure: Some siderophores are sensitive to light. It is good practice to store solutions in amber vials or protected from direct light.

Q4: I am having trouble with the Chrome Azurol S (CAS) assay for quantifying this compound. What are some common pitfalls?

The CAS assay is a widely used method for siderophore detection and quantification, but it has its challenges:

  • False Positives: Other chelating agents or compounds that can reduce Fe(III) to Fe(II) can interfere with the CAS assay, leading to false-positive results.

  • Detergent Toxicity: The CAS assay solution contains a detergent (e.g., HDTMA) that can be toxic to some microorganisms, which can be problematic for overlay assays[8].

  • Precipitation: In some sample matrices, components may precipitate upon addition of the CAS reagent, interfering with spectrophotometric readings.

  • Quantification Issues: The CAS assay provides a semi-quantitative measure of siderophore activity. For precise quantification, it is essential to create a standard curve with a known siderophore (like desferrioxamine B) and express the results as equivalents. For more accurate quantification, HPLC is recommended.

Section 2: Troubleshooting Guides

This section provides more detailed troubleshooting for specific experimental challenges.

Low Yield of this compound from Bacterial Culture
Problem Possible Cause Troubleshooting Steps
No or very low siderophore production detected by CAS assay. Iron contamination in media or glassware.1. Thoroughly wash all glassware with a detergent, followed by rinsing with distilled water, then soaking in 6 M HCl for at least 24 hours, and finally rinsing extensively with iron-free, high-purity water. 2. Use high-purity reagents to prepare your culture media to minimize trace iron contamination.
Inappropriate culture conditions (pH, temperature, aeration).1. Optimize the initial pH of your culture medium. For many marine bacteria, a pH between 7.0 and 8.0 is optimal. 2. Verify the optimal growth temperature for your bacterial strain. Alteromonas haloplanktis and Vibrio salmonicida have different optimal temperature ranges. 3. Ensure adequate aeration by using baffled flasks and an appropriate shaking speed (e.g., 180-200 rpm).
Culture not reaching the optimal growth phase for production.1. Monitor the growth curve of your bacterium (OD600). 2. Harvest the culture supernatant at different time points (e.g., late log phase, early stationary phase, late stationary phase) to determine the peak of this compound production.
Genetic instability of the producing strain.1. If using a wild-type isolate, consider re-streaking from a glycerol stock to ensure a pure culture. 2. If you have been sub-culturing the strain multiple times, it may have lost its production capability. Start a new culture from a frozen stock.
Challenges in this compound Purification by HPLC
Problem Possible Cause Troubleshooting Steps
Poor peak shape (tailing, fronting, or broad peaks). Column overload.1. Reduce the amount of sample injected onto the column. 2. Use a column with a larger internal diameter or a higher loading capacity.
Inappropriate mobile phase pH.1. Adjust the pH of the mobile phase. For hydroxamate siderophores, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) often improves peak shape.
Secondary interactions with the stationary phase.1. Add a competing agent to the mobile phase, such as a low concentration of triethylamine (use with caution and ensure compatibility with your detector). 2. Try a different type of stationary phase (e.g., a column with end-capping).
Low recovery of this compound. Adsorption to the column or tubing.1. Passivate the HPLC system by flushing with a solution of a strong chelator like EDTA, followed by a thorough wash with iron-free water and mobile phase. 2. Consider using a metal-free or PEEK HPLC system if metal chelation is a persistent issue.
Degradation on the column.1. Ensure the mobile phase is degassed to prevent oxidation. 2. If using buffers, ensure they are fresh and not promoting degradation.
Co-elution with contaminants. Inadequate separation.1. Optimize the gradient elution profile. A shallower gradient can improve the resolution of closely eluting peaks. 2. Try a different solvent system (e.g., methanol instead of acetonitrile, or vice-versa). 3. Consider a different stationary phase with different selectivity.

Section 3: Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₃₂N₄O₆[9]
Molecular Weight400.47 g/mol [9]
AppearanceWhite amorphous solid[10]
SolubilitySoluble in DMSO[11]
Sparingly soluble in waterInferred from extraction protocols
Soluble in methanol-water mixtures[10]

Table 2: Metal Binding Properties of this compound

Metal IonStability Constant (log K)NotesReference
Fe(III)High affinity, but specific constant not found in searches.Forms a stable 1:1 complex.Inferred from siderophore function
Cu(II)Binding observed, but constant not found.May compete with iron binding.General siderophore knowledge
Zn(II)Binding possible, but constant not found.May compete with iron binding.General siderophore knowledge

Section 4: Experimental Protocols

Production and Extraction of this compound from Alteromonas haloplanktis

Objective: To produce and extract crude this compound from a culture of Alteromonas haloplanktis.

Materials:

  • Alteromonas haloplanktis strain (e.g., SB-1123)

  • Iron-deficient marine broth (e.g., Zobell Marine Broth prepared with iron-free reagents)

  • 6 M HCl for acid-washing glassware

  • Amberlite XAD-16 resin or equivalent

  • Methanol

  • Rotary evaporator

  • Centrifuge

Protocol:

  • Prepare Iron-Free Glassware: Wash all glassware thoroughly and soak in 6 M HCl for at least 24 hours. Rinse extensively with high-purity, iron-free water.

  • Inoculation and Culture: Inoculate a starter culture of A. haloplanktis in a small volume of iron-deficient marine broth and grow to mid-log phase. Use this to inoculate a larger production culture in a baffled flask (to ensure good aeration) at a 1:100 ratio.

  • Incubation: Incubate the production culture at the optimal temperature for your strain (e.g., 20-25°C) with shaking (e.g., 180 rpm) for 48-72 hours, or until the culture reaches the stationary phase.

  • Harvesting Supernatant: Centrifuge the culture at a high speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells. Carefully decant the supernatant, which contains the secreted this compound.

  • Solid Phase Extraction:

    • Prepare a column with Amberlite XAD-16 resin, and wash it thoroughly with methanol followed by iron-free water.

    • Slowly pass the culture supernatant through the XAD-16 column. The this compound will bind to the resin.

    • Wash the column with several column volumes of iron-free water to remove salts and other hydrophilic impurities.

    • Elute the this compound from the resin using methanol. Collect the methanol eluate.

  • Concentration: Concentrate the methanol eluate using a rotary evaporator under reduced pressure to obtain the crude this compound extract.

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To purify this compound from the crude extract using reversed-phase HPLC.

Materials:

  • Crude this compound extract

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC grade)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC grade)

  • 0.22 µm syringe filters

Protocol:

  • Sample Preparation: Dissolve the crude this compound extract in a small volume of the initial mobile phase composition (e.g., 95% A, 5% B) and filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Gradient of Solvent A and Solvent B

    • Gradient Program (example):

      • 0-5 min: 5% B

      • 5-35 min: 5% to 60% B (linear gradient)

      • 35-40 min: 60% to 100% B

      • 40-45 min: 100% B

      • 45-50 min: 100% to 5% B

      • 50-60 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 20-100 µL (depending on concentration and column size)

  • Fraction Collection: Collect the fractions corresponding to the this compound peak. The retention time will need to be determined using a standard if available, or by analyzing the fractions for siderophore activity using the CAS assay.

  • Purity Analysis: Re-inject a small aliquot of the collected fraction to confirm its purity.

  • Solvent Removal: Remove the HPLC solvent from the purified fraction by lyophilization or evaporation under reduced pressure.

Section 5: Mandatory Visualizations

This compound Biosynthesis Pathway

Bisucaberin_Biosynthesis cluster_precursor Precursor Synthesis cluster_cyclization Dimerization and Cyclization Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine decarboxylase N_hydroxy_cadaverine N-hydroxy- cadaverine Cadaverine->N_hydroxy_cadaverine Monooxygenase N_hydroxy_N_succinyl_cadaverine N-hydroxy-N- succinylcadaverine (HSC) N_hydroxy_cadaverine->N_hydroxy_N_succinyl_cadaverine Acyltransferase (Succinyl-CoA) HSC_dimer Linear Dimer of HSC N_hydroxy_N_succinyl_cadaverine->HSC_dimer BibC (Dimerization) This compound This compound HSC_dimer->this compound BibC (Macrocyclization)

Caption: Biosynthetic pathway of this compound from L-lysine.

General Experimental Workflow for this compound Studies

Bisucaberin_Workflow Culture Bacterial Culture (A. haloplanktis) Extraction Solid Phase Extraction (e.g., XAD resin) Culture->Extraction Harvest Supernatant Purification HPLC Purification (C18 column) Extraction->Purification Crude Extract Characterization Characterization (MS, NMR) Purification->Characterization Pure this compound Bioassays Biological Assays Purification->Bioassays Iron_Chelation Iron Chelation Assay (CAS assay) Bioassays->Iron_Chelation Antimicrobial Antimicrobial Assay (MIC determination) Bioassays->Antimicrobial Iron_Uptake Iron Uptake Studies Bioassays->Iron_Uptake

Caption: A general experimental workflow for the isolation, purification, and characterization of this compound.

Siderophore-Mediated Iron Uptake Signaling Pathway

Siderophore_Signaling cluster_extracellular Extracellular cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Fe_Siderophore Fe(III)-Bisucaberin Complex Receptor Outer Membrane Receptor Fe_Siderophore->Receptor Binding Periplasmic_Binding_Protein Periplasmic Binding Protein Receptor->Periplasmic_Binding_Protein Transport Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Signal Transduction ABC_Transporter ABC Transporter Periplasmic_Binding_Protein->ABC_Transporter Fe_Release Iron Release (Reduction) ABC_Transporter->Fe_Release Transport Fe_Utilization Iron Utilization (Metabolism) Fe_Release->Fe_Utilization Gene_Expression Upregulation of Siderophore Biosynthesis and Uptake Genes Signaling_Cascade->Gene_Expression

Caption: A generalized signaling pathway for siderophore-mediated iron uptake in Gram-negative bacteria.

References

Technical Support Center: Enhancing the Biological Activity of Bisucaberin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bisucaberin and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis, handling, and biological evaluation of this compound derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Analogs During Synthesis Incomplete reaction, side product formation, or degradation of the product.- Ensure all glassware is scrupulously dry and reactions are performed under an inert atmosphere (e.g., argon or nitrogen).- Use freshly distilled and high-purity solvents and reagents.- Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to optimize reaction time.- Employ a milder coupling reagent or optimize the reaction temperature to minimize side product formation.
Poor Solubility of a this compound Derivative in Aqueous Buffers The derivative may be too lipophilic due to the introduced modifications.- Attempt to dissolve the compound in a small amount of a biocompatible organic solvent like DMSO or ethanol before diluting with the aqueous buffer.- Consider synthesizing a salt form of the derivative (e.g., hydrochloride or sodium salt) to improve aqueous solubility.- For in vivo studies, formulation with excipients such as cyclodextrins may be necessary.
Inconsistent Results in Biological Assays (e.g., anticancer activity) Variability in cell culture conditions, passage number of cells, or degradation of the compound in the assay medium.- Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.- Use a consistent passage number for your cell lines, as prolonged culturing can alter their characteristics.- Prepare fresh stock solutions of the this compound derivative for each experiment and protect from light if the compound is light-sensitive.
Difficulty in Interpreting Iron Chelation Assay (CAS Assay) Results Interference from other components in the sample, or incorrect preparation of the CAS assay solution.- Ensure all glassware used for the CAS assay is acid-washed to remove any trace iron contamination.- Run appropriate controls, including a blank (assay solution without any chelator) and a positive control (a known siderophore like deferoxamine).- If your sample is colored, it may interfere with the spectrophotometric reading. Use a sample blank containing your compound in the assay solution without the CAS dye to correct for this.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the biological activity and modification of this compound.

1. What is this compound and what is its known biological activity?

This compound is a siderophore, which is a small molecule with a high affinity for binding iron (a ferric ion chelator).[1][2] It was originally isolated from the deep-sea bacterium Alteromonas haloplanktis.[1] Its primary known biological activities are related to its iron-chelating properties, which can lead to the inhibition of DNA synthesis in tumor cells, resulting in cytostasis (inhibition of cell growth).[1] It has been identified as a potential antineoplastic (anti-cancer) agent.[1][2]

2. How can the biological activity of this compound be enhanced?

Currently, there is limited published research on the synthesis of a wide range of this compound derivatives to enhance its biological activity. However, a naturally occurring linear analog, this compound B, has been studied in comparison to the cyclic this compound.[3][4] While both show iron-chelating activity, the cyclic form (this compound) has a slightly higher affinity for iron.[3]

General strategies for enhancing the biological activity of natural products like this compound could include:

  • Modifying Lipophilicity: Increasing the lipophilicity of the molecule can sometimes improve cell membrane permeability, leading to better intracellular accumulation and enhanced activity. However, this must be balanced with maintaining sufficient aqueous solubility.

  • Introducing Functional Groups: Adding specific functional groups could introduce new interactions with biological targets. For example, groups that can form hydrogen bonds or have specific electronic properties might improve binding to target proteins.

  • Conformational Restriction: Modifying the macrocyclic ring of this compound or creating more rigid linear analogs could lock the molecule into a more bioactive conformation.

3. What is the mechanism of action for the anti-cancer effects of this compound?

The primary mechanism of action for the anti-cancer effects of this compound is believed to be its ability to chelate iron, which is essential for cell proliferation. By sequestering iron, this compound can inhibit iron-dependent enzymes, such as ribonucleotide reductase, which is crucial for DNA synthesis and repair. This leads to cell cycle arrest and an inhibition of tumor cell growth.[1]

4. Are there any known structure-activity relationships (SAR) for this compound derivatives?

The only available structure-activity relationship data for a this compound derivative comes from the comparison of the cyclic this compound with its linear counterpart, this compound B.[3] The cyclic structure of this compound appears to be slightly more effective at chelating iron than the open-chain structure of this compound B.[3] This suggests that the pre-organized structure of the macrocycle may be advantageous for binding ferric ions. Further SAR studies with a broader range of derivatives are needed to establish more detailed relationships.

Quantitative Data

The following table summarizes the known quantitative data for the iron-chelating activity of this compound and its linear derivative, this compound B, as determined by the Chrome Azurol S (CAS) assay. The IC50 value represents the concentration of the compound required to achieve 50% of the maximum iron chelation in the assay.

Compound Structure Assay IC50 (µM)
This compoundCyclicChrome Azurol S (CAS)37[3]
This compound BLinearChrome Azurol S (CAS)55[3]

Experimental Protocols

Detailed Protocol for Chrome Azurol S (CAS) Assay for Siderophore Detection

This protocol is adapted from the method by Schwyn and Neilands (1987) and is used to quantify the iron-chelating activity of siderophores like this compound.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

  • FeCl₃·6H₂O

  • 10 mM HCl

  • NaOH

  • Glassware (must be acid-washed to remove trace iron)

Solutions:

  • CAS Solution: Dissolve 60.5 mg of CAS in 50 mL of deionized water.

  • Iron(III) Solution: Dissolve 27 mg of FeCl₃·6H₂O in 100 mL of 10 mM HCl.

  • HDTMA Solution: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

  • CAS Assay Solution (Blue Dye):

    • Mix the CAS solution with 10 mL of the Iron(III) solution.

    • Slowly add the HDTMA solution while stirring vigorously.

    • Bring the final volume to 100 mL with deionized water. The solution should be a deep blue color. Autoclave and store in a dark bottle.

  • PIPES Buffer:

    • Dissolve 30.24 g of PIPES in 800 mL of deionized water.

    • Adjust the pH to 6.8 with 5 M NaOH.

    • Bring the final volume to 1 L with deionized water.

Procedure:

  • Reaction Mixture Preparation: In a microcuvette or a 96-well plate, mix 500 µL of the CAS assay solution with 500 µL of the PIPES buffer.

  • Sample Addition: Add 10 µL of your this compound derivative solution (at various concentrations) to the reaction mixture. For the blank, add 10 µL of the solvent used to dissolve your compound.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 20 minutes). The color will change from blue to purple or orange in the presence of an iron chelator.

  • Measurement: Measure the absorbance at 630 nm using a spectrophotometer.

  • Calculation: The siderophore activity is calculated as the percentage reduction in absorbance compared to the blank. The IC50 value can be determined by plotting the percentage of activity against the log of the concentration of the this compound derivative.

Visualizations

Signaling_Pathway_of_Iron_Chelators cluster_cell Cancer Cell This compound This compound Derivative Iron Intracellular Labile Iron Pool This compound->Iron Chelation RR Ribonucleotide Reductase Iron->RR Required for activity NDRG1 NDRG1 (Upregulated) Iron->NDRG1 Depletion leads to DNA_Synth DNA Synthesis & Repair RR->DNA_Synth Essential for Proliferation Cell Proliferation & Growth DNA_Synth->Proliferation AKT AKT Pathway (Inhibited) NDRG1->AKT STAT3 STAT3 Pathway (Inhibited) NDRG1->STAT3 AKT->Proliferation Promotes STAT3->Proliferation Promotes

Caption: General signaling pathway of iron chelators in cancer cells.

Experimental_Workflow cluster_prep Preparation cluster_assay Iron Chelation Assay cluster_analysis Data Analysis A Synthesize or Isolate This compound Derivative B Purify and Characterize (HPLC, NMR, MS) A->B C Prepare Stock Solutions B->C E Perform Serial Dilutions of Derivative C->E D Prepare CAS Assay Reagents F Incubate with CAS Assay Solution D->F E->F G Measure Absorbance at 630 nm F->G H Calculate % Siderophore Activity G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: Experimental workflow for evaluating iron chelation activity.

SAR_this compound cluster_structures Chemical Structures cluster_activity Biological Activity This compound This compound (Cyclic Dimer) BisucaberinB This compound B (Linear Dimer) This compound->BisucaberinB Ring Opening Activity Iron Chelation Activity (IC50) This compound->Activity 37 µM (More Potent) BisucaberinB->Activity 55 µM (Less Potent)

Caption: Structure-activity relationship of this compound and this compound B.

References

Strategies to prevent the degradation of Bisucaberin during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of Bisucaberin during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A1: While specific degradation pathways for this compound are not extensively documented, based on its structure as a cyclic hydroxamate siderophore, the primary factors of concern are:

  • Hydrolysis: The hydroxamate and amide bonds in the this compound molecule are susceptible to hydrolysis, which can be catalyzed by acidic or alkaline conditions. This can lead to the opening of the cyclic structure, forming the linear analogue, this compound B, or other degradation products.

  • Oxidation: The hydroxamate functional groups can be susceptible to oxidation, which may compromise the iron-chelating ability of this compound.

  • Temperature: Elevated temperatures can accelerate the rates of both hydrolysis and oxidation.

  • Light Exposure: Photodegradation can be a concern for many complex organic molecules, potentially leading to the formation of reactive species that can degrade the compound.

Q2: What is the ideal physical form for long-term storage of this compound?

A2: For long-term stability, it is highly recommended to store this compound in its lyophilized (freeze-dried) powder form. This minimizes the potential for hydrolytic degradation.

Q3: What are the recommended storage conditions for lyophilized this compound?

A3: Lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container to protect it from moisture and air. The container should be opaque or stored in the dark to prevent light exposure.

Q4: I need to work with this compound in solution. What precautions should I take?

A4: When preparing and storing this compound solutions, consider the following:

  • Solvent: Use high-purity, sterile solvents. For aqueous solutions, use purified water (e.g., Milli-Q or equivalent).

  • pH: The stability of similar cyclic peptides is often greatest in a slightly acidic buffer, around pH 4.7.[1] It is advisable to conduct pH stability studies to determine the optimal pH for this compound. Avoid strongly acidic or alkaline conditions.

  • Temperature: Prepare and handle solutions on ice to minimize thermal degradation. For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting the solution into single-use vials and freezing at -80°C is the best practice to avoid repeated freeze-thaw cycles.

  • Protection from Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of activity (e.g., reduced iron chelation or biological effect) after storage in solution. Hydrolytic degradation due to improper pH or prolonged storage at room temperature.Prepare fresh solutions for each experiment. If storage is necessary, aliquot and freeze at -80°C. Perform a pH stability study to identify the optimal pH for your experimental buffer system.
Discoloration of the this compound solution. Oxidation or formation of degradation products.Prepare solutions using degassed buffers to minimize dissolved oxygen. Consider the addition of antioxidants, but verify their compatibility with your experimental system first.
Precipitation of this compound from the solution upon thawing. Poor solubility at lower temperatures or concentration changes during freezing.Ensure the chosen solvent and buffer system are appropriate for the desired concentration. Centrifuge the vial briefly after thawing to pellet any precipitate. Use only the supernatant for your experiment. Consider optimizing the freezing rate.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound to illustrate the impact of different storage conditions. Note: This data is for illustrative purposes and should be confirmed by experimental studies.

Table 1: Effect of Temperature on this compound Purity in Solution (pH 5.0) over 30 Days

Storage Temperature (°C)Day 0 Purity (%)Day 7 Purity (%)Day 14 Purity (%)Day 30 Purity (%)
2599.592.185.372.4
499.598.297.195.0
-2099.599.499.299.0
-8099.599.599.599.4

Table 2: Effect of pH on this compound Purity in Aqueous Solution at 4°C over 30 Days

pHDay 0 Purity (%)Day 7 Purity (%)Day 14 Purity (%)Day 30 Purity (%)
3.099.596.894.289.1
5.099.598.297.195.0
7.099.597.595.892.3
9.099.594.189.580.7

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Stability

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3.0 to 9.0 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-9).

  • Sample Preparation: Dissolve lyophilized this compound in each buffer to a final concentration of 1 mg/mL.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of each sample by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the initial purity.

  • Storage: Store the remaining samples at a constant temperature (e.g., 4°C or 25°C) and protect them from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot from each sample and analyze by HPLC to determine the remaining percentage of intact this compound.

  • Data Analysis: Plot the percentage of intact this compound versus time for each pH. The pH at which the degradation rate is slowest is the optimal pH for storage under the tested conditions.

Protocol 2: Assessment of Thermal Stability

  • Sample Preparation: Prepare a stock solution of this compound in the optimal pH buffer determined in Protocol 1.

  • Aliquoting: Aliquot the solution into several vials.

  • Storage at Different Temperatures: Store the vials at a range of temperatures (e.g., 25°C, 4°C, -20°C, and -80°C).

  • Time-Point Analysis: At specified time intervals, remove one vial from each temperature and analyze its purity by HPLC.

  • Data Analysis: Compare the degradation profiles at different temperatures to determine the most suitable storage temperature.

Visualizations

degradation_pathway This compound This compound (Cyclic Dimer) Bisucaberin_B This compound B (Linear Dimer) This compound->Bisucaberin_B Hydrolysis (Acid/Base) Other_Products Other Degradation Products This compound->Other_Products Oxidation Bisucaberin_B->Other_Products Further Degradation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Lyophilized Lyophilized This compound Solutions Prepare Solutions in Buffers (pH 3-9) Lyophilized->Solutions Temp_25 25°C Temp_4 4°C Temp_neg20 -20°C Temp_neg80 -80°C HPLC HPLC Analysis (Time Points: 0, 7, 14, 30 days) Temp_25->HPLC Temp_4->HPLC Temp_neg20->HPLC Temp_neg80->HPLC Data Data Analysis (Degradation Kinetics) HPLC->Data Optimal_Conditions Determine Optimal Storage Conditions Data->Optimal_Conditions

Caption: Workflow for this compound stability testing.

troubleshooting_logic Start Observed Degradation of this compound Check_Form Is the sample in lyophilized or solution form? Start->Check_Form Sol_Lyophilized Lyophilized Check_Form->Sol_Lyophilized Sol_Solution Solution Check_Form->Sol_Solution Check_pH What is the pH of the solution? Sol_Acidic < 4 Check_pH->Sol_Acidic Sol_Neutral 4-7 Check_pH->Sol_Neutral Sol_Alkaline > 7 Check_pH->Sol_Alkaline Check_Temp What is the storage temperature? Sol_RoomTemp Room Temp Check_Temp->Sol_RoomTemp Sol_Fridge 2-8°C Check_Temp->Sol_Fridge Sol_Frozen < -20°C Check_Temp->Sol_Frozen Check_Light Is the sample protected from light? Sol_Exposed Exposed Check_Light->Sol_Exposed Sol_Protected Protected Check_Light->Sol_Protected Rec_Lyophilize Recommendation: Store as lyophilized powder at -20°C or below. Sol_Lyophilized->Rec_Lyophilize Sol_Solution->Check_pH Rec_Adjust_pH Recommendation: Adjust pH to optimal range (likely slightly acidic). Sol_Acidic->Rec_Adjust_pH Sol_Neutral->Check_Temp Sol_Alkaline->Rec_Adjust_pH Rec_Lower_Temp Recommendation: Store at lower temperatures (4°C for short-term, -80°C for long-term). Sol_RoomTemp->Rec_Lower_Temp Sol_Fridge->Check_Light Sol_Frozen->Check_Light Rec_Protect_Light Recommendation: Use amber vials or wrap in foil. Sol_Exposed->Rec_Protect_Light

References

Refining analytical methods for accurate Bisucaberin quantification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the precise quantification of Bisucaberin.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for this compound quantification.

Issue 1: Low or No Signal Detected During HPLC Analysis

  • Question: I am not observing the expected peak for this compound in my HPLC chromatogram. What are the potential causes and solutions?

  • Answer: Several factors could contribute to a weak or absent signal. Consider the following troubleshooting steps:

    • Sample Preparation: Ensure that the extraction of this compound from the culture medium was efficient. Siderophore production can be influenced by bacterial growth stage, media composition (especially iron content), pH, and temperature.[1] Review your culture and extraction protocols. Inefficient extraction may be due to issues with the C18 resin or elution solvents.[2]

    • Column Integrity: The stationary phase of the HPLC column can degrade over time. If you observe peak tailing, broadening, or a loss of resolution for other compounds, the column may need to be replaced.

    • Mobile Phase Preparation: Inaccurate mobile phase composition can significantly affect retention times. Ensure accurate preparation of the gradient solutions.[3] It is also crucial to use high-purity solvents and degas the mobile phase to prevent air bubbles in the system.[3]

    • Detector Settings: Verify that the UV detector is set to the correct wavelength for this compound detection (around 220 nm), as it lacks a UV absorption maximum above 224 nm.[2]

    • Injection Volume: If the concentration of this compound in your sample is low, consider increasing the injection volume or concentrating the sample prior to injection.

    • Compound Stability: this compound, like other siderophores, may be susceptible to degradation. Assess the stability of your samples under the storage conditions used.[1] It is recommended to store samples at 4°C or -20°C until analysis.[1]

Issue 2: Inconsistent Results in the Chrome Azurol S (CAS) Assay

  • Question: My CAS assay results are not reproducible. What could be causing this variability?

  • Answer: The CAS assay is a sensitive method prone to interference and variability. Here are common sources of error and their solutions:

    • Reagent Quality: The CAS reagent itself can be a source of inconsistency. Ensure it is prepared correctly and is not expired. The color change of the dye can be affected by contamination or oxidation, which can occur during autoclaving.[1]

    • Interfering Substances: Any molecule with iron-chelating properties can give a false positive in the CAS assay.[4] Components of your growth medium or impurities in your sample could be interfering. Running a blank with the culture medium is essential.

    • pH of the Sample: The iron-chelating activity of siderophores is pH-dependent. Ensure the pH of your sample is compatible with the CAS assay conditions.

    • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant errors in the final concentration and, consequently, the absorbance reading.[1]

    • Incubation Time: The reaction between the siderophore and the iron-CAS complex takes time. Ensure a consistent and adequate incubation period as specified in the protocol (e.g., 4 hours).[2]

Issue 3: Difficulty with Mass Spectrometry Identification

  • Question: I am having trouble confirming the mass of this compound using mass spectrometry. What are some troubleshooting tips?

  • Answer: Mass spectrometry is a powerful tool for structural confirmation. If you are encountering difficulties, consider the following:

    • Ionization Method: Ensure you are using the appropriate ionization technique. High-resolution electrospray ionization (HR-ESIMS) has been successfully used for this compound B.[2]

    • Sample Purity: The presence of contaminants or co-eluting compounds from your HPLC separation can suppress the ionization of this compound, leading to a weak or absent signal. Further sample purification may be necessary.

    • Adduct Formation: this compound can form adducts with salts present in the mobile phase or sample (e.g., sodium, potassium). This can complicate the interpretation of the mass spectrum. Ensure you are considering the masses of potential adducts.

    • Fragmentation: If using tandem mass spectrometry (MS/MS), optimize the collision energy to achieve informative fragmentation patterns. Comparing your fragmentation data with theoretical fragmentation patterns can aid in structural confirmation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis of this compound.

  • Question: What is the fundamental difference between this compound and this compound B?

  • Answer: this compound is a macrocyclic dimer, while this compound B is its linear, open-form counterpart.[2][5] this compound B is a seco-acid of this compound.[2][6]

  • Question: What are the primary analytical techniques for quantifying this compound?

  • Answer: The primary methods include High-Performance Liquid Chromatography (HPLC) with UV detection for separation and quantification, and the Chrome Azurol S (CAS) assay for measuring its iron-chelating activity.[2][7] Mass spectrometry is crucial for structural confirmation.[2]

  • Question: At what wavelength should I monitor this compound during HPLC analysis?

  • Answer: this compound B does not have a significant UV absorption maximum above 224 nm. Therefore, detection is typically performed at a low wavelength, such as 220 nm.[2]

  • Question: How can I store my this compound samples to ensure their stability?

  • Answer: While specific stability data for this compound is not extensively published, it is generally recommended to store siderophore solutions at low temperatures, such as 4°C for short-term storage or -20°C for long-term storage, to minimize degradation.[1]

  • Question: Can I use methods other than the CAS assay to detect siderophore activity?

  • Answer: Yes, while the CAS assay is a common universal method, other techniques can be employed.[7] HPLC can be used to directly quantify the amount of the siderophore molecule.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its related compounds.

ParameterThis compound BThis compoundReference
HR-ESIMS m/z (M+H)⁺ 419.25019-[2]
CAS Assay IC₅₀ 55 µM37 µM[2]

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Analysis of this compound B

This protocol is adapted from the method described for the analysis of this compound B from Tenacibaculum mesophilum culture medium.[2]

  • Column: Inertsil ODS-3 (4.6 x 250 mm)

  • Mobile Phase:

    • A: Water

    • B: Methanol

  • Gradient:

    • Start with 10% B

    • Linear gradient from 10% to 70% B over 30 minutes (from 2 to 32 minutes)

  • Flow Rate: 0.6 mL/min

  • Detection: 220 nm

  • Injection Volume: 50 µL (of centrifuged supernatant from culture medium)

2. Chrome Azurol S (CAS) Solution Assay

This protocol is based on the method used to compare the ferric ion chelating activity of this compound B and this compound.[2]

  • Prepare a two-fold dilution series of the this compound samples in water. The final concentration in the assay mixture should range from 5–1250 µM.

  • Prepare the CAS assay solution containing:

    • 0.6 mM cetyltrimethylammonium bromide

    • 15 µM FeCl₃

    • 150 µM Chrome Azurol S

    • 0.5 M anhydrous piperazine

    • 0.75 M HCl

  • Mix equal volumes of the diluted sample and the CAS assay solution.

  • Incubate at room temperature for 4 hours.

  • Measure the absorbance at 630 nm. The decrease in absorbance is proportional to the siderophore activity.

Visualizations

experimental_workflow cluster_culture Bacterial Culture & Siderophore Production cluster_extraction Extraction & Initial Purification cluster_purification Purification culture 1. Inoculate T. mesophilum in sea water based medium incubation 2. Incubate for 4 days at 30°C culture->incubation centrifuge 3. Centrifuge culture medium incubation->centrifuge c18_resin 4. Pass supernatant through C18 resin centrifuge->c18_resin elute 5. Elute with Methanol c18_resin->elute c18_column 6. C18 open column chromatography (stepwise MeOH gradient) elute->c18_column sephadex 7. Sephadex G-10 column chromatography (water) c18_column->sephadex hplc_purify 8. Preparative HPLC (Inertsil ODS-3, MeOH gradient) sephadex->hplc_purify hplc_quant 9a. Analytical HPLC-UV (220 nm) hplc_purify->hplc_quant ms_confirm 9b. HR-ESIMS & NMR for structural confirmation hplc_purify->ms_confirm cas_assay 9c. CAS Assay for iron-chelating activity hplc_purify->cas_assay

Caption: Experimental workflow for this compound B isolation, purification, and analysis.

cas_assay_principle cas_fe_complex CAS-Fe³⁺ Complex (Blue) plus + This compound This compound free_cas Free CAS (Orange/Yellow) This compound->free_cas Fe³⁺ Transfer bisucaberin_fe_complex This compound-Fe³⁺ Complex

Caption: Principle of the Chrome Azurol S (CAS) assay for siderophore detection.

References

Overcoming solubility problems with Bisucaberin.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bisucaberin

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential challenges during their experiments, with a specific focus on addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is a siderophore, which is a small, high-affinity iron-chelating compound. Structurally, it is a cyclic dimer of 1-hydroxy-1,6-diazaundecane-2,5-dione moiety.[1] It plays a role in sensitizing tumor cells to macrophage-mediated cytolysis by inhibiting DNA synthesis.[2] While this compound is generally considered to be soluble in aqueous solutions due to its polar hydroxamate groups, researchers may encounter solubility challenges under specific experimental conditions such as high concentrations, specific buffer compositions, or pH ranges.[3] It is also reported to be soluble in dimethyl sulfoxide (DMSO).[4]

Q2: I am observing precipitation of this compound in my aqueous buffer. What could be the cause?

Several factors could contribute to the precipitation of this compound in aqueous buffers:

  • Concentration: The concentration of this compound may have exceeded its solubility limit in your specific buffer system.

  • pH: The pH of your buffer can influence the ionization state of this compound's hydroxamate groups, which in turn affects its solubility. Although not definitively documented for this compound, pH-dependent solubility is a common characteristic for many compounds.[5]

  • Buffer Composition: Components of your buffer system could be interacting with this compound, leading to reduced solubility.

  • Temperature: Lower temperatures can decrease the solubility of some compounds.

  • Ionic Strength: High salt concentrations in your buffer could potentially lead to "salting out" and precipitation of the compound.

Q3: Can I use organic solvents to prepare my stock solution of this compound?

Yes, preparing a concentrated stock solution in an appropriate organic solvent is a common strategy for compounds that may have limited aqueous solubility at high concentrations.[5] Dimethyl sulfoxide (DMSO) is a recommended solvent for this compound.[4] When preparing your working solution, you can then dilute the DMSO stock into your aqueous experimental buffer. It is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the biological system you are studying.

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide provides systematic approaches to address solubility challenges with this compound.

Initial Steps: Solvent Selection and Stock Preparation

If you are encountering solubility issues, start by optimizing your solvent and stock preparation method.

Recommended Solvents for Stock Solutions:

SolventConcentration RangeNotes
Dimethyl Sulfoxide (DMSO)Up to 10 mM (typical)Prepare high-concentration stock solutions in DMSO. Store at -20°C or -80°C. Minimize freeze-thaw cycles.
EthanolLower than DMSOCan be an alternative, but may be less effective. Check for compatibility with your experimental system.
Aqueous Buffers (e.g., PBS, Tris)Up to 1 mM (variable)Solubility can be limited. pH adjustment may be necessary.
Experimental Protocols for Enhancing Solubility

If optimizing the solvent for your stock solution is insufficient, consider the following techniques.

1. pH Adjustment

The solubility of compounds with ionizable groups can often be improved by adjusting the pH of the solution.

Experimental Protocol: pH Optimization Study

  • Prepare a series of buffers with a pH range from 4.0 to 9.0 (e.g., citrate buffer for acidic range, phosphate buffer for neutral range, and borate buffer for alkaline range).

  • Add a known excess amount of this compound powder to a fixed volume of each buffer.

  • Equilibrate the samples by gentle agitation at a constant temperature for 24 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility of this compound as a function of pH to identify the optimal pH range for your experiments.

2. Use of Co-solvents

A co-solvent is a water-miscible organic solvent that is added to an aqueous solution to increase the solubility of a poorly soluble compound.[6]

Experimental Protocol: Co-solvent Screening

  • Prepare stock solutions of this compound in various co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG).

  • Prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Add a fixed amount of the this compound stock solution to each co-solvent/buffer mixture to achieve the desired final concentration.

  • Visually inspect for precipitation immediately and after a defined period (e.g., 1, 4, and 24 hours).

  • Important: Always run a vehicle control with the same concentration of co-solvent to ensure it does not affect your experimental results.

3. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][8]

Experimental Protocol: Cyclodextrin-mediated Solubilization

  • Select a suitable cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate the mixtures by stirring for 24-48 hours at a constant temperature.

  • Centrifuge the samples to remove any undissolved compound.

  • Determine the concentration of dissolved this compound in the supernatant.

  • Plot the solubility of this compound against the cyclodextrin concentration to determine the effectiveness of the complexation.

Visualization of Experimental Workflows and Pathways

Workflow for Troubleshooting this compound Solubility

G start Start: Solubility Issue with this compound prep_stock Prepare Concentrated Stock in DMSO start->prep_stock dilute Dilute Stock into Aqueous Buffer prep_stock->dilute check1 Precipitation Observed? dilute->check1 ph_adjust Optimize Buffer pH check1->ph_adjust Yes success Proceed with Experiment check1->success No check2 Solubility Improved? ph_adjust->check2 cosolvent Use Co-solvents (e.g., PEG, Ethanol) check2->cosolvent No check2->success Yes check3 Solubility Improved? cosolvent->check3 cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) check3->cyclodextrin No check3->success Yes check4 Solubility Improved? cyclodextrin->check4 check4->success Yes fail Contact Further Technical Support check4->fail No

A flowchart outlining the steps to troubleshoot and resolve solubility issues with this compound.

Simplified Signaling Pathway of this compound's Action on Tumor Cells

G This compound This compound complex This compound-Fe³⁺ Complex This compound->complex fe3 Extracellular Fe³⁺ fe3->complex tumor_cell Tumor Cell complex->tumor_cell Iron Deprivation dna_synthesis DNA Synthesis tumor_cell->dna_synthesis Inhibition cytostasis Cytostasis dna_synthesis->cytostasis Leads to

References

Technical Support Center: Optimizing Bisucaberin-Iron Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the siderophore Bisucaberin. The information provided is designed to assist in optimizing the formation of the this compound-iron complex for various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for forming the this compound-iron complex?

A1: The optimal pH for iron chelation by hydroxamate siderophores like this compound is typically in the neutral to slightly alkaline range (pH 7-9).[1][2] This is because the hydroxamate groups, which are responsible for iron binding, have pKa values around 8 to 9.[1][2] At acidic pH, these groups are protonated, which competes with iron binding.[1][3] A study on this compound has shown that it forms a 1:1 ferric complex (FeL+) in acidic conditions, while a 2:3 ferric complex (Fe₂L₃) is formed at and above neutral pH.[4] For maximal iron chelation, a pH of 7.4 or higher is recommended.

Q2: What is the correct molar ratio of this compound to iron for complex formation?

A2: The stoichiometry of the this compound-iron complex is pH-dependent.[4] In acidic conditions, a 1:1 complex of this compound to iron (Fe³⁺) is formed.[4] However, at neutral or higher pH, a 2:3 complex of iron to this compound (Fe₂L₃) is predominantly formed.[4] Therefore, for experiments conducted at physiological pH (~7.4), a molar ratio of 3 moles of this compound to 2 moles of ferric iron should be targeted for optimal complex formation.

Q3: What type of buffer should I use for the complex formation reaction?

A3: It is crucial to use a buffer that does not have iron-chelating properties, as this would interfere with the formation of the this compound-iron complex. Buffers like HEPES or MOPS are generally suitable. Avoid using phosphate-based buffers if possible, as phosphate can interact with iron. Ensure that all glassware is acid-washed to remove any trace iron contamination.[5]

Q4: How can I confirm the formation of the this compound-iron complex?

A4: The formation of the this compound-iron complex can be monitored spectrophotometrically. The complex typically exhibits a reddish-brown color due to the charge-transfer band of the ferric-hydroxamate complex, with an absorption maximum around 425-450 nm. The Chrome Azurol S (CAS) assay is a widely used colorimetric method to quantify siderophore activity.[6][7] In this assay, the siderophore removes iron from the blue Fe-CAS complex, causing a color change to orange, which can be measured at 630 nm.[8][9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no color change in the CAS assay 1. Incorrect pH of the reaction mixture. 2. Degradation of this compound. 3. Insufficient incubation time. 4. Presence of competing metal ions.1. Adjust the pH of your sample to the optimal range for the CAS assay (typically around 6.8). 2. Ensure proper storage of this compound (cool, dark, and dry). Prepare fresh solutions for each experiment. 3. Allow sufficient time for the reaction to reach equilibrium. Incubation times of several hours may be necessary.[10] 4. Use high-purity reagents and deionized water. If contamination is suspected, consider using a chelating resin to remove interfering ions from your buffer.
Precipitation observed during complex formation 1. The concentration of the iron solution is too high, leading to the formation of insoluble iron hydroxides at neutral or alkaline pH. 2. The solubility of the this compound-iron complex is exceeded.1. Prepare fresh, dilute solutions of ferric iron (e.g., from FeCl₃) in a slightly acidic solution (e.g., 10 mM HCl) to prevent premature hydrolysis.[5] Add the iron solution to the buffered this compound solution dropwise while stirring. 2. Reduce the concentrations of both this compound and iron in your reaction mixture.
Inconsistent or non-reproducible results 1. Contamination of glassware with trace amounts of iron. 2. Inaccurate concentrations of this compound or iron solutions. 3. Variation in experimental conditions (pH, temperature, incubation time).1. Thoroughly clean all glassware with 6M HCl followed by rinsing with deionized water to remove any trace metal contamination.[5] 2. Accurately determine the concentration of your stock solutions. The concentration of iron solutions can be verified using methods like atomic absorption spectroscopy. 3. Standardize all experimental parameters and include appropriate controls in every experiment.

Experimental Protocols

General Protocol for Optimizing this compound-Iron Complex Formation

This protocol provides a framework for determining the optimal conditions for forming the this compound-iron complex in your specific experimental setup.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or a buffer like HEPES).

    • Prepare a stock solution of ferric iron (e.g., 10 mM FeCl₃ in 10 mM HCl).[5]

    • Prepare a series of buffers with varying pH values (e.g., from pH 5 to 9).

  • pH Optimization:

    • In a microplate or cuvettes, add a fixed concentration of this compound to each of the different pH buffers.

    • Add a fixed concentration of the ferric iron solution to each well/cuvette. A 3:2 molar ratio of this compound to iron is a good starting point for neutral and alkaline pH.[4]

    • Incubate the reactions at a constant temperature (e.g., room temperature).

    • Monitor the formation of the complex by measuring the absorbance at ~440 nm over time. The pH that yields the highest and most stable absorbance is the optimum.

  • Stoichiometry Optimization:

    • Using the optimal pH determined above, set up a series of reactions with a fixed concentration of this compound and varying concentrations of ferric iron (and vice versa).

    • Monitor the absorbance at ~440 nm. Plot absorbance versus the molar ratio of the reactants to determine the stoichiometry that results in the maximum complex formation.

  • Kinetic Analysis:

    • At the optimal pH and stoichiometry, monitor the absorbance of the reaction mixture over time to determine the time required to reach equilibrium.

Detailed Protocol for the Chrome Azurol S (CAS) Liquid Assay

This protocol is adapted from published methods and can be used to quantify the iron-chelating activity of this compound.[5][10]

  • Preparation of CAS Assay Solution:

    • Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

    • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • Solution 3: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

    • Slowly add Solution 2 to Solution 1 while stirring. Then, slowly add Solution 3 to the mixture with constant stirring. The final solution should be blue. Autoclave and store in a dark, plastic container.

  • Assay Procedure:

    • Mix your sample containing this compound with the CAS assay solution (a common ratio is 1:1 or 3:1 sample to CAS solution).[10]

    • As a reference (Ar), mix your buffer or medium without this compound with the CAS assay solution.

    • Incubate the mixtures at room temperature for a set period (e.g., 3 hours).[10]

    • Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.

  • Calculation of Siderophore Activity:

    • The percentage of siderophore activity can be calculated using the following formula: Siderophore Activity (%) = [(Ar - As) / Ar] * 100[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_opt Optimization cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution opt_ph pH Optimization prep_this compound->opt_ph prep_iron Prepare Ferric Iron Stock Solution prep_iron->opt_ph prep_buffers Prepare Buffers (Varying pH) prep_buffers->opt_ph opt_ratio Stoichiometry (Molar Ratio) opt_ph->opt_ratio Use Optimal pH spectro Spectrophotometry (Absorbance at ~440 nm) opt_ph->spectro opt_kinetics Kinetic Analysis (Time) opt_ratio->opt_kinetics Use Optimal Ratio opt_ratio->spectro opt_kinetics->spectro cas_assay CAS Assay (Absorbance at 630 nm) opt_kinetics->cas_assay cas_assay_mechanism cluster_initial Initial State cluster_reaction Reaction cluster_final Final State cas_fe CAS-Fe³⁺ Complex (Blue) bis_fe This compound-Fe³⁺ Complex cas_fe->bis_fe + this compound cas_free Free CAS (Orange/Yellow) cas_fe->cas_free Iron Removal This compound This compound This compound->bis_fe

References

Troubleshooting contamination in Bisucaberin-producing cultures.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bisucaberin-producing bacterial cultures. Our aim is to help you identify and resolve contamination issues to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide: Contamination in this compound Cultures

This section addresses specific issues you might encounter during the fermentation of this compound-producing bacteria, such as Tenacibaculum mesophilum or Alteromonas haloplanktis.[1][2]

Question: My this compound culture broth suddenly appeared cloudy, and the pH dropped rapidly. What is the likely cause and what should I do?

Answer: Sudden turbidity and a sharp decrease in pH are classic signs of bacterial contamination.[3][4][5] The contaminating bacteria are likely fast-growing aerobes that are outcompeting your this compound-producing strain.[6]

  • Immediate Action:

    • Immediately quarantine the affected bioreactor or flask to prevent cross-contamination.

    • Take a sample for microscopic analysis and Gram staining to identify the morphology of the contaminant (e.g., cocci, bacilli).[6][7]

    • It is highly recommended to discard the contaminated culture to prevent the spread of the contaminant.[5][8]

    • Thoroughly clean and sterilize the bioreactor and all associated equipment.[8][9]

  • Preventative Measures:

    • Review your aseptic techniques, especially during inoculation and sampling.[10][11][12]

    • Ensure the sterility of your media and reagents.[13][14] If you prepare your own media, validate your autoclave cycles.[9]

    • Check the integrity of all seals and filters on your bioreactor.[9][15]

Question: I've noticed filamentous growth and small clumps in my culture, and the pH has started to increase. What could be the problem?

Answer: This suggests a fungal or yeast contamination. Fungi often appear as filamentous hyphae, while yeasts are typically ovoid or spherical budding particles.[3][4][8] Some fungal contaminants can cause an increase in the pH of the culture medium.[7][16]

  • Immediate Action:

    • Confirm the presence of fungi or yeast through microscopic examination.[4][8]

    • Discard the contaminated culture. Attempting to salvage fungal-contaminated cultures is generally not recommended due to the resilience of spores.[8]

    • Decontaminate the incubator, biosafety cabinet, and any affected equipment. Fumigation might be necessary for persistent fungal issues.[17]

  • Preventative Measures:

    • Airborne spores are a common source of fungal contamination.[3] Ensure your work is performed in a certified biosafety cabinet.

    • Regularly clean and disinfect your incubator, including the water pan.[8]

    • Filter-sterilize any heat-sensitive media components.

Question: My culture's growth rate has slowed, but I don't see any obvious signs of contamination like turbidity or pH changes. What could be the issue?

Answer: This could indicate a mycoplasma contamination. Mycoplasma are very small bacteria that lack a cell wall, making them difficult to detect by standard microscopy and resistant to common antibiotics like penicillin.[18][19] They do not typically cause turbidity but can significantly alter cell metabolism and growth rates.[5][18]

  • Detection:

    • Visual inspection is unreliable for mycoplasma.[18]

    • Specialized detection methods are necessary, such as PCR, ELISA, or DNA staining (e.g., DAPI).[14][18][19] PCR is a rapid and highly sensitive method.[14]

  • Immediate Action:

    • Isolate the suspected culture and all related reagents.

    • Test the culture and a sample of your cell bank for mycoplasma.

    • If positive, it is safest to discard the contaminated culture and any reagents used with it.[20]

  • Preventative Measures:

    • Routinely test your bacterial stocks for mycoplasma, especially before cryopreservation.[8]

    • Quarantine and test any new bacterial strains before introducing them into the main lab.[8]

    • Use 0.1 µm filters for sterilizing media and reagents, as mycoplasma can sometimes pass through 0.22 µm filters.

Question: My final this compound product shows high levels of endotoxins. What is the source and how can I remove them?

Answer: Endotoxins, or lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria and are released when the bacteria die.[21][22][23] The this compound-producing organism itself (e.g., Alteromonas haloplanktis, a Gram-negative bacterium) or a Gram-negative contaminant could be the source.[2]

  • Source Identification:

    • If you had a known bacterial contamination, that is the likely source.

    • Even without obvious contamination, endotoxins are released during normal bacterial cell lysis in culture.[21]

    • Contaminated water, media, or sera used in the process can also introduce endotoxins.[21][24][25]

  • Removal Strategies:

    • Endotoxin removal is a purification step. Common methods include:

      • Anion-Exchange Chromatography (AEX): Endotoxins are negatively charged and bind to positively charged resins.[22][23]

      • Affinity Chromatography: Uses ligands that specifically bind to endotoxins.[22][23]

      • Two-Phase Partitioning: Uses detergents like Triton X-114 to separate the endotoxins from the product.[23][26]

  • Preventative Measures:

    • Use endotoxin-free water and reagents whenever possible.

    • Monitor endotoxin levels at critical steps in your manufacturing process.[21][24]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in a fermentation process?

A1: The most common sources include:

  • Lab Personnel: Poor aseptic technique can introduce microbes from skin and breath.[13]

  • Reagents and Media: Using non-sterile components or contaminated supplements.[5][25]

  • Equipment: Improperly sterilized bioreactors, probes, tubing, and flasks.[5][13]

  • Environment: Airborne bacteria and fungal spores entering the culture.[13]

  • Inoculum: Using a contaminated seed culture.[9]

Q2: How often should I test my cultures for contamination?

A2: Regular monitoring is crucial.

  • Daily: Visually inspect your cultures for changes in color, turbidity, and signs of growth on the vessel walls.[27] Perform a microscopic check for obvious bacterial or fungal contaminants.

  • Routinely (e.g., every 1-2 months): Test your master cell banks and working cell banks for mycoplasma.[8][18]

  • Per Batch: For production runs, test for bioburden and endotoxin levels at the start, key intermediate points, and in the final product.

Q3: Can I use antibiotics to save a contaminated this compound culture?

A3: It is generally not recommended to try and save a contaminated production culture.[6][8] Antibiotics can mask underlying low-level contamination and may not be effective against all contaminants, especially resistant strains, fungi, or mycoplasma.[3][18] The best practice is to discard the culture and focus on identifying and eliminating the source of the contamination.[5]

Q4: What are the key elements of a good aseptic technique for bacterial fermentation?

A4: Key practices include:

  • Working in a clean and disinfected biosafety cabinet.[11]

  • Sterilizing all media, reagents, and equipment that will come into contact with the culture.[12]

  • Minimizing the time that vessels are open to the environment.[11]

  • Avoiding talking, coughing, or reaching over open containers.[5][11]

  • Regularly disinfecting work surfaces and equipment with 70% ethanol or another suitable disinfectant.[11]

Data Presentation

Table 1: Common Indicators of Microbial Contamination

ParameterBacterial ContaminationFungal/Yeast ContaminationMycoplasma Contamination
Visual Appearance Turbid, cloudy medium[3][4]Clumps, surface film, or filamentous structures[4][8][27]Generally no change; appears normal[18]
pH Change Rapid drop (acidic, yellow medium)[3][6]Slow drop or rise (can become basic)[4][7]Slight pH shift possible, but often none[28]
Microscopic View Small, motile rods or cocci between cells[3][4]Budding yeast cells or filamentous hyphae[4][8]Not visible with a standard light microscope[18]
Growth Rate Rapid (overnight)Slower than bacteria, but faster than host cells[3]May cause a slowdown in host culture growth[29]

Experimental Protocols

Protocol 1: Microbial Culture Test for Sterility

Objective: To detect the presence of viable bacterial and fungal contaminants in a liquid sample.

Methodology:

  • Aseptically withdraw a 1 mL sample from the culture to be tested.

  • Inoculate 0.5 mL of the sample into a tube containing 5 mL of a rich, broad-spectrum liquid medium (e.g., Tryptic Soy Broth for bacteria).

  • Inoculate the remaining 0.5 mL into a tube containing 5 mL of a fungal growth medium (e.g., Sabouraud Dextrose Broth).

  • Incubate the bacterial tube at 30-35°C and the fungal tube at 20-25°C.

  • Observe the tubes daily for up to 14 days.

  • The appearance of turbidity in the broth indicates contamination. Confirm by microscopy.

Protocol 2: PCR-Based Mycoplasma Detection

Objective: To detect mycoplasma DNA in a culture sample with high sensitivity and specificity.[14]

Methodology:

  • Collect 1 mL of the culture supernatant. It is important not to harvest cells, as some mycoplasma are extracellular.

  • Centrifuge the sample at 200 x g for 5 minutes to pellet the host cells. Transfer the supernatant to a new tube.

  • Centrifuge the supernatant at 13,000 x g for 10 minutes to pellet any mycoplasma.

  • Discard the supernatant and use the pellet for DNA extraction using a commercial kit, following the manufacturer's instructions.

  • Use the extracted DNA as a template in a PCR reaction with primers specific to the conserved 16S rRNA gene of mycoplasma species.[14]

  • Use a commercial PCR mycoplasma detection kit for validated primers, probes, and a positive control.

  • Run the PCR products on an agarose gel. The presence of a band of the correct size indicates mycoplasma contamination.

Protocol 3: Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Detection

Objective: To quantify the concentration of endotoxins in a sample.

Methodology: There are several LAL-based methods (gel-clot, turbidimetric, and chromogenic). The chromogenic method is common for its sensitivity and quantitative nature.[24]

  • Prepare endotoxin-free dilutions of the test sample using LAL reagent water.

  • Add the diluted samples to a 96-well microplate. Also include a standard curve of known endotoxin concentrations and negative controls.

  • Add the LAL reagent to each well. The reagent contains Factor C, which is activated by endotoxin.

  • This activation triggers an enzymatic cascade that cleaves a chromogenic substrate, resulting in a yellow color.[24]

  • Incubate the plate at 37°C for the time specified by the kit manufacturer.

  • Read the absorbance of the wells at the appropriate wavelength (e.g., 405 nm) using a plate reader.

  • Calculate the endotoxin concentration in the sample by comparing its absorbance to the standard curve.

Visualizations

G start Contamination Suspected (e.g., visual change, slow growth) microscopy Microscopic Examination start->microscopy ph_check Check pH and DO levels start->ph_check discard Discard Culture & Decontaminate Equipment microscopy->discard Obvious Bacteria/Fungi (Turbidity, Filaments) quarantine Quarantine Culture microscopy->quarantine No Obvious Contaminant ph_check->discard Rapid Drop in pH/DO ph_check->quarantine No Significant Change root_cause Root Cause Analysis (Aseptic Technique, Media, etc.) discard->root_cause myco_test Mycoplasma PCR Test myco_test->discard Positive Result myco_test->root_cause Negative Result (Investigate other causes) quarantine->myco_test

Caption: Contamination troubleshooting workflow.

G issue Contamination Event source Potential Sources issue->source operator Operator Error (Poor Aseptic Technique) source->operator materials Raw Materials (Media, Water, Supplements) source->materials equipment Equipment Failure (Bioreactor Seals, Filters) source->equipment inoculum Inoculum (Contaminated Seed Culture) source->inoculum environment Environment (Airborne Spores) source->environment

Caption: Logical diagram of contamination sources.

References

Technical Support Center: Method Refinement for Consistent Results in Bisucaberin Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in Bisucaberin-related assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a siderophore, which is a small molecule with a high affinity for chelating iron.[1] Its primary mechanism of action in the context of cancer research is to sequester iron, an essential element for cell proliferation. This iron depletion leads to the inhibition of DNA synthesis in tumor cells, resulting in cytostasis (inhibition of cell growth).[2][3] Furthermore, this compound has been shown to sensitize tumor cells to cytolysis mediated by macrophages.

Q2: What are the key assays involving this compound?

A2: The two primary assays involving this compound are:

  • Chrome Azurol S (CAS) Assay: This is a universal colorimetric assay used to detect the presence and quantify the concentration of siderophores like this compound.[4]

  • This compound-Mediated Macrophage Cytotoxicity Assay: This cell-based assay evaluates the ability of this compound to enhance the killing of tumor cells by macrophages.

Q3: How does iron chelation by this compound affect cancer cell signaling?

A3: Iron is a critical cofactor for many enzymes involved in cellular signaling. By depleting intracellular iron, this compound can modulate various signaling pathways implicated in cancer progression. Studies on iron chelators have shown effects on pathways such as AKT, ERK, JNK, p38, STAT3, TGF-β, and Wnt, which are involved in cell proliferation, survival, and metastasis.[5][6]

Troubleshooting Guides

Chrome Azurol S (CAS) Assay Troubleshooting
Issue Potential Cause Recommended Solution
False positive (orange halo without siderophore) Media components chelating iron.Use a minimal, defined medium for the assay. Test each media component individually for iron-chelating activity.
False negative (no color change with siderophore) Insufficient siderophore concentration.Concentrate the culture supernatant before performing the assay.
pH of the assay is incorrect.Ensure the pH of the CAS assay solution is optimized. The color change is pH-dependent.
Presence of interfering substances.Purify the siderophore from the culture supernatant before the assay.
Inconsistent halo size Uneven diffusion of the sample.Ensure the agar has a uniform thickness and that the sample is applied to the center of a well or disc.
Inconsistent incubation time or temperature.Standardize incubation conditions for all plates.
Precipitation in CAS solution Impure reagents or improper mixing.Use high-purity reagents and follow the protocol precisely for mixing the components of the CAS solution.[7]
This compound-Mediated Macrophage Cytotoxicity Assay Troubleshooting
Issue Potential Cause Recommended Solution
High background tumor cell death (control) Unhealthy tumor cells at the start of the assay.Ensure tumor cells are in the logarithmic growth phase and have high viability before seeding.
Macrophages are over-activated.Titrate the macrophage activating agent (e.g., LPS/IFN-γ) to find the optimal concentration that results in low background cytotoxicity.
Low cytotoxicity in this compound-treated group Suboptimal concentration of this compound.Perform a dose-response curve to determine the optimal concentration of this compound for sensitizing the target tumor cells.
Insufficient incubation time with this compound.Optimize the pre-incubation time of tumor cells with this compound before co-culturing with macrophages.
Macrophage to tumor cell ratio is too low.Optimize the effector-to-target (E:T) ratio. Start with a range of ratios (e.g., 1:1, 5:1, 10:1).
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension of both macrophages and tumor cells and use appropriate pipetting techniques for even distribution.
Edge effects in the microplate.Avoid using the outer wells of the microplate, or fill them with sterile media to maintain humidity.
Macrophages detaching from the plate Over-manipulation of the plate.Handle the plate gently, especially during washing steps.
Toxicity of this compound to macrophages.Perform a viability assay to determine the cytotoxic effect of this compound on macrophages alone.

Experimental Protocols

Chrome Azurol S (CAS) Liquid Assay Protocol

This protocol is for the quantitative determination of this compound in a liquid sample.

Materials:

  • CAS assay solution

  • Sample containing this compound (e.g., culture supernatant)

  • Microplate reader

Procedure:

  • Prepare CAS Assay Solution:

    • Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of ddH₂O.

    • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • Solution 3: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of ddH₂O.

    • Slowly mix Solution 1 and Solution 2. While stirring, slowly add the mixture to Solution 3. The resulting solution should be dark blue. Autoclave and store in a dark bottle.

  • Assay Procedure:

    • Add 50 µL of the sample to a well of a 96-well microplate.

    • Add 50 µL of the CAS assay solution to the well.

    • Incubate at room temperature for 20 minutes.

    • Measure the absorbance at 630 nm using a microplate reader.

    • A decrease in absorbance indicates the presence of siderophores.

  • Quantification:

    • A standard curve can be generated using known concentrations of a purified siderophore (e.g., deferoxamine).

This compound-Mediated Macrophage Cytotoxicity Assay Protocol

This protocol details the steps to assess the ability of this compound to sensitize tumor cells to macrophage-mediated killing.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Tumor cell line (e.g., P388)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound

  • Macrophage activating agents (e.g., LPS and IFN-γ)

  • Cytotoxicity detection kit (e.g., LDH release assay or MTT assay)

Procedure:

  • Macrophage Preparation:

    • Seed macrophages in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

    • The following day, treat the macrophages with activating agents (e.g., 100 ng/mL LPS and 10 ng/mL IFN-γ) for 24 hours.

  • Tumor Cell Preparation and Sensitization:

    • On the day of the co-culture, harvest tumor cells and resuspend them in fresh medium.

    • Treat the tumor cells with varying concentrations of this compound (e.g., 1, 10, 100 µg/mL) for 4-6 hours. Include an untreated control.

  • Co-culture:

    • After the activation and sensitization periods, gently wash the macrophage monolayer to remove the activating agents.

    • Add the this compound-treated (and untreated control) tumor cells to the macrophage-containing wells at a desired Effector:Target (E:T) ratio (e.g., 10:1).

    • Co-culture the cells for 18-24 hours.

  • Measurement of Cytotoxicity:

    • After co-incubation, measure the cytotoxicity using a standard method.

    • For an LDH release assay, collect the supernatant and follow the manufacturer's protocol.

    • For an MTT assay, add MTT reagent and incubate, then solubilize the formazan crystals and measure absorbance.

  • Controls:

    • Tumor cells alone (spontaneous release).

    • Tumor cells + lysis buffer (maximum release).

    • Macrophages alone.

    • Macrophages + Tumor cells (without this compound).

Visualizations

Bisucaberin_Mechanism_of_Action cluster_tumor_cell This compound This compound Iron Extracellular Fe³⁺ This compound->Iron Chelates TumorCell Tumor Cell DNA_Synthesis DNA Synthesis TumorCell->DNA_Synthesis Requires Fe³⁺ Sensitization Increased Susceptibility TumorCell->Sensitization Sensitized by This compound Macrophage Macrophage Cytolysis Cytolysis Macrophage->Cytolysis Induces Cytostasis Cytostasis DNA_Synthesis->Cytostasis Inhibition leads to Sensitization->Macrophage Recognized by Cytolysis->TumorCell of

Caption: Conceptual workflow of this compound's mechanism of action.

Iron_Chelation_Signaling_Pathway cluster_legend Legend This compound This compound Iron Intracellular Fe³⁺ This compound->Iron Depletes PI3K PI3K Iron->PI3K Required for activation of AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Activation Activation Activation_edge Inhibition Inhibition Inhibition_edge

Caption: Representative signaling pathway affected by iron chelation.

References

Improving the signal-to-noise ratio in Bisucaberin detection.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bisucaberin Detection

A Note to Researchers: Initial searches for "this compound" indicate it is a siderophore, a type of iron-chelating agent, produced by certain bacteria.[1][2][3][4] It has been studied for its potential to make tumor cells more susceptible to the immune system.[1] Detection and quantification of such molecules in biological samples often rely on techniques like High-Performance Liquid Chromatography (HPLC) and colorimetric assays like the Chrome Azurol S (CAS) assay.[2][5]

This guide provides troubleshooting and frequently asked questions for improving the signal-to-noise ratio in the detection of this compound and similar siderophores, focusing on common laboratory techniques.

Troubleshooting Guides

This section addresses specific issues that can arise during the detection and quantification of this compound, leading to a poor signal-to-noise ratio.

Issue 1: High Background Noise in Chrome Azurol S (CAS) Assay

The CAS assay is a common method for detecting siderophores. High background can obscure the signal from your sample.

Potential Cause Troubleshooting Step Expected Outcome
Contaminated Glassware/Plasticware Acid-wash all glassware and use new, sterile plasticware.Reduction in non-specific color change, leading to a lower background reading.
Interfering Substances in Media Run a blank with just the culture medium to assess its contribution to the background.[6] If high, consider a medium with lower iron content or perform a buffer exchange on your sample.A lower absorbance reading for the blank, indicating the medium was the source of interference.
Poor Quality Water Use high-purity, iron-free water for all reagents and dilutions.A more stable baseline and reduced background in the assay.
Issue 2: Low Signal Intensity in HPLC Analysis

Low signal intensity during HPLC can make it difficult to accurately quantify this compound.

Potential Cause Troubleshooting Step Expected Outcome
Low Concentration of this compound Concentrate your sample using solid-phase extraction (SPE) with a C18 cartridge before HPLC analysis.Increased peak height for this compound, improving the signal-to-noise ratio.
Suboptimal HPLC Conditions Optimize the mobile phase gradient and flow rate. A slower gradient may improve peak separation and shape.Sharper, more defined peaks, leading to better quantification.
Degradation of this compound Ensure samples are stored properly (e.g., at -20°C or -80°C) and minimize freeze-thaw cycles.[7] Analyze samples as quickly as possible after preparation.Consistent peak areas across replicate injections of the same sample.
Issue 3: Inconsistent or Irreproducible Results

Variability between experiments can undermine the reliability of your findings.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Preparation Standardize all sample preparation steps, including extraction volumes, incubation times, and temperatures.Lower standard deviation between replicate samples and experiments.
Pipetting Errors Calibrate your pipettes regularly and use proper pipetting techniques.Increased precision and accuracy in your measurements.
Instrument Instability Allow the HPLC system to equilibrate fully before injecting your samples. Monitor the baseline for drift or noise.A stable baseline and consistent retention times for your analyte.

Frequently Asked Questions (FAQs)

Q1: My CAS assay results show a high degree of variability. What are the most common causes?

A1: High variability in the CAS assay often stems from inconsistent mixing of the reagent and the sample, temperature fluctuations during the assay, or contamination. Ensure thorough but gentle mixing and a stable incubation temperature. Using a multi-channel pipette for adding reagents can also improve consistency across a plate.

Q2: How can I confirm that the peak I'm seeing in my HPLC chromatogram is indeed this compound?

A2: The most definitive way is to use a purified this compound standard. You can compare the retention time of the peak in your sample to that of the standard. Co-injection, where you spike your sample with the standard, should result in an increase in the height of the existing peak without the appearance of a new one.[2] Mass spectrometry (MS) coupled with HPLC can provide further confirmation by matching the mass-to-charge ratio of the peak with the known molecular weight of this compound.

Q3: Can I use immunofluorescence-based methods for this compound detection?

A3: This would require an antibody specific to this compound. If such an antibody is available, immunofluorescence could be a powerful tool for visualizing its localization within cells or tissues. However, you would need to optimize the protocol extensively to ensure a good signal-to-noise ratio. This includes titrating the primary and secondary antibodies, using appropriate blocking solutions to minimize non-specific binding, and selecting fluorophores that are bright and photostable.[8][9][10]

Q4: What are some general strategies to reduce photobleaching if I am using a fluorescent derivative of this compound?

A4: Photobleaching is the irreversible fading of a fluorophore upon exposure to light.[11][12] To minimize it, you can:

  • Reduce illumination intensity: Use the lowest laser power or lamp intensity that still provides a detectable signal.[11][13]

  • Minimize exposure time: Only expose the sample to light when actively acquiring an image.[11][13][14]

  • Use antifade mounting media: These reagents scavenge for free radicals that contribute to photobleaching.[11][13]

  • Choose photostable fluorophores: Some fluorescent dyes are inherently more resistant to photobleaching than others.[11][12]

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for this compound Concentration

This protocol describes the concentration of this compound from a bacterial culture supernatant using a C18 SPE cartridge.

Materials:

  • C18 SPE Cartridge

  • Bacterial culture supernatant

  • Methanol (HPLC grade)

  • High-purity water

  • Vacuum manifold

Methodology:

  • Condition the Cartridge: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of high-purity water. Do not let the cartridge run dry.

  • Load the Sample: Load up to 50 mL of the bacterial culture supernatant onto the cartridge. The flow rate should be approximately 1-2 mL/min.

  • Wash the Cartridge: Wash the cartridge with 5 mL of high-purity water to remove salts and other hydrophilic impurities.

  • Elute this compound: Elute the bound this compound with 2 mL of methanol into a clean collection tube.

  • Dry and Reconstitute: Evaporate the methanol under a gentle stream of nitrogen. Reconstitute the dried extract in a smaller volume (e.g., 200 µL) of the initial HPLC mobile phase for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis culture Bacterial Culture centrifuge Centrifugation culture->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition C18 Cartridge supernatant->condition load Load Supernatant condition->load wash Wash load->wash elute Elute with Methanol wash->elute dry Dry Down elute->dry reconstitute Reconstitute dry->reconstitute hplc HPLC Injection reconstitute->hplc detection UV/Vis or MS Detection hplc->detection quant Quantification detection->quant

Caption: Experimental workflow for this compound extraction and analysis.

troubleshooting_snr cluster_signal Low Signal Issues cluster_noise High Noise Issues start Low Signal-to-Noise Ratio low_conc Low Analyte Concentration? start->low_conc high_bg High Background Signal? start->high_bg degradation Sample Degradation? low_conc->degradation conc_sample Concentrate Sample (SPE) low_conc->conc_sample optimize_storage Optimize Storage Conditions degradation->optimize_storage end Improved S/N Ratio conc_sample->end optimize_storage->end contamination Contamination? high_bg->contamination clean_ware Use High-Purity Reagents & Clean Glassware contamination->clean_ware run_blanks Run Method Blanks contamination->run_blanks clean_ware->end run_blanks->end

Caption: Troubleshooting logic for a low signal-to-noise ratio.

signaling_pathway This compound This compound complex This compound-Fe(III) Complex This compound->complex iron Extracellular Fe(III) iron->complex receptor Siderophore Receptor (on Tumor Cell) complex->receptor internalization Internalization receptor->internalization iron_release Intracellular Iron Release internalization->iron_release ros Increased ROS iron_release->ros macrophage_sens Sensitization to Macrophage Cytolysis ros->macrophage_sens

Caption: Hypothetical signaling pathway for this compound action.

References

Validation & Comparative

Validating Bisucaberin's Anti-Tumor Potential: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Bisucaberin's anti-tumor activity. Due to the absence of direct in vivo studies on this compound's efficacy in tumor reduction, this guide will focus on its established in vitro mechanism of action—sensitizing tumor cells to macrophage-mediated cytolysis—and compare it with the proven in vivo anti-tumor activities of other iron-chelating agents.

Iron is a critical element for cell proliferation and growth, making its availability a key target in cancer therapy. Iron chelators, compounds that bind to and sequester iron, have emerged as a promising class of anti-cancer agents. This compound, a siderophore produced by the marine bacterium Alteromonas haloplanktis, functions as an iron chelator. Its primary anti-tumor mechanism identified in vitro is the induction of cytostasis in tumor cells by inhibiting DNA synthesis, which in turn sensitizes them to be destroyed by macrophages. This guide will delve into this mechanism and provide a comparative framework against other iron chelators with demonstrated in vivo anti-tumor efficacy.

Comparative Analysis of Anti-Tumor Activity

While in vivo data for this compound is not currently available, the following table summarizes the in vivo anti-tumor activity of several other iron chelators, offering a benchmark for potential future studies on this compound.

CompoundAnimal ModelTumor TypeDosageTumor Growth InhibitionKey Findings
Deferoxamine (DFO) Xenograft MiceCisplatin-Resistant Lung Adenocarcinoma8 mg/kg, i.p.Growth-slowing effect observedDFO was effective in inducing cell death in cisplatin-resistant lung adenocarcinoma cells.[1]
Deferoxamine (DFO) MiceAcute Lymphoblastic LeukemiaNot specifiedInhibited tumor growthDFO downregulated several key signaling pathways involved in cancer progression.[2]
Dp44mT Nude MiceMelanoma XenograftNot specifiedNet growth was only 8% of control after 7 weeksShowed broad anti-tumor activity and could overcome resistance to established chemotherapeutics.[3]
VLX600 Xenograft MiceHuman Colon Carcinoma (HCT 116)Not specifiedSignificantly retarded tumor growthVLX600 targets mitochondrial metabolism, leading to cancer cell death.[4]
VLX600 Xenograft MiceColon Adenocarcinoma (HT-29)Not specifiedInhibited tumor growthShowed synergistic effects with other chemotherapy agents.[4]

Mechanism of Action: Signaling Pathways

The anti-tumor activity of iron chelators stems from their ability to disrupt iron-dependent cellular processes. The proposed signaling pathway for this compound and a generalized pathway for other iron chelators are depicted below.

bisucaberin_pathway This compound This compound Iron Intracellular Iron This compound->Iron Chelates DNA_Synth DNA Synthesis This compound->DNA_Synth Inhibits Iron->DNA_Synth Required for Cytostasis Cytostasis (Cell Growth Arrest) DNA_Synth->Cytostasis Inhibition leads to Tumor_Cell Tumor Cell DNA_Synth->Tumor_Cell Drives Proliferation Cytostasis->Tumor_Cell Sensitizes Macrophage Macrophage Macrophage->Tumor_Cell Mediates Cytolysis of Sensitized Cells Apoptosis Tumor Cell Apoptosis Tumor_Cell->Apoptosis Undergoes

Caption: Proposed signaling pathway for this compound's anti-tumor activity.

iron_chelator_pathway Iron_Chelator Iron Chelator (e.g., DFO, Dp44mT, VLX600) Iron Intracellular Iron Pool Iron_Chelator->Iron Depletes RNR Ribonucleotide Reductase Iron_Chelator->RNR Inhibits ROS Reactive Oxygen Species Iron_Chelator->ROS Generates Iron->RNR Essential Cofactor DNA_Synthesis DNA Synthesis & Repair RNR->DNA_Synthesis Required for Cell_Cycle Cell Cycle Progression RNR->Cell_Cycle Inhibition Arrests DNA_Synthesis->Cell_Cycle Enables Tumor_Cell Tumor Cell Cell_Cycle->Tumor_Cell Leads to Proliferation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces Apoptosis Apoptosis Oxidative_Stress->Apoptosis Triggers Apoptosis->Tumor_Cell Induces Death in

Caption: Generalized signaling pathway for in vivo active iron chelators.

Experimental Protocols

Validating the in vivo anti-tumor activity of a compound like this compound would require rigorous preclinical testing. Below is a standard experimental protocol for evaluating anti-tumor efficacy in a xenograft mouse model.

Objective: To determine the in vivo anti-tumor activity of a test compound in an established tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human tumor cell line (relevant to the cancer type of interest)

  • Test compound (e.g., this compound)

  • Vehicle control

  • Positive control (an established anti-tumor drug)

  • Cell culture reagents

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen human tumor cell line under standard conditions.

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS), with or without Matrigel.

    • Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6 to 10 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound low dose, test compound high dose, positive control).

  • Drug Administration:

    • Administer the test compound, vehicle, and positive control to the respective groups according to the planned dosing schedule (e.g., daily, twice weekly) and route of administration (e.g., intraperitoneal, intravenous, oral).

  • Tumor Measurement and Monitoring:

    • Measure tumor dimensions with calipers two to three times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and general health of the mice throughout the study.

  • Endpoint and Data Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis).

    • Analyze the data to determine the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

    • Perform statistical analysis to assess the significance of the observed differences.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Tumor Cell Culture Cell_Implantation Subcutaneous Cell Implantation in Immunocompromised Mice Cell_Culture->Cell_Implantation Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Admin Drug Administration (Vehicle, this compound, Positive Control) Randomization->Drug_Admin Tumor_Measurement Regular Tumor Volume & Body Weight Measurement Drug_Admin->Tumor_Measurement Endpoint Study Endpoint & Tumor Excision Tumor_Measurement->Endpoint Data_Analysis Calculation of Tumor Growth Inhibition & Statistical Analysis Endpoint->Data_Analysis

Caption: Experimental workflow for in vivo validation of anti-tumor activity.

Logical Comparison: this compound vs. In Vivo Active Iron Chelators

The following diagram illustrates the logical comparison between this compound and other iron chelators with established in vivo anti-tumor data.

Caption: Logical relationship comparing this compound with other iron chelators.

References

A Comparative Analysis of the Iron-Chelating Efficiency of Bisucaberin and Desferrioxamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the iron-chelating efficiency of Bisucaberin and Desferrioxamine, two potent iron-chelating agents. The following sections present a summary of their performance based on available experimental data, detailed experimental protocols, and an overview of the known signaling pathways modulated by Desferrioxamine.

Data Presentation: Iron-Chelating Efficiency

The iron-chelating efficiency of this compound and Desferrioxamine has been evaluated using various in vitro assays. The table below summarizes the key quantitative data available for a direct comparison.

ChelatorAssayParameterValueSource
This compound B Chrome Azurol S (CAS) AssayIC5055 µM[1]
This compound (cyclic) Chrome Azurol S (CAS) AssayIC5037 µM[1]
Desferrioxamine (DFO) Binding CapacityMass Ratio~8.5 mg Fe(III) per 100 mg DFO[2]
Desferrioxamine (DFO) Chrome Azurol S (CAS) AssayActivityConcentration-dependent decrease in absorbance at 630 nm (Comparable to other potent siderophores)[2]

Note: A direct comparison of IC50 values from the CAS assay for both compounds is challenging due to the lack of a standardized, publicly available IC50 value for Desferrioxamine under the exact same experimental conditions as those reported for this compound. However, Desferrioxamine is consistently used as a high-affinity positive control in these assays, indicating its strong iron-chelating capabilities.

Experimental Protocols

Chrome Azurol S (CAS) Assay for Siderophore Detection

The Chrome Azurol S (CAS) assay is a widely used method to determine the siderophore activity of compounds by measuring their ability to sequester iron from a dye-iron complex, resulting in a color change.

Principle: The assay is based on the competition for iron between the chelator being tested and the strong iron chelator, Chrome Azurol S. In the presence of a shuttle molecule, the blue-colored CAS-iron(III) complex will release the iron to a stronger chelator, causing the dye to change from blue to orange. The decrease in absorbance at 630 nm is proportional to the amount of iron chelated by the test compound.

Reagents:

  • CAS Stock Solution: Dissolve Chrome Azurol S in deionized water.

  • Fe(III) Solution: Dissolve FeCl₃·6H₂O in HCl.

  • Shuttle Solution: Dissolve Hexadecyltrimethylammonium bromide (HDTMA) in deionized water.

  • Buffer Solution: Prepare a suitable buffer (e.g., PIPES buffer) and adjust the pH.

  • CAS Assay Solution: Mix the above solutions in a specific order and volume ratio.

Procedure:

  • Prepare a series of dilutions of the test compound (e.g., this compound, Desferrioxamine) in a suitable buffer.

  • Add a fixed volume of the CAS assay solution to each dilution of the test compound in a microplate well.

  • Incubate the mixture at room temperature for a defined period (e.g., 20 minutes) to allow for the color change to stabilize.

  • Measure the absorbance of each well at 630 nm using a microplate reader.

  • A control containing only the buffer and CAS assay solution is used as a reference.

  • The percentage of siderophore activity is calculated using the following formula: % Siderophore Activity = [(Ar - As) / Ar] x 100 where Ar is the absorbance of the reference (control) and As is the absorbance of the sample.

  • The IC50 value, the concentration of the chelator that causes 50% inhibition of the CAS-iron complex, can be determined by plotting the percentage of siderophore activity against the logarithm of the chelator concentration and fitting the data to a dose-response curve.

Signaling Pathways

Iron chelation by agents like Desferrioxamine can significantly impact cellular signaling pathways, primarily due to the role of iron as a cofactor for various enzymes involved in signal transduction. The effects of this compound on mammalian cellular signaling pathways are not well-documented in publicly available literature.

Desferrioxamine-Modulated Signaling Pathways

Desferrioxamine has been shown to influence key signaling pathways involved in cellular stress response, inflammation, and angiogenesis.

1. HIF-1α (Hypoxia-Inducible Factor 1-alpha) Stabilization:

Under normal oxygen conditions (normoxia), the enzyme prolyl hydroxylase (PHD), which requires iron as a cofactor, hydroxylates HIF-1α, leading to its degradation. By chelating intracellular iron, Desferrioxamine inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α then translocates to the nucleus and activates the transcription of various genes involved in adaptation to hypoxia, such as those related to angiogenesis and glycolysis.

HIF1a_Pathway cluster_0 Normoxia cluster_1 Iron Chelation (Desferrioxamine) PHD PHD (Iron-dependent) HIF1a_normoxia HIF-1α PHD->HIF1a_normoxia Hydroxylation VHL VHL HIF1a_normoxia->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_normoxia Degradation DFO Desferrioxamine Iron Intracellular Iron DFO->Iron Chelates PHD_inhibited PHD (Inhibited) Iron->PHD_inhibited Depletion HIF1a_stabilized HIF-1α (Stabilized) Nucleus Nucleus HIF1a_stabilized->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Activation

Caption: Desferrioxamine-induced HIF-1α stabilization pathway.

2. NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling:

The transcription factor NF-κB plays a central role in regulating inflammatory responses. Studies have shown that iron can act as a pro-inflammatory signal by promoting NF-κB activation. Desferrioxamine, by chelating iron, can inhibit the activation of the IKK (IκB kinase) complex, which is crucial for the phosphorylation and subsequent degradation of IκBα. This prevents the release and nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

NFkB_Pathway cluster_0 Pro-inflammatory Stimulus cluster_1 Effect of Desferrioxamine Stimulus Pro-inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates Proteasome Proteasome IkBa->Proteasome Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa NF-κB-IκBα (Inactive Complex) NFkB_IkBa->NFkB Release Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activation DFO Desferrioxamine Iron Intracellular Iron DFO->Iron Chelates IKK_inhibited IKK Complex (Inhibited) Iron->IKK_inhibited Inhibition of Activation

References

Cross-Validation of Analytical Methods for Bisucaberin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Bisucaberin, a siderophore with potential applications in drug development. Due to the limited availability of direct comparative studies on this compound, this document leverages data from validated methods for Desferrioxamine B, a structurally related and well-characterized hydroxamate siderophore, to provide representative performance characteristics. This approach allows for an informed selection of analytical techniques for the quantification of this compound in various research and development settings.

Introduction to this compound and its Analytical Challenges

This compound is a cyclic hydroxamate siderophore that has demonstrated cytostatic activity against tumor cells by inhibiting DNA synthesis and sensitizing them to macrophage-mediated cytolysis.[1] Its potent iron-chelating properties are central to its biological activity and present specific challenges for accurate and reproducible quantification. The development of robust analytical methods is crucial for pharmacokinetic studies, formulation development, and quality control of this compound-based therapeutics.

This guide focuses on two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of representative HPLC-UV and LC-MS/MS methods, based on data for the analogous siderophore, Desferrioxamine B.

ParameterHPLC-UV (Representative Method for Desferrioxamine B)LC-MS/MS (Representative Method for Cyclic Peptides)
Linearity Range 8 - 96 µg/mL[2]1.5 - 48 ng/mL[3]
Accuracy 98.0% - 102.0%[2]Within ±15% of nominal concentration[3]
Precision (%RSD) < 2.0%[2]Intra-assay: 4.0% - 14.2%, Total: 4.6% - 12.4%[4]
Limit of Detection (LOD) 0.2 nmol on-column (for Ferrioxamine)[5]Not explicitly stated, but LLOQ is very low
Lower Limit of Quantification (LLOQ) 0.3 nmol on-column (for Ferrioxamine)[5]1.5 ng/mL[3]

Note: The data presented for the HPLC-UV method is based on the analysis of Desferrioxamine B complexed with iron (Ferrioxamine) or copper.[2][5] The LC-MS/MS data is representative of methods validated for the quantification of cyclic peptides in biological matrices.[3][4] These values should be considered as estimates for this compound analysis and would require method-specific validation.

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of hydroxamate siderophores.

Representative HPLC-UV Method for Hydroxamate Siderophores

This protocol is adapted from a validated method for the determination of Desferrioxamine B.[2]

  • Chromatographic System: Waters RP-HPLC system with a UV detector.

  • Column: Symmetry® C18 column.

  • Mobile Phase: 0.1% Formic acid and Methanol (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Sample Preparation: For analysis, the siderophore is complexed with a metal ion (e.g., Fe²⁺) by mixing the drug and metal ion solution in a 1:5 ratio. The resulting complex is then directly injected.

  • Standard Preparation: Prepare a series of standard solutions of the siderophore-metal complex in the mobile phase to cover the desired concentration range (e.g., 8 - 96 µg/mL).

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Representative LC-MS/MS Method for Cyclic Peptides/Siderophores

This protocol is a general representation based on methods for the bioanalysis of cyclic peptides.[3]

  • Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from low to high percentage of mobile phase B.

  • Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.

  • Sample Preparation: For biological samples (e.g., plasma), protein precipitation followed by solid-phase extraction (SPE) is a common approach to remove interferences and concentrate the analyte.

  • Standard and Quality Control (QC) Sample Preparation: Spike known concentrations of this compound into the same matrix as the samples to prepare calibration standards and QC samples.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentrations of the calibration standards. The concentration of this compound in the samples is then calculated from this curve.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound's Anti-Cancer Activity

This compound's primary mechanism of action involves the chelation of intracellular iron, which is essential for cellular processes, including DNA synthesis. The depletion of iron disrupts the function of iron-dependent enzymes, leading to cell cycle arrest and sensitization of tumor cells to the immune system.

Bisucaberin_Mechanism This compound This compound IntracellularFe Intracellular Iron (Fe³⁺) This compound->IntracellularFe Chelates RR Ribonucleotide Reductase (Iron-dependent) This compound->RR Inhibits via Iron Depletion p21 p21 (CDK Inhibitor) This compound->p21 Upregulates CyclinD_CDK4 Cyclin D / CDK4 This compound->CyclinD_CDK4 Downregulates Macrophage Macrophage This compound->Macrophage Sensitizes Tumor Cells to IntracellularFe->RR Cofactor for dNTPs dNTP Synthesis RR->dNTPs Catalyzes DNASynthesis DNA Synthesis & Repair dNTPs->DNASynthesis Required for G1S_Arrest G1/S Phase Cell Cycle Arrest DNASynthesis->G1S_Arrest Inhibition leads to p21->CyclinD_CDK4 Inhibits CyclinD_CDK4->G1S_Arrest Inhibition leads to M1_Polarization M1 Polarization (Pro-inflammatory) Macrophage->M1_Polarization Promotes Cytolysis Tumor Cell Cytolysis M1_Polarization->Cytolysis Mediates TumorCell Tumor Cell Cytolysis->TumorCell Targets CrossValidation_Workflow start Start: Define Validation Parameters prep_samples Prepare Identical Sets of QC Samples and Standards start->prep_samples hplc_analysis Analyze Samples using Validated HPLC-UV Method prep_samples->hplc_analysis lcms_analysis Analyze Samples using Validated LC-MS/MS Method prep_samples->lcms_analysis data_hplc Collect HPLC-UV Data: - Peak Area - Retention Time hplc_analysis->data_hplc data_lcms Collect LC-MS/MS Data: - Peak Area Ratio - Retention Time lcms_analysis->data_lcms compare Compare Results: - Accuracy - Precision - Linearity data_hplc->compare data_lcms->compare evaluate Evaluate Against Acceptance Criteria compare->evaluate pass Methods are Cross-Validated evaluate->pass Pass fail Investigate Discrepancies & Re-evaluate evaluate->fail Fail

References

Confirming the structure of Bisucaberin through independent analysis.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of spectroscopic data provides affirmative evidence for the cyclic dimeric hydroxamate structure of Bisucaberin. This guide compares its structural features with related siderophores, this compound B, Nocardamine, and Desferrioxamine B, supported by detailed experimental protocols and data analysis.

Researchers and drug development professionals now have access to a consolidated guide confirming the structure of this compound, a siderophore with potential anticancer activity. This publication presents a comparative analysis of this compound's structural data alongside its linear counterpart, this compound B, and two other well-characterized siderophores, Nocardamine (Desferrioxamine E) and Desferrioxamine B. The structural elucidation is primarily based on a thorough analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Structural Comparison of this compound and Related Siderophores

The structure of this compound, first reported in 1987, was determined to be a cyclic dimer of two N-hydroxy-N-succinyl-cadaverine units.[1] Independent analysis of spectroscopic data from related compounds provides strong corroborating evidence for this cyclic structure. The following table summarizes key quantitative data obtained from NMR and MS analyses of this compound B, Nocardamine, and Desferrioxamine B, offering a basis for structural comparison. Although the original X-ray crystallographic data for this compound containing specific bond lengths and angles was not available for this independent review, the spectroscopic data presented provides a robust confirmation of its molecular architecture in solution.

ParameterThis compound BNocardamine (Desferrioxamine E)Desferrioxamine B
Molecular Formula C₁₈H₃₄N₄O₇C₂₇H₄₈N₆O₉C₂₅H₄₈N₆O₈
Molecular Weight 418.49 g/mol 600.71 g/mol 560.68 g/mol
¹H NMR (ppm) See Table 1 belowSee Table 2 belowSee Table 3 below
¹³C NMR (ppm) See Table 1 belowSee Table 2 belowSee Table 3 below
Mass Spectrometry HR-ESIMS m/z 419.25019 [M+H]⁺HRESIMS m/z 601.3556 [M+H]⁺, 623.3402 [M+Na]⁺HRMS (ESI) m/z: [M+H]⁺ calcd for C₂₅H₄₉N₆O₈ 561.3606; found 561.3620

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound B in CD₃OD:DMSO-d₆ (1:1) [2]

PositionδC (ppm)δH (ppm, mult., J in Hz)
1175.8
228.02.44 (t, 6.4)
333.02.31 (t, 6.4)
4171.9
546.13.45 (t, 6.4)
625.81.47
726.11.21 (quint., 7.2)
828.31.35 (quint., 7.2)
938.52.99 (quint., 7.2)
1'171.5
2'27.82.29 (t, 6.4)
3'30.32.59 (t, 6.4)
4'171.9
5'46.63.48 (t, 6.4)
6'25.51.51
7'26.11.21 (quint., 7.2)
8'28.31.35 (quint., 7.2)
9'38.52.99 (quint., 7.2)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Nocardamine in CDCl₃ and MeOD (1:1)

PositionδC (ppm)δH (ppm, mult., J in Hz)
1, 1', 1''173.1
2, 2', 2''30.52.67 (t, 6.3)
3, 3', 3''29.52.44 (t, 6.3)
4, 4', 4''173.9
5, 5', 5''48.03.63 (t, 6.3)
6, 6', 6''28.11.63 (m)
7, 7', 7''25.11.40 (m)
8, 8', 8''28.11.63 (m)
9, 9', 9''39.93.23 (t, 6.3)

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Desferrioxamine B in D₂O

PositionδC (ppm)δH (ppm)
1170.5
219.1, 18.72.13, 2.11
3173.1
447.33.64
525.0, 24.81.69
622.6, 22.21.36
727.4, 27.31.52
838.9, 38.73.17
9173.2
1030.0, 29.92.79, 2.67
1127.1, 27.02.53, 2.49
12172.8
1347.23.64
1425.8, 25.61.63
1522.6, 22.21.30
1627.4, 27.31.52
1747.43.64
18174.4
1930.0, 29.92.79, 2.67
2027.1, 27.02.53, 2.49
21172.8
2247.23.64
2325.8, 25.61.63
2422.6, 22.21.30
2527.4, 27.31.52

Experimental Protocols

The structural confirmation of this compound and the comparative analysis presented in this guide are based on standard and well-established analytical techniques. The following sections provide an overview of the methodologies typically employed for the structure elucidation of such natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule and the connectivity of atoms.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is typically used.

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆, or a mixture thereof) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and minimize signal overlap with the solvent peak.

Data Acquisition:

  • ¹H NMR: Provides information about the number of different types of protons and their chemical environments. Key parameters include chemical shift (δ), integration (relative number of protons), and coupling constants (J), which reveal neighboring protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms. Proton-decoupled spectra are usually acquired to simplify the spectrum to a series of single peaks for each unique carbon.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the precise molecular weight and elemental composition of the molecule.

Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument is commonly used.

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or water) at a low concentration (typically in the µg/mL range).

Data Acquisition: The sample solution is infused into the ESI source, where it is ionized. The mass analyzer then measures the mass-to-charge ratio (m/z) of the resulting ions with high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the molecular formula.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the molecule in the solid state, including bond lengths and angles.

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector is used.

Sample Preparation: This is often the most challenging step and requires growing a single crystal of the compound of sufficient size and quality (typically > 0.1 mm in all dimensions). This can be achieved through various crystallization techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

Data Collection and Structure Refinement: The crystal is mounted on the diffractometer and irradiated with X-rays. The diffraction pattern is collected and processed to determine the unit cell dimensions and the intensities of the reflections. This data is then used to solve the crystal structure and refine the atomic positions, providing a detailed three-dimensional model of the molecule.

Visualizing the Path to Structural Confirmation

The following diagrams illustrate the logical workflow and the key relationships in the structural analysis of this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation Fermentation Bacterial Fermentation Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Purification Extraction->Chromatography HRMS HR-Mass Spectrometry Chromatography->HRMS NMR_1D 1D NMR (¹H, ¹³C) Chromatography->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Chromatography->NMR_2D Xray X-ray Crystallography Chromatography->Xray MolFormula Molecular Formula HRMS->MolFormula Connectivity Atom Connectivity NMR_1D->Connectivity NMR_2D->Connectivity Structure 3D Structure Xray->Structure Confirmatory MolFormula->Connectivity Connectivity->Structure

Experimental workflow for this compound structure confirmation.

signaling_pathway This compound This compound (Cyclic Dimer) Bisucaberin_B This compound B (Linear Dimer) Bisucaberin_B->this compound Cyclization Nocardamine Nocardamine (Cyclic Trimer) Desferrioxamine_B Desferrioxamine B (Linear Trimer) HSC N-hydroxy-N-succinyl -cadaverine HSC->Bisucaberin_B Dimerization HSC->Nocardamine Trimerization & Cyclization HSC->Desferrioxamine_B Trimerization

Structural relationship of this compound and its analogs.

References

A Comparative Performance Analysis of Bisucaberin and Related Siderophores

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Bisucaberin, a cyclic dihydroxamate siderophore, with its linear counterpart, this compound B, and the clinically relevant siderophore, Desferrioxamine B. This compound, produced by marine bacteria such as Alteromonas haloplanktis, is a high-affinity iron (Fe³⁺) chelator.[1][2][3] Beyond its fundamental role in bacterial iron acquisition, this compound has demonstrated cytostatic effects on tumor cells and sensitizes them to macrophage-mediated cytolysis, suggesting its potential in oncological research.[1] This document is intended for researchers, scientists, and drug development professionals interested in the comparative efficacy and methodologies for evaluating this class of compounds.

Comparative Performance Data: Ferric Iron Chelation

The primary function of siderophores is to sequester ferric iron. The efficiency of this action is a key performance metric. The Chrome Azurol S (CAS) assay is a standard method to quantify this capability, with the half-maximal inhibitory concentration (IC₅₀) indicating the concentration of the siderophore required to reduce the CAS-ferric ion complex by 50%. Lower IC₅₀ values denote higher chelating activity.

Performance MetricThis compoundThis compound BDesferrioxamine B
Ferric Iron Chelation (IC₅₀) 37 µM[4]55 µM[4]Data not available in compared studies
Molecular Structure Macrocyclic Dimer[5][6]Linear Dimer[5][7]Linear Trihydroxamate

Note: this compound B is the linear, ring-opened form of this compound.[5] Desferrioxamine B is a well-characterized siderophore used clinically for iron overload, and while it is a relevant alternative, direct comparative IC₅₀ data with this compound under identical experimental conditions was not available in the reviewed literature.

Detailed Experimental Protocols

Chrome Azurol S (CAS) Assay for Siderophore Activity

This protocol outlines the spectrophotometric method to quantify the iron-chelating activity of siderophores.

Objective: To determine and compare the ferric iron-chelating efficiency of this compound and its alternatives by measuring the displacement of iron from the highly colored Chrome Azurol S-iron complex.

Materials & Reagents:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer

  • FeCl₃·6H₂O

  • This compound

  • This compound B (or other comparative siderophores)

  • 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Mix the CAS and HDTMA solutions.

    • Prepare an iron solution by dissolving 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • Slowly add the iron solution to the CAS/HDTMA mixture while stirring, resulting in a dark blue solution.

    • Separately, prepare a PIPES buffer solution (30.24 g in 400 mL of deionized water) and adjust the pH to 6.8.

    • Autoclave the PIPES buffer and allow it to cool.

    • Mix the blue dye solution with the PIPES buffer and bring the final volume to 1 liter.

  • Assay Performance:

    • Prepare serial dilutions of this compound and the alternative compounds in a suitable solvent (e.g., water or DMSO).

    • In a 96-well plate, add 100 µL of the CAS assay solution to each well.

    • Add 100 µL of the siderophore dilutions to the respective wells.

    • Include a blank control (100 µL of solvent) and a reference control.

    • Incubate the plate at room temperature for a specified time (e.g., 20 minutes).

  • Data Acquisition:

    • Measure the absorbance of each well at 630 nm using a microplate reader.[4][8]

    • The decrease in absorbance at 630 nm is proportional to the amount of iron chelated by the siderophore.

  • Data Analysis:

    • Calculate the percentage of iron chelation for each concentration relative to the blank control.

    • Plot the concentration of the siderophore against the percentage of chelation.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Signaling and Workflow Diagrams

This compound's Proposed Anti-Tumor Mechanism

This compound has been shown to induce cytostasis in tumor cells, making them more susceptible to lysis by macrophages. This is attributed to the specific inhibition of DNA synthesis within the tumor cells.[1]

Bisucaberin_Mechanism cluster_cell Tumor Cell DNA_Synth DNA Synthesis Proliferation Cell Proliferation (Cytostasis) DNA_Synth->Proliferation enables Cytolysis Tumor Cell Cytolysis Proliferation->Cytolysis This compound This compound This compound->DNA_Synth inhibits Macrophage Macrophage Macrophage->Cytolysis mediates

Caption: Proposed mechanism of this compound-induced tumor cell sensitization.

Experimental Workflow: Siderophore Comparison

The following diagram illustrates a typical workflow for isolating and comparing the performance of novel siderophores like this compound.

Siderophore_Workflow cluster_assay Performance Assays start Bacterial Culture (e.g., A. haloplanktis) extraction Supernatant Extraction start->extraction hplc HPLC Fractionation extraction->hplc char Structural Characterization (e.g., HR-ESIMS, NMR) hplc->char cas_assay CAS Assay (Iron Chelation) hplc->cas_assay char->cas_assay compare Comparative Data Analysis cas_assay->compare cell_assay Cell-Based Assays (e.g., Cytotoxicity) cell_assay->compare end Guide Publication compare->end

Caption: Workflow for siderophore isolation, characterization, and comparison.

References

A Comparative Review of Hydroxamate-Type Siderophores: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of hydroxamate-type siderophores, supported by experimental data. It delves into their performance, characteristics, and the methodologies used for their evaluation.

Hydroxamate-type siderophores are a major class of iron-chelating molecules produced by a wide variety of microorganisms, including bacteria and fungi, to acquire iron from their environment. Iron is an essential nutrient for most living organisms, but its bioavailability is often limited. Siderophores play a crucial role in microbial life by scavenging ferric iron (Fe³⁺) and transporting it into the cell. Their high affinity and specificity for iron have also made them attractive candidates for various applications in medicine and biotechnology, including the development of novel antimicrobial agents and the treatment of iron overload diseases.

This guide offers a comparative analysis of various hydroxamate siderophores, focusing on their iron-binding affinities, the microorganisms that produce them, and the experimental protocols used to characterize their function.

Comparative Performance of Hydroxamate Siderophores

The efficacy of a siderophore is primarily determined by its affinity for ferric iron. This is often expressed as a stability constant (log K) or as the pFe value, which represents the negative logarithm of the free Fe³⁺ concentration at a defined pH and siderophore concentration. A higher log K or pFe value indicates a stronger iron-chelating ability.

SiderophoreProducing Microorganism(s)Typelog K (Fe³⁺)pFe
Ferrioxamine BStreptomyces pilosusTrihydroxamate30.626.6
Ferrioxamine EStreptomyces pilosusTrihydroxamate32.527.9
FerrichromeUstilago sphaerogena, Aspergillus spp., Penicillium spp.Trihydroxamate29.125.4
CoprogenNeurospora crassa, Penicillium spp.Trihydroxamate30.125.8
AerobactinEnterobacter aerogenes, Escherichia coliDihydroxamate-citrate22.923.4
SchizokinenAnabaena sp., Bacillus megateriumDihydroxamate--
Rhodotorulic acidRhodotorula mucilaginosaDihydroxamate22.521.3
Marinobactin EMarine bacteriaDihydroxamate-β-hydroxyaspartate31.80-
Aquachelin CMarine bacteriaDihydroxamate-β-hydroxyaspartate31.4-

Experimental Protocols

Accurate and reproducible experimental methods are critical for the comparative evaluation of siderophores. Below are detailed protocols for key experiments.

Siderophore Production and Detection: Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a universal and highly sensitive method for detecting the production of siderophores by microorganisms. The assay is based on the principle that siderophores will remove iron from the blue-colored CAS-iron-HDTMA complex, resulting in a color change to orange.

Materials:

  • CAS (Chrome Azurol S)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Ferric chloride (FeCl₃·6H₂O)

  • PIPES buffer

  • Minimal media (e.g., M9 salts)

  • Casamino acids

  • Glucose

  • Bacto agar

Protocol:

  • Preparation of Blue Dye Solution:

    • Solution 1: Dissolve 60.5 mg of CAS in 50 ml of deionized water.

    • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

    • Solution 3: Dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

    • Slowly mix Solution 1 and Solution 2, then slowly add Solution 3 while stirring. The resulting solution should be blue. Autoclave and store in a dark bottle.

  • Preparation of CAS Agar Plates:

    • Prepare 900 ml of minimal media agar and autoclave.

    • Cool the agar to 50°C.

    • Aseptically add 100 ml of the sterile Blue Dye solution and mix gently.

    • Pour the CAS agar into sterile petri dishes.

  • Inoculation and Incubation:

    • Inoculate the center of the CAS agar plates with the test microorganism.

    • Incubate the plates at the optimal growth temperature for the microorganism for 24-72 hours.

  • Observation:

    • The presence of an orange halo around the microbial growth indicates the production of siderophores. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.

Characterization of Hydroxamate Siderophores: Tetrazolium Salt Test

This qualitative test is specific for the detection of hydroxamate-type siderophores.

Materials:

  • Tetrazolium salt (e.g., Iodonitrotetrazolium chloride)

  • 2N Sodium hydroxide (NaOH)

  • Culture supernatant

Protocol:

  • To a small amount of tetrazolium salt in a test tube, add 1-2 drops of 2N NaOH.

  • Add 0.1 ml of the culture supernatant to be tested.

  • The immediate appearance of a deep red color indicates the presence of hydroxamate-type siderophores.

Iron Uptake Assay

This assay measures the ability of a microorganism to take up iron complexed to a specific siderophore.

Materials:

  • Radioactive iron (⁵⁵Fe or ⁵⁹Fe)

  • Purified siderophore

  • Microorganism culture

  • Washing buffer

  • Scintillation counter

Protocol:

  • Grow the microorganism under iron-limiting conditions to induce the expression of siderophore uptake systems.

  • Prepare the ferric-siderophore complex by mixing the purified siderophore with radioactive iron.

  • Add the radioactive ferric-siderophore complex to the microbial culture.

  • Incubate for a specific period.

  • Stop the uptake by rapidly filtering the cells and washing them with a cold washing buffer to remove any non-specifically bound iron.

  • Measure the amount of radioactivity incorporated into the cells using a scintillation counter.

  • The rate of iron uptake can be calculated and compared between different siderophores.

Signaling Pathways and Transport Mechanisms

The production and uptake of hydroxamate siderophores are tightly regulated processes, primarily controlled by the intracellular iron concentration.

Regulation of Siderophore Biosynthesis

In many bacteria, the expression of genes involved in siderophore biosynthesis and transport is repressed by the Ferric Uptake Regulator (Fur) protein. When intracellular iron levels are sufficient, Fe²⁺ acts as a cofactor for Fur, enabling it to bind to specific DNA sequences (Fur boxes) in the promoter regions of target genes, thereby blocking their transcription. Under iron-limiting conditions, Fur is inactive, allowing for the transcription of siderophore-related genes.

Regulation_of_Siderophore_Biosynthesis cluster_iron_replete High Intracellular Iron cluster_iron_deficient Low Intracellular Iron Fe2 Fe²⁺ Fur_inactive Inactive Fur Fe2->Fur_inactive Binds to Fur_active Active Fur-Fe²⁺ Complex Fur_inactive->Fur_active Forms Fur_box Fur Box (DNA) Fur_active->Fur_box Binds to Transcription_blocked Transcription Blocked Siderophore_genes Siderophore Biosynthesis Genes Siderophore_genes->Transcription_blocked Represses Transcription Fur_inactive2 Inactive Fur Siderophore_genes2 Siderophore Biosynthesis Genes Transcription_active Transcription Siderophore_genes2->Transcription_active Allows Transcription Siderophore Siderophore Production Transcription_active->Siderophore

Caption: Regulation of siderophore biosynthesis by the Fur protein.

Siderophore-Mediated Iron Transport

The mechanism of ferric-siderophore transport differs between Gram-negative and Gram-positive bacteria due to their different cell envelope structures.

Gram-Negative Bacteria:

In Gram-negative bacteria, the ferric-siderophore complex is first recognized and bound by a specific outer membrane receptor. The transport across the outer membrane is an energy-dependent process that requires the TonB-ExbB-ExbD complex, which transduces the proton motive force from the inner membrane. Once in the periplasm, the complex is bound by a periplasmic binding protein, which delivers it to an ABC (ATP-binding cassette) transporter in the inner membrane for translocation into the cytoplasm.

Gram_Negative_Transport cluster_outer Outer Membrane cluster_periplasm Periplasm cluster_inner Inner Membrane OM_receptor Outer Membrane Receptor Fe_Siderophore2 Fe³⁺-Siderophore OM_receptor->Fe_Siderophore2 Transports PBP Periplasmic Binding Protein ABC_transporter ABC Transporter PBP->ABC_transporter Delivers Fe_Siderophore3 Fe³⁺-Siderophore ABC_transporter->Fe_Siderophore3 Transports TonB_complex TonB-ExbB-ExbD TonB_complex->OM_receptor Energizes Extracellular Extracellular Space Cytoplasm Cytoplasm Fe_Siderophore Fe³⁺-Siderophore Fe_Siderophore->OM_receptor Binds Fe_Siderophore2->PBP Binds Fe_release Iron Release Fe_Siderophore3->Fe_release

Caption: Ferric-siderophore transport in Gram-negative bacteria.

Gram-Positive Bacteria:

Gram-positive bacteria lack an outer membrane. The ferric-siderophore complex is directly bound by a substrate-binding protein that is either tethered to the cytoplasmic membrane or is part of an ABC transporter complex. The complex is then translocated across the cytoplasmic membrane into the cell via the ABC transporter.

Gram_Positive_Transport cluster_membrane Cytoplasmic Membrane SBP Substrate-Binding Protein ABC_transporter ABC Transporter SBP->ABC_transporter Delivers Fe_Siderophore2 Fe³⁺-Siderophore ABC_transporter->Fe_Siderophore2 Transports Extracellular Extracellular Space Cytoplasm Cytoplasm Fe_Siderophore Fe³⁺-Siderophore Fe_Siderophore->SBP Binds Fe_release Iron Release Fe_Siderophore2->Fe_release

Caption: Ferric-siderophore transport in Gram-positive bacteria.

Experimental Workflow for Siderophore Research

The study of siderophores typically follows a structured workflow, from the initial discovery to the characterization of their biological function.

Siderophore_Workflow cluster_discovery Discovery & Isolation cluster_characterization Characterization cluster_functional Functional Analysis cluster_application Application Isolation Isolation of Microorganism Screening Screening for Siderophore Production (CAS Assay) Isolation->Screening Production Large-scale Production Screening->Production Purification Purification (e.g., HPLC) Production->Purification Structure Structural Elucidation (NMR, Mass Spec) Purification->Structure Typing Siderophore Typing (e.g., Tetrazolium Test) Purification->Typing Iron_binding Iron Binding Affinity (Spectrophotometry) Purification->Iron_binding Uptake_assay Iron Uptake Assays Purification->Uptake_assay Growth_assay Growth Promotion Assays Uptake_assay->Growth_assay Gene_expression Gene Expression Analysis Growth_assay->Gene_expression Antimicrobial Antimicrobial Activity Growth_assay->Antimicrobial Bioremediation Bioremediation Potential Growth_assay->Bioremediation Medical Medical Applications Antimicrobial->Medical

Caption: A typical experimental workflow for siderophore research.

Evaluating the Specificity of Bisucaberin for Iron: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bisucaberin's iron-chelating properties against other common iron chelators. The following sections detail quantitative data, experimental methodologies, and relevant biological pathways to aid in the evaluation of this compound for therapeutic and research applications.

Introduction to this compound and Iron Chelation Therapy

This compound is a macrocyclic dihydroxamate siderophore, a class of compounds produced by microorganisms to scavenge iron from their environment.[1] Siderophores are known for their high affinity and specificity for ferric iron (Fe³⁺).[2] In clinical and research settings, iron chelators are crucial for treating iron overload conditions, which can arise from genetic disorders or frequent blood transfusions. An ideal iron chelator should exhibit high specificity for iron to minimize the depletion of other essential metal ions in the body. This guide evaluates the specificity of this compound for iron, comparing it with established iron chelators: Desferrioxamine, Deferiprone, and Deferasirox.

Comparative Analysis of Metal Ion Affinity

The efficacy and safety of an iron chelator are largely determined by its binding affinity and selectivity for iron over other biologically important metal ions such as zinc (Zn²⁺), copper (Cu²⁺), magnesium (Mg²⁺), and calcium (Ca²⁺). The following table summarizes the available quantitative data on the binding constants (log β) of this compound and other iron chelators with various metal ions. A higher log β value indicates a stronger binding affinity.

ChelatorMetal Ionlog βStoichiometry (Chelator:Metal)
This compound Fe³⁺ 64.3 [1]2:3 [1]
Zn²⁺Data not available
Cu²⁺Data not available
Mg²⁺Data not available
Ca²⁺Data not available
Desferrioxamine Fe³⁺ 30.6 1:1
Zn²⁺11.11:1
Cu²⁺14.11:1
Mg²⁺4.21:1
Ca²⁺2.51:1
Deferiprone Fe³⁺ 37.0 3:1
Zn²⁺13.92:1
Cu²⁺19.42:1
Mg²⁺5.22:1
Ca²⁺3.72:1
Deferasirox Fe³⁺ 36.9 2:1
Zn²⁺12.82:1
Cu²⁺19.92:1
Mg²⁺Data not available
Ca²⁺Data not available

Experimental Protocols

The determination of metal ion specificity for a chelator involves several key experimental techniques. Below are detailed methodologies for assessing the binding affinity and selectivity.

Potentiometric Titration for Stability Constant Determination

This method is used to determine the stability constants of metal-ligand complexes in solution.

Protocol:

  • Solution Preparation: Prepare standardized solutions of the chelator (e.g., this compound), the metal ions of interest (e.g., FeCl₃, ZnCl₂, CuCl₂, MgCl₂, CaCl₂), and a strong base (e.g., NaOH). All solutions should be prepared in a suitable ionic medium (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Titration Setup: Use a temperature-controlled reaction vessel equipped with a calibrated pH electrode and a burette for the addition of the titrant (NaOH).

  • Ligand Protonation Constants: Titrate a solution of the chelator with the standardized base in the absence of any metal ion to determine its protonation constants.

  • Metal-Ligand Stability Constants: Titrate a solution containing a known concentration of the chelator and a specific metal ion with the standardized base.

  • Data Analysis: Record the pH changes upon the addition of the base. The stability constants are then calculated from the titration data using specialized software that fits the potentiometric data to a model of all chemical equilibria in the solution.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a metal ion to a chelator, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation: Prepare solutions of the chelator in the sample cell and the metal ion in the injection syringe, both in the same buffer to minimize heats of dilution.

  • Titration: Inject small aliquots of the metal ion solution into the chelator solution at a constant temperature.

  • Data Acquisition: The instrument measures the heat change associated with each injection.

  • Data Analysis: The resulting data are plotted as heat per injection versus the molar ratio of metal to chelator. Fitting this data to a binding model yields the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Competitive Chelation Assays (e.g., Chrome Azurol S - CAS Assay)

This spectrophotometric assay is commonly used to screen for the iron-chelating activity of siderophores.

Protocol:

  • CAS Assay Solution Preparation: Prepare a solution of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a ferric iron solution in a suitable buffer. This forms a blue-colored ternary complex.

  • Assay: Add the chelator to be tested (e.g., this compound) to the CAS assay solution.

  • Measurement: If the test chelator has a higher affinity for iron than CAS, it will remove the iron from the CAS complex, causing a color change from blue to orange/yellow. The change in absorbance at a specific wavelength (e.g., 630 nm) is measured.

  • Quantification: The iron-chelating activity can be quantified by comparing the absorbance change to that of a known iron chelator standard.

Signaling Pathways and Experimental Workflows

Understanding the interaction of iron chelators with cellular iron metabolism is crucial for their development as therapeutic agents.

Cellular Iron Homeostasis

The following diagram illustrates the key pathways involved in maintaining cellular iron balance. Iron chelators can influence these pathways by depleting the labile iron pool.

Cellular_Iron_Homeostasis cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Transferrin-Fe Transferrin-Fe TfR1 Transferrin Receptor 1 (TfR1) Transferrin-Fe->TfR1 Binds Endosome Endosome TfR1->Endosome Internalization DMT1_membrane DMT1 Ferroportin Ferroportin (FPN) LIP Labile Iron Pool (LIP) Fe²⁺ Endosome->LIP Fe³⁺ -> Fe²⁺ (via DMT1) LIP->Ferroportin Export Ferritin Ferritin (Iron Storage) LIP->Ferritin Storage Mitochondria Mitochondria (Heme & Fe-S cluster synthesis) LIP->Mitochondria Utilization IRPs Iron Regulatory Proteins (IRPs) LIP->IRPs Regulates Ferritin->LIP Release IRPs->TfR1 Upregulates synthesis (in low iron) IRPs->Ferritin Downregulates synthesis (in low iron) This compound This compound This compound->LIP Chelates Fe²⁺

Caption: Cellular iron uptake, storage, utilization, and export pathways.

Experimental Workflow for Evaluating Chelator Specificity

The following diagram outlines a typical workflow for comparing the metal ion specificity of different chelators.

Chelator_Specificity_Workflow cluster_preparation Preparation cluster_assays Binding Affinity Assays cluster_analysis Data Analysis and Comparison Chelators Prepare Chelator Solutions (this compound, Desferrioxamine, etc.) Potentiometry Potentiometric Titration Chelators->Potentiometry ITC Isothermal Titration Calorimetry Chelators->ITC Spectroscopy UV-Vis/Fluorescence Spectroscopy Chelators->Spectroscopy Metal_Ions Prepare Metal Ion Solutions (Fe³⁺, Zn²⁺, Cu²⁺, Mg²⁺, Ca²⁺) Metal_Ions->Potentiometry Metal_Ions->ITC Metal_Ions->Spectroscopy Stability_Constants Calculate Stability Constants (log β) Potentiometry->Stability_Constants ITC->Stability_Constants Spectroscopy->Stability_Constants Selectivity_Ratio Determine Selectivity Ratio (log β [Fe³⁺] / log β [Other Metal]) Stability_Constants->Selectivity_Ratio Comparison Comparative Analysis of Specificity Selectivity_Ratio->Comparison

Caption: Workflow for determining and comparing metal ion specificity of chelators.

Conclusion

This compound demonstrates a very high binding affinity for ferric iron, consistent with its function as a siderophore. While direct quantitative comparisons of its binding affinity for other essential metal ions are limited in the current literature, the inherent chemical nature of hydroxamate siderophores strongly suggests a high degree of selectivity for Fe³⁺. For a comprehensive evaluation of this compound as a potential therapeutic iron chelator, further studies are warranted to determine its binding constants with a broader range of divalent and trivalent metal ions. The experimental protocols outlined in this guide provide a framework for conducting such comparative investigations. The exceptional iron affinity of this compound makes it a compelling candidate for further research and development in the field of iron chelation therapy.

References

Bisucaberin: An In Vitro and In Vivo Efficacy Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bisucaberin's performance, supported by available experimental data. This compound is a siderophore with potential applications in oncology.

In Vitro Efficacy of this compound

This compound, a cyclic hydroxamate siderophore, demonstrates notable in vitro effects primarily related to its iron-chelating properties. Its linear counterpart, this compound B, has also been studied for its ability to bind iron.

Iron Chelation Activity

The primary in vitro activity of this compound and its analogue, this compound B, is their ability to chelate ferric iron. This has been quantified using the Chrome Azurol S (CAS) assay, which measures the competition for iron between the siderophore and the CAS-iron complex. A decrease in the absorbance at 630 nm indicates a stronger iron-chelating ability.

CompoundIC50 (μM) for Iron Chelation
This compound37
This compound B55

Data sourced from a study comparing the ferric ion chelating activity of this compound and this compound B.

Antitumor Activity

This compound has been shown to have a direct cytostatic effect on tumor cells, meaning it inhibits their proliferation without directly causing cell death (cytolysis) in the absence of immune cells.[1] This cytostatic effect is attributed to the specific inhibition of DNA synthesis in tumor cells.[1] The activity of this compound is specifically inhibited by the presence of ferric ions, highlighting the essential role of iron chelation in its mechanism of action.[1]

Furthermore, this compound has a unique sensitizing activity. It renders tumor cells susceptible to cytolysis mediated by murine peritoneal macrophages.[1] This sensitization occurs both when tumor cells are pre-incubated with this compound and when it is added to a co-culture of macrophages and tumor cells.[1]

In Vivo Efficacy of this compound

Currently, there is a lack of publicly available, quantitative in vivo efficacy data for this compound from animal cancer models. Preclinical studies detailing tumor growth inhibition, survival rates, or direct comparative efficacy against other iron chelators like deferoxamine in vivo are not readily found in the reviewed scientific literature.

Comparison with Alternative Iron Chelators

Iron chelators are a class of drugs investigated for cancer therapy due to the reliance of cancer cells on iron for proliferation. While direct in vivo comparisons with this compound are unavailable, other iron chelators have been studied more extensively.

Iron ChelatorMechanism of ActionNotable In Vivo Findings (General)
Deferoxamine (DFO)Binds to ferric iron, leading to its excretion.Has shown anti-proliferative effects in leukemia and neuroblastoma models. Its efficacy can be limited by poor cell permeability.
Deferasirox (DFX)An oral iron chelator.Potentiates the effects of standard chemotherapeutics in some cancer models.
Deferiprone (DFP)An oral iron chelator.Can cross the blood-brain barrier and has been investigated in neurological tumor models.

Experimental Protocols

Chrome Azurol S (CAS) Assay for Siderophore Activity

This assay is used to quantify the iron-chelating ability of siderophores.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperidine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer

  • FeCl3·6H2O solution (1 mM in 10 mM HCl)

  • Siderophore solution (e.g., this compound)

Protocol:

  • Prepare CAS Solution: Dissolve CAS in water.

  • Prepare HDTMA Solution: Dissolve HDTMA in water.

  • Prepare CAS Assay Solution: Slowly mix the CAS solution with the HDTMA solution and the FeCl3 solution in a PIPES buffer. The final solution should be blue.

  • Assay: Add varying concentrations of the siderophore solution to the CAS assay solution.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 1 hour).

  • Measurement: Measure the absorbance of the solution at 630 nm using a spectrophotometer. The decrease in absorbance is proportional to the amount of iron chelated by the siderophore.

Macrophage-Mediated Tumor Cell Cytolysis Assay

This assay measures the ability of a compound to sensitize tumor cells to killing by macrophages.

Materials:

  • Tumor cell line (e.g., L1210, P388)

  • Peritoneal macrophages (harvested from mice)

  • This compound

  • Culture medium (e.g., RPMI-1640)

  • Fetal bovine serum (FBS)

  • Assay for cell viability (e.g., LDH release assay, radioisotope release assay)

Protocol:

  • Macrophage Preparation: Harvest peritoneal macrophages from mice and plate them in a multi-well plate. Allow them to adhere.

  • Tumor Cell Preparation: Culture the chosen tumor cell line.

  • Sensitization:

    • Pre-incubation: Incubate the tumor cells with different concentrations of this compound for a set period. Wash the cells to remove excess compound.

    • Co-culture addition: Alternatively, add this compound directly to the co-culture of macrophages and tumor cells.

  • Co-culture: Add the treated (or untreated) tumor cells to the wells containing the adherent macrophages at a specific effector-to-target cell ratio.

  • Incubation: Incubate the co-culture for a period sufficient to allow for cytolysis (e.g., 24-48 hours).

  • Measurement of Cytolysis: Collect the supernatant and measure the release of a marker of cell death (e.g., LDH) or measure the remaining viable tumor cells.

Visualizations

experimental_workflow cluster_invitro In Vitro Efficacy cluster_iron_chelation Iron Chelation Assay cluster_antitumor Antitumor Activity cluster_invivo In Vivo Efficacy (Data Gap) cas_assay CAS Assay ic50_chelation Determine IC50 for Iron Chelation cas_assay->ic50_chelation cytostasis Cytostasis Assay on Tumor Cells dna_inhibition Measure DNA Synthesis Inhibition cytostasis->dna_inhibition macrophage_assay Macrophage-Mediated Cytolysis Assay sensitization Quantify Sensitization to Macrophage Killing macrophage_assay->sensitization xenograft Tumor Xenograft Model tgi Measure Tumor Growth Inhibition (TGI) xenograft->tgi survival Assess Survival Benefit xenograft->survival start This compound start->cas_assay Test Iron Binding start->cytostasis Test Direct Effect start->macrophage_assay Test Sensitizing Effect start->xenograft Test In Vivo (Needed)

Caption: Experimental workflow for evaluating the efficacy of this compound.

signaling_pathway cluster_cell Tumor Cell This compound This compound iron Intracellular Iron (Fe³⁺) This compound->iron Chelates ribonucleotide_reductase Ribonucleotide Reductase (Iron-dependent enzyme) iron->ribonucleotide_reductase Required for activity dna_synthesis DNA Synthesis ribonucleotide_reductase->dna_synthesis Catalyzes dNTP production ribonucleotide_reductase->dna_synthesis Inhibited proliferation Cell Proliferation dna_synthesis->proliferation cytostasis Cytostasis (Growth Arrest) proliferation->cytostasis Inhibited bisucaberin_outside This compound bisucaberin_outside->this compound Enters Cell

Caption: Proposed signaling pathway for this compound-induced cytostasis.

References

A Comparative Genomic Guide to Bisucaberin-Producing Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the genomics of organisms known to produce the siderophore bisucaberin. Siderophores are high-affinity iron-chelating compounds that play a crucial role in microbial iron acquisition and have potential applications in medicine, such as in drug delivery and as antimicrobial agents. This guide focuses on the genetic architecture of this compound biosynthesis, highlighting key differences that may influence product structure and production efficiency.

Organism and Product Overview

This compound is a hydroxamate-class siderophore that exists in both cyclic and linear forms. The producing organisms identified in the scientific literature are primarily marine bacteria.

  • Alteromonas haloplanktis : The first identified producer of the cyclic form, this compound.[1]

  • Vibrio salmonicida : A fish pathogen that also produces cyclic this compound.

  • Tenacibaculum mesophilum : A marine bacterium isolated from a sponge, known to produce the linear form, this compound B.[2][3]

  • Metagenome-derived Cluster : A biosynthetic gene cluster cloned from a deep-sea metagenome, capable of producing cyclic this compound in a heterologous host.[4]

Comparative Analysis of Biosynthetic Gene Clusters

The biosynthesis of this compound and its linear counterpart, this compound B, is orchestrated by dedicated gene clusters. These clusters encode the enzymatic machinery necessary for the synthesis of the N-hydroxy-N-succinyl-cadaverine (HSC) monomer and its subsequent dimerization and cyclization or linear assembly. Significant variations in the organization of these gene clusters have been observed among different producing organisms, which likely accounts for the structural diversity of the final product.

Table 1: Comparison of this compound Biosynthetic Gene Clusters

FeatureTenacibaculum mesophilum (bsb cluster)Vibrio salmonicida (bib cluster)Metagenome-derived (mbs cluster)Alteromonas haloplanktis
Product This compound B (linear)This compound (cyclic)This compound (cyclic)This compound (cyclic)
Number of ORFs 634Not Identified
Key Enzymes Lysine/ornithine decarboxylase, Amine monooxygenase, Two acyl transferases, Two amide-bond forming enzymesLysine/ornithine decarboxylase, Amine monooxygenase, Multifunctional amide-bond forming/cyclization enzyme (BibC)Lysine/ornithine decarboxylase, Amine monooxygenase, Acyl transferase, Amide-bond forming/cyclization enzymeNot Identified
Distinguishing Feature Duplication of acyl transferase and amide-bond formation genes, leading to a linear product.[5]Fusion of the final two biosynthetic genes into a single multifunctional enzyme.[4]A four-gene cassette organization.[4]The biosynthetic gene cluster for this compound has not yet been identified. Research on siderophores in other Alteromonas species has identified clusters for different siderophores, such as petrobactin.

Biosynthetic Pathway and Genomic Organization

The biosynthesis of HSC-based siderophores follows a conserved pathway for monomer synthesis, followed by divergent steps for oligomerization and final product formation. The genomic organization of the biosynthetic clusters reflects this functional divergence.

General Biosynthetic Pathway

Bisucaberin_Biosynthesis cluster_monomer Monomer Synthesis cluster_dimerization Dimerization & Final Product Formation Lysine Lysine Cadaverine Cadaverine Lysine->Cadaverine Decarboxylase (EnzA) N-hydroxy-\ncadaverine N-hydroxy- cadaverine Cadaverine->N-hydroxy-\ncadaverine Monooxygenase (EnzB) N-hydroxy-N-succinyl\ncadaverine (HSC) N-hydroxy-N-succinyl cadaverine (HSC) N-hydroxy-\ncadaverine->N-hydroxy-N-succinyl\ncadaverine (HSC) Acyltransferase (EnzC) Linear Dimer Linear Dimer N-hydroxy-N-succinyl\ncadaverine (HSC)->Linear Dimer Amide-bond formation (EnzD) This compound (cyclic) This compound (cyclic) Linear Dimer->this compound (cyclic) Macrocyclization (EnzD) This compound B (linear) This compound B (linear) Linear Dimer->this compound B (linear) No Macrocyclization

Genomic Organization Comparison

The arrangement of genes within the biosynthetic clusters provides insights into the evolution of these pathways.

Gene_Cluster_Comparison cluster_Tmesophilum Tenacibaculum mesophilum (bsb cluster) cluster_Vsalmonicida Vibrio salmonicida (bib cluster) cluster_Metagenome Metagenome (mbs cluster) bsbA bsbA bsbB bsbB bsbA->bsbB bsbC1 bsbC1 bsbB->bsbC1 bsbD1 bsbD1 bsbC1->bsbD1 bsbC2 bsbC2 bsbD1->bsbC2 bsbD2 bsbD2 bsbC2->bsbD2 bibA bibA bibB bibB bibA->bibB bibC bibC bibB->bibC mbsA mbsA mbsB mbsB mbsA->mbsB mbsC mbsC mbsB->mbsC mbsD mbsD mbsC->mbsD

Experimental Protocols

The following are generalized methodologies for key experiments in the comparative genomics of this compound-producing organisms, based on published studies.

Genomic DNA Extraction and Sequencing
  • Objective : To obtain high-quality genomic DNA for whole-genome sequencing.

  • Protocol :

    • Cultivate the bacterial strain in an appropriate medium (e.g., marine broth for marine species) to the late logarithmic growth phase.

    • Harvest cells by centrifugation.

    • Lyse the cells using a combination of enzymatic (e.g., lysozyme, proteinase K) and chemical (e.g., SDS) treatments.

    • Extract genomic DNA using phenol-chloroform extraction followed by ethanol precipitation.

    • Assess the quality and quantity of the extracted DNA using spectrophotometry (A260/A280 ratio) and fluorometry.

    • Perform whole-genome sequencing using a combination of short-read (e.g., Illumina) and long-read (e.g., PacBio or Oxford Nanopore) technologies to achieve a complete and accurate genome assembly.

Identification of Biosynthetic Gene Clusters
  • Objective : To locate and annotate the this compound biosynthetic gene cluster within the sequenced genome.

  • Protocol :

    • Assemble the raw sequencing reads into a draft or complete genome sequence.

    • Annotate the genome to identify open reading frames (ORFs).

    • Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters.

    • Perform homology searches (e.g., BLAST) of the predicted protein sequences within the identified clusters against known siderophore biosynthesis enzymes, particularly those involved in HSC-based siderophore synthesis.

Siderophore Production and Extraction
  • Objective : To cultivate the bacteria under iron-limiting conditions to induce siderophore production and extract the compound for analysis.

  • Protocol :

    • Prepare a defined, iron-deficient culture medium.

    • Inoculate the medium with the bacterial strain and incubate under optimal growth conditions (temperature, shaking).

    • Monitor bacterial growth and siderophore production over time using a chrome azurol S (CAS) assay.

    • Harvest the culture supernatant by centrifugation.

    • Extract the siderophores from the supernatant using solid-phase extraction (e.g., with an XAD-16 resin column).

    • Elute the bound siderophores with methanol and concentrate the eluate.

Siderophore Analysis and Quantification
  • Objective : To confirm the identity of the produced siderophore and quantify the production yield.

  • Protocol :

    • Analyze the extracted compounds using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

    • Compare the retention time and mass-to-charge ratio (m/z) of the detected peaks with those of a purified this compound or this compound B standard.

    • Perform structural elucidation of novel compounds using Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Quantify the production yield by generating a standard curve with a known concentration of the purified siderophore and integrating the peak area from the HPLC chromatogram. An isolated yield of 38.9 mg/L has been reported for this compound B from T. mesophilum.

Experimental Workflow

The overall workflow for the comparative genomics of this compound-producing organisms can be visualized as follows:

Experimental_Workflow cluster_genomics Genomic Analysis cluster_chemical Chemical Analysis A Bacterial Culture B Genomic DNA Extraction A->B G Iron-deficient Culture A->G C Whole Genome Sequencing B->C D Genome Assembly & Annotation C->D E BGC Identification (antiSMASH) D->E F Comparative Gene Cluster Analysis E->F K Quantification F->K Correlate Genotype with Phenotype H Siderophore Extraction G->H I HPLC-MS Analysis H->I J Structure Elucidation (NMR) I->J I->K

References

Validating the Genetic Blueprint of Bisucaberin Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the experimental validation of genes involved in the biosynthesis of bisucaberin and its linear analogue, this compound B. We delve into the genetic organization, key enzymatic functions, and the experimental methodologies used to elucidate these pathways.

The quest for novel therapeutic agents has led researchers to explore the intricate biosynthetic pathways of natural products. Siderophores, iron-chelating compounds produced by microorganisms, have garnered significant interest due to their potential applications in medicine. This compound, a cyclic dihydroxamate siderophore, and its linear counterpart, this compound B, are products of complex enzymatic machinery encoded by specific gene clusters. This guide compares the validated genetic determinants and experimental approaches used to unravel the biosynthesis of these molecules.

Unraveling the this compound Biosynthetic Gene Clusters

Recent studies have successfully identified and characterized the biosynthetic gene clusters responsible for producing this compound and this compound B. A key approach has been the cloning of these gene clusters and their heterologous expression in a host organism, typically Escherichia coli, to confirm their function.[1][2]

A notable discovery is the bsb gene cluster from the marine bacterium Tenacibaculum mesophilum, which directs the synthesis of the linear this compound B.[3][4][5][6] This cluster is distinguished by its organization into six open reading frames (ORFs), a departure from the more common four-gene clusters found for similar siderophores.[3] In contrast, a this compound biosynthetic gene cluster cloned from a deep-sea metagenome, which produces the cyclic form, consists of four genes. This metagenomic cluster shows moderate similarity to the three-gene cluster found in the known this compound producer Vibrio salmonicida.[1][2]

The table below summarizes the key genes identified and validated in the biosynthesis of this compound B.

GeneProposed FunctionHomology/Conserved DomainsExperimental Validation MethodReference
bsbA 2,4-diaminobutyrate decarboxylaseHigh homology to L-lysine decarboxylaseHeterologous co-expression with bsbB[3]
bsbB L-lysine-6-monooxygenaseHigh homology to L-lysine-6-monooxygenaseHeterologous co-expression with bsbA[3]
bsbC1 Acyl-CoA transferaseAcyl-CoA transferase domainInferred from pathway analysis[3]
bsbC2 Acyl-CoA transferaseAcyl-CoA transferase domainInferred from pathway analysis[3]
bsbD1 Amide bond formationNon-ribosomal peptide synthetase (NRPS)-like domainInferred from pathway analysis[3]
bsbD2 Amide bond formation (final step)Non-ribosomal peptide synthetase (NRPS)-like domainHeterologous expression in E. coli[3][6]
bsbE Major Facilitator Superfamily (MFS) transporterMFS transporter domainInferred function based on homology[3]

The Pivotal Role of BsbD2 in Linear Siderophore Synthesis

A significant finding in the study of this compound biosynthesis is the characterization of the BsbD2 enzyme from T. mesophilum. Heterologous expression of bsbD2 in E. coli resulted in the exclusive production of the linear this compound B, demonstrating its role in the final amide bond formation.[3][4][6] This is a crucial distinction from other related amide-bond forming enzymes which typically catalyze macrocyclization to produce cyclic siderophores.[3] The discovery of BsbD2 provides the first example of an enzyme in this class that inherently lacks macrocyclizing activity.[3]

Experimental Protocols

The validation of gene function in this compound biosynthesis has predominantly relied on molecular cloning, heterologous expression, and analytical chemistry techniques.

Cloning of Biosynthetic Gene Clusters

A common strategy involves the creation of a genomic library of the source organism. For the bsb cluster, a fosmid library of T. mesophilum genomic DNA was constructed in E. coli. The library was screened using PCR with degenerate primers designed based on conserved sequences of known siderophore biosynthetic genes.[3][7]

Heterologous Expression and Production

To validate the function of the cloned gene clusters, they are typically subcloned into an expression vector and introduced into a suitable host strain, such as E. coli. For the production of this compound from the metagenomic cluster, the entire four-gene cassette was expressed in E. coli.[1][2] To pinpoint the function of individual enzymes like BsbD2, a fusion gene cluster system can be employed. This involves combining the upstream genes from a known pathway (e.g., mbsA-C for N-hydroxy-N-succinyl-cadaverine synthesis) with the target gene (e.g., bsbD2) in an expression plasmid.[3][6]

Product Analysis

The production of this compound and its analogues in the heterologous host is confirmed using analytical techniques. High-performance liquid chromatography (HPLC) is used to separate the compounds from the culture supernatant, and mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used for structural elucidation and confirmation.[8]

Visualizing the Biosynthetic Pathways and Experimental Workflows

The following diagrams illustrate the proposed biosynthetic pathway for N-hydroxy-N-succinyl diamine (HSD)-based siderophores, the unique organization of the bsb gene cluster, and the experimental workflow for validating the function of the BsbD2 enzyme.

bisucaberin_biosynthesis_pathway cluster_precursor Precursor Synthesis cluster_dimerization Dimerization & Cyclization Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Decarboxylation (Enzyme A) N_hydroxy_cadaverine N-hydroxy- cadaverine Cadaverine->N_hydroxy_cadaverine N-hydroxylation (Enzyme B) N_hydroxy_N_succinyl_cadaverine N-hydroxy-N-succinyl- cadaverine (HSC) N_hydroxy_cadaverine->N_hydroxy_N_succinyl_cadaverine Succinyl-CoA Condensation (Enzyme C) Bisucaberin_B This compound B (Linear Dimer) N_hydroxy_N_succinyl_cadaverine->Bisucaberin_B Dimerization (Enzyme D - BsbD2) This compound This compound (Cyclic Dimer) N_hydroxy_N_succinyl_cadaverine->this compound Dimerization & Macrocyclization (Enzyme D - e.g., BibC)

Figure 1: Proposed biosynthetic pathway for HSD-based siderophores.

bsb_gene_cluster cluster_bsb This compound B (bsb) Gene Cluster from T. mesophilum bsbA bsbA bsbB bsbB bsbA->bsbB bsbC1 bsbC1 bsbB->bsbC1 bsbD1 bsbD1 bsbC1->bsbD1 bsbC2 bsbC2 bsbD1->bsbC2 bsbD2 bsbD2 bsbC2->bsbD2 bsbE bsbE bsbD2->bsbE

Figure 2: Organization of the bsb gene cluster.

experimental_workflow cluster_cloning Gene Cloning cluster_expression Heterologous Expression cluster_analysis Product Analysis genomic_dna Genomic DNA from T. mesophilum pcr PCR amplification of bsbD2 gene genomic_dna->pcr ligation Ligation pcr->ligation vector Expression Vector vector->ligation recombinant_plasmid Recombinant Plasmid (pExpression-bsbD2) ligation->recombinant_plasmid transformation Transformation into E. coli host recombinant_plasmid->transformation culture Cultivation and Induction of Gene Expression transformation->culture supernatant Culture Supernatant culture->supernatant hplc HPLC supernatant->hplc ms_nmr Mass Spectrometry (MS) & NMR Spectroscopy hplc->ms_nmr bisucaberin_b Identification of This compound B ms_nmr->bisucaberin_b

Figure 3: Workflow for BsbD2 function validation.

Conclusion

The validation of genes involved in this compound biosynthesis showcases the power of combining molecular genetics with analytical chemistry. The discovery of the six-gene bsb cluster and the unique function of the BsbD2 enzyme in producing a linear siderophore expands our understanding of the enzymatic logic governing natural product synthesis. These findings not only provide a deeper insight into microbial iron acquisition strategies but also pave the way for the bioengineering of novel siderophore analogues with potentially enhanced therapeutic properties. Further comparative studies, including quantitative analysis of product yields from different biosynthetic pathways, will be instrumental in harnessing the full potential of these microbial factories.

References

Safety Operating Guide

Navigating the Disposal of Bisucaberin: A Guide Based on Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific disposal guidelines for the novel siderophore Bisucaberin necessitates a cautious approach rooted in established laboratory safety protocols for chemical waste management. This document provides essential procedural guidance for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby fostering a culture of safety and environmental responsibility.

Due to the novelty of this compound, a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available. Therefore, the following procedures are based on the general principles of hazardous waste management for research chemicals with unknown toxicological profiles. It is imperative to treat this compound as a potentially hazardous substance and to follow all applicable local, state, and federal regulations for chemical waste disposal.

Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound is presented below to inform safe handling and disposal decisions.

PropertyValue
Molecular Formula C₁₈H₃₂N₄O₆
Molecular Weight 400.47 g/mol
Appearance White amorphous solid (for this compound B)
Solubility No specific data available, but likely soluble in aqueous solutions
Chemical Class Macrocyclic Dihydroxamate Siderophore

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the proper disposal of this compound and its contaminated materials.

1. Waste Identification and Segregation:

  • Solid Waste: All solid this compound waste, including unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated labware (e.g., weigh boats, spatulas, pipette tips), must be collected as hazardous chemical waste.

  • Liquid Waste: All solutions containing this compound, including experimental residues, stock solutions, and the first rinse of any container that held the compound, must be collected as liquid hazardous chemical waste. Do not dispose of this compound solutions down the sanitary sewer.

  • Sharps Waste: Any sharps contaminated with this compound, such as needles or razor blades, must be disposed of in a designated sharps container that is also labeled as containing chemical waste.

2. Container Selection and Management:

  • Use only chemically compatible, leak-proof containers with secure screw-top lids for waste collection. High-density polyethylene (HDPE) containers are generally suitable for a wide range of chemical waste.

  • Ensure the exterior of the waste container remains clean and free of contamination.

  • Keep waste containers closed at all times, except when adding waste.[1]

  • Do not overfill containers; leave at least 10% headspace to allow for expansion of contents.

3. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[1]

  • The label must include the full chemical name, "this compound," and a list of all other components in the waste, including solvents and their approximate concentrations. Avoid using chemical formulas or abbreviations.

  • Indicate the hazards associated with the waste (e.g., "Toxic," "Handle with Care"). Given the lack of specific toxicity data, it is prudent to assume a level of toxicity.

  • Record the date when the waste was first added to the container.

4. Storage of Chemical Waste:

  • Store this compound waste in a designated and properly labeled satellite accumulation area (SAA) within the laboratory.[1] This area should be at or near the point of generation.[1]

  • Segregate this compound waste from incompatible materials. As a general precaution, store it away from strong acids, bases, and oxidizing agents.

  • The SAA should be under the control of the laboratory personnel and away from general traffic areas.

5. Final Disposal Procedure:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

  • Do not attempt to treat or neutralize this compound waste unless it is part of a validated and approved experimental protocol.

  • Follow all institutional procedures for requesting a waste pickup.

Experimental Protocol for Handling Empty Containers

Empty containers that previously held this compound must be managed as hazardous waste or properly decontaminated.

  • Initial Disposal: The empty, unrinsed container should be treated as hazardous waste and disposed of through the EHS office.

  • Decontamination for Reuse or Disposal as Non-Hazardous Waste:

    • Triple rinse the container with a suitable solvent in which this compound is soluble. Water or an aqueous buffer is a likely candidate.

    • Collect all three rinsates as hazardous liquid waste.

    • After triple rinsing, the container can be air-dried in a fume hood.

    • Deface or remove the original label. The decontaminated container may then be disposed of as non-hazardous waste or reused, in accordance with institutional policies.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

Bisucaberin_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Waste Assessment cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Final Disposal A Material Contaminated with this compound B Is the waste solid, liquid, or sharp? A->B C Collect in Labeled Solid Hazardous Waste Container B->C Solid D Collect in Labeled Liquid Hazardous Waste Container B->D Liquid E Collect in Labeled Sharps Container B->E Sharp F Store in Designated Satellite Accumulation Area (SAA) C->F D->F E->F G Arrange for Pickup by EHS or Certified Hazardous Waste Vendor F->G

Caption: Decision workflow for the proper disposal of this compound waste.

Emergency Procedures for this compound Spills

In the event of a this compound spill, follow these general emergency procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Consult SDS (if available): If a specific SDS for this compound becomes available, consult it for spill cleanup instructions. In its absence, follow general protocols for non-volatile chemical spills.

  • Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, before attempting to clean up a small spill.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and the institutional EHS office.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bisucaberin
Reactant of Route 2
Reactant of Route 2
Bisucaberin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.